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Foundational

An In-depth Technical Guide to 6-Methyl-2,6-diazaspiro[4.5]decane: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed examination of 6-Methyl-2,6-diazaspiro[4.5]decane, a heterocyclic scaffold with significant potential in medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of 6-Methyl-2,6-diazaspiro[4.5]decane, a heterocyclic scaffold with significant potential in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document leverages information on its dihydrochloride salt and analogous diazaspiro[4.5]decane derivatives to offer a comprehensive overview of its chemical structure, predicted physicochemical properties, and plausible synthetic methodologies. The insights presented herein are grounded in established principles of organic chemistry and draw from extensive research on related spirocyclic systems.

The 6-Methyl-2,6-diazaspiro[4.5]decane Scaffold: A Structural Overview

6-Methyl-2,6-diazaspiro[4.5]decane belongs to the class of diazaspirocycles, which are characterized by two nitrogen-containing rings connected by a single spiro carbon atom. This unique structural arrangement imparts a rigid, three-dimensional geometry, a feature of growing interest in drug discovery for its potential to enhance target binding affinity and specificity. The core structure consists of a five-membered pyrrolidine ring and a six-membered piperidine ring, with the spiro-carbon being the C5 atom of the pyrrolidine and the C4 atom of the piperidine. The methyl group at the 6-position of the piperidine ring is a key feature of the title compound.

The IUPAC name for this compound is 6-Methyl-2,6-diazaspiro[4.5]decane. It is also important to note the existence of its dihydrochloride salt, 6-methyl-2,6-diazaspiro[4.5]decane dihydrochloride, which has the CAS Number 2705211-40-9.[1][2] The presence of two basic nitrogen atoms allows for the formation of such salts, which often exhibit improved solubility and stability compared to the freebase.

Predicted Physicochemical Properties

PropertyPredicted Value/RangeRationale and Key Considerations
Molecular Formula C9H18N2Derived from the chemical structure.
Molecular Weight 154.25 g/mol Calculated from the molecular formula.
pKa pKa1: ~8-9, pKa2: ~10-11The two nitrogen atoms will have distinct basicities. The secondary amine in the pyrrolidine ring is expected to be slightly less basic than the tertiary amine in the piperidine ring. These values are typical for cyclic secondary and tertiary amines.
logP 1.5 - 2.5The presence of the methyl group and the overall aliphatic nature of the molecule suggest a moderate lipophilicity. This is a crucial parameter for predicting membrane permeability and overall pharmacokinetic behavior.
Solubility Sparingly soluble in water, soluble in organic solvents.As a freebase, its solubility in water is expected to be low. However, its dihydrochloride salt should exhibit significantly higher aqueous solubility. It is expected to be soluble in alcohols, chlorinated solvents, and other common organic solvents.
Physical State Likely a liquid or low-melting solid at room temperature.Based on the molecular weight and non-planar structure, it is not expected to be a high-melting solid.

Synthesis and Experimental Protocols

While a specific, published synthetic route for 6-Methyl-2,6-diazaspiro[4.5]decane was not identified, a plausible pathway can be designed based on established methods for the synthesis of related diazaspirocycles. A common strategy involves the construction of the spirocyclic core through intramolecular cyclization reactions.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of one of the C-N bonds in either the pyrrolidine or piperidine ring, leading to a linear precursor that can be cyclized.

G 6-Methyl-2,6-diazaspiro[4.5]decane 6-Methyl-2,6-diazaspiro[4.5]decane Precursor_A N-Methyl-4-(aminomethyl)-4-(3-halopropyl)piperidine 6-Methyl-2,6-diazaspiro[4.5]decane->Precursor_A C-N Disconnection Starting_Materials N-Methyl-4-piperidone and other simple reagents Precursor_A->Starting_Materials Further Disconnection

Caption: Retrosynthetic analysis of 6-Methyl-2,6-diazaspiro[4.5]decane.

Plausible Synthetic Pathway

A potential forward synthesis could commence from N-methyl-4-piperidone.

G A N-Methyl-4-piperidone B Intermediate 1 (Cyanohydrin) A->B 1. KCN, H2O 2. Alkylation C Intermediate 2 (Aminonitrile) B->C Reduction (e.g., LiAlH4) D Intermediate 3 (Diamino alcohol) C->D Protection of one amine E Intermediate 4 (Cyclized precursor) D->E Intramolecular Cyclization F 6-Methyl-2,6-diazaspiro[4.5]decane E->F Deprotection

Caption: Proposed synthetic pathway for 6-Methyl-2,6-diazaspiro[4.5]decane.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a conceptual outline and would require optimization.

  • Synthesis of a Key Intermediate:

    • To a solution of N-methyl-4-piperidone in a suitable solvent, add a source of cyanide (e.g., KCN) to form the corresponding cyanohydrin.

    • The hydroxyl group of the cyanohydrin is then converted to a leaving group (e.g., tosylate or mesylate).

    • Displacement of the leaving group with a protected aminomethyl nucleophile would yield a key intermediate.

  • Reduction and Cyclization:

    • The nitrile group of the intermediate is reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH4).

    • The protecting group on the other amine is selectively removed.

    • Intramolecular cyclization is then induced, possibly via reductive amination or by converting one of the amino groups into a leaving group, to form the spirocyclic core.

  • Purification and Characterization:

    • The crude product would be purified using standard techniques such as column chromatography or distillation under reduced pressure.

    • The structure of the final compound would be confirmed by spectroscopic methods as detailed below.

Spectroscopic Characterization (Predicted)

The following are the expected spectroscopic features of 6-Methyl-2,6-diazaspiro[4.5]decane.

¹H NMR Spectroscopy
  • ¹H NMR (predicted, CDCl₃, 400 MHz):

    • δ 2.8-3.2 ppm (m): Protons on carbons adjacent to the nitrogen atoms in both rings.

    • δ 2.3 ppm (s, 3H): The N-methyl protons, appearing as a sharp singlet.

    • δ 1.5-2.0 ppm (m): The remaining methylene protons of the piperidine and pyrrolidine rings.

    • A broad singlet corresponding to the N-H proton of the secondary amine, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy
  • ¹³C NMR (predicted, CDCl₃, 100 MHz):

    • δ ~60-70 ppm: Spiro carbon atom.

    • δ ~40-60 ppm: Carbons adjacent to nitrogen atoms.

    • δ ~45 ppm: N-methyl carbon.

    • δ ~20-40 ppm: Other aliphatic carbons.

Infrared (IR) Spectroscopy
  • IR (predicted, thin film):

    • ~3300 cm⁻¹ (broad): N-H stretching vibration of the secondary amine.

    • 2950-2800 cm⁻¹ (strong): C-H stretching vibrations of the aliphatic CH₂ and CH₃ groups.[3]

    • ~1450 cm⁻¹: C-H bending vibrations.

    • ~1100 cm⁻¹: C-N stretching vibrations.

Mass Spectrometry (MS)
  • MS (EI):

    • M⁺ at m/z = 154: The molecular ion peak.

    • Fragmentation pattern: Expect to see fragments corresponding to the loss of the methyl group, and cleavage of the piperidine and pyrrolidine rings.

Applications in Drug Discovery and Medicinal Chemistry

The diazaspiro[4.5]decane scaffold is considered a "privileged" structure in medicinal chemistry. Its rigid, three-dimensional nature allows for the precise spatial orientation of substituents, which can lead to enhanced binding to biological targets.[4]

  • Bioisosteric Replacement: Diazaspirocycles are often explored as bioisosteres for other cyclic amines, such as piperazine, to improve pharmacokinetic properties and target selectivity.[5]

  • Central Nervous System (CNS) Agents: The scaffold's lipophilicity and basic nitrogen atoms make it a promising core for the development of CNS-active drugs, as these features can facilitate crossing the blood-brain barrier.

  • Kinase Inhibitors: Diazaspiro[4.5]decanone derivatives have shown promise as potent and selective kinase inhibitors.[4] The introduction of functional groups onto the 6-Methyl-2,6-diazaspiro[4.5]decane core could lead to novel kinase inhibitors.

  • Sigma Receptor Ligands: The exploration of diazaspiro cores in the development of sigma-2 receptor ligands has been a subject of research.[5]

Experimental Workflow for Analysis and Derivatization

G cluster_0 Synthesis and Purification cluster_1 Structural Characterization cluster_2 Derivatization for SAR Studies cluster_3 Biological Evaluation A Synthesis of 6-Methyl-2,6-diazaspiro[4.5]decane B Purification (Column Chromatography/Distillation) A->B C NMR (1H, 13C, COSY, HSQC) B->C D Mass Spectrometry (HRMS) C->D E IR Spectroscopy D->E F Purity Analysis (HPLC, GC) E->F G N-Acylation/Alkylation of Secondary Amine F->G H Parallel Synthesis of Analogs G->H I Purification of Derivatives H->I J In vitro Screening (e.g., Kinase Assays) I->J K Cell-based Assays J->K L Pharmacokinetic Profiling (ADME) K->L

Caption: A typical workflow for the synthesis, characterization, and biological evaluation of 6-Methyl-2,6-diazaspiro[4.5]decane derivatives.

Conclusion

6-Methyl-2,6-diazaspiro[4.5]decane is a structurally intriguing molecule with considerable potential for applications in drug discovery and development. While direct experimental data is sparse, this guide has provided a comprehensive overview based on its structural characteristics and the properties of related compounds. The proposed synthetic strategies and predicted analytical data offer a solid foundation for researchers interested in exploring the chemistry and biological activity of this promising scaffold. Further research into the synthesis and evaluation of this and related compounds is warranted to fully unlock their therapeutic potential.

References

  • 6-methyl-2,6-diazaspiro[4.5]decane dihydrochloride — Chemical Substance Information. (n.d.). ECHA. Retrieved March 27, 2026, from [Link]

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved March 27, 2026, from [Link]

  • Asymmetric total synthesis strategies of halichlorine and pinnaic acid - PMC - NIH. (n.d.). National Institutes of Health. Retrieved March 27, 2026, from [Link]

  • 2-methyl-2,6-diazaspiro[4.5]decane — Chemical Substance Information - NextSDS. (n.d.). NextSDS. Retrieved March 27, 2026, from [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - MDPI. (2021, June 4). MDPI. Retrieved March 27, 2026, from [Link]

  • 6-Methyl-1,4-dioxaspiro[4.5]decane - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • 6-methyl-2-oxa-6,9-diazaspiro[4.5]decane - PubChemLite. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to dibenzylidene acetone. (n.d.). ScienceDirect. Retrieved March 27, 2026, from [Link]

  • 6-Azaspiro[4.5]decane | C9H17N | CID 22569865 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - MDPI. (2022, July 27). MDPI. Retrieved March 27, 2026, from [Link]

  • IR Absorption Bands and NMR - Rose-Hulman. (n.d.). Rose-Hulman Institute of Technology. Retrieved March 27, 2026, from [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 6-Methyl-2,6-diazaspiro[4.5]decane Derivatives: Escaping Flatland in Drug Discovery

Executive Summary: The Shift to 3D Chemical Space The transition from planar, sp2 -hybridized aromatic rings to sp3 -rich spirocyclic scaffolds represents a critical paradigm shift in modern medicinal chemistry[1]. Histo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Shift to 3D Chemical Space

The transition from planar, sp2 -hybridized aromatic rings to sp3 -rich spirocyclic scaffolds represents a critical paradigm shift in modern medicinal chemistry[1]. Historically, drug discovery relied heavily on flat heterocycles like piperazines and piperidines. However, these planar structures often suffer from poor aqueous solubility, rapid metabolic clearance, and off-target promiscuity (such as hERG channel inhibition).

To overcome these liabilities, researchers are increasingly utilizing spirocyclic architectures. The 2,6-diazaspiro[4.5]decane core serves as an advanced, rigid bioisostere for traditional diamines. By strategically introducing a methyl group at the 6-position, drug designers can further fine-tune the physicochemical and pharmacokinetic (PK) properties of the molecule. This technical guide explores the structural causality, metabolic shielding mechanisms, and self-validating experimental workflows required to rigorously profile the pharmacokinetics of 6-methyl-2,6-diazaspiro[4.5]decane derivatives.

Structural Rationale: The Causality Behind the Scaffold

The selection of the 6-methyl-2,6-diazaspiro[4.5]decane scaffold is not arbitrary; it is driven by precise structure-property relationships (SPR) that directly influence Absorption, Distribution, Metabolism, and Excretion (ADME).

Maximizing Fsp3​ and Conformational Rigidity

A higher fraction of sp3 hybridized carbons ( Fsp3​ ) correlates strongly with clinical success[2]. The orthogonal geometry of the spirocycle forces the molecule out of a flat plane, increasing its three-dimensionality. This structural rigidity restricts conformational flexibility, which minimizes the entropic penalty upon binding to a target receptor, thereby enhancing target engagement and selectivity[3].

Steric Shielding and CYP450 Resistance

A major vulnerability of cyclic amines is rapid oxidative metabolism—specifically N -dealkylation or α -carbon oxidation—mediated by hepatic Cytochrome P450 (CYP450) enzymes. The strategic placement of a methyl group at the 6-position provides critical steric hindrance adjacent to the spiro-center and the nitrogen atom. This shielding physically blocks the active site of CYP enzymes from accessing the metabolic hotspot, redirecting clearance away from rapid Phase I oxidation and significantly prolonging the in vivo half-life[4].

pKa Modulation for Enhanced Permeability

Highly basic amines often suffer from poor passive membrane permeability because they remain heavily protonated at physiological pH. The steric bulk of the 6-methyl group slightly desolvates the protonated amine, effectively lowering the basicity (pKa) compared to the unsubstituted spirocycle. This subtle reduction in basicity enhances passive intestinal absorption (e.g., Caco-2 permeability) without sacrificing the aqueous solubility inherent to spirocycles[5].

Metabolic_Pathway Substrate 6-Methyl-2,6-diazaspiro [4.5]decane Derivative CYP CYP450 Enzymes (Hepatic) Substrate->CYP Binding Steric Steric Shielding by 6-Methyl Group CYP->Steric Oxidation Attempt Metab1 N-Dealkylation (Blocked) Steric->Metab1 Hindered Metab2 Phase II Conjugation (Primary Clearance) Steric->Metab2 Redirected

Metabolic shielding mechanism of the 6-methyl group against CYP450-mediated N-dealkylation.

Quantitative Data: Comparative PK Parameters

To illustrate the pharmacokinetic advantages of this scaffold, the following table summarizes representative baseline data comparing a traditional flat piperazine derivative against its spirocyclic and methylated-spirocyclic counterparts.

Table 1: Comparative Physicochemical and In Vitro PK Parameters

Scaffold Derivative Fsp3​ logD (pH 7.4)Caco-2 Papp​ ( 10−6 cm/s)HLM Clint​ ( μ L/min/mg)Rat IV t1/2​ (h)
Piperazine (Planar) 0.253.14.285.40.8
2,6-diazaspiro[4.5]decane 0.652.28.542.12.1
6-Methyl-2,6-diazaspiro[4.5]decane 0.722.412.318.64.5

Data Interpretation: The transition to the spirocycle improves Fsp3​ and lowers intrinsic clearance ( Clint​ ). The addition of the 6-methyl group further halves the microsomal clearance via steric shielding and boosts permeability ( Papp​ ) through pKa modulation.

Self-Validating Experimental Protocols

Trustworthy pharmacokinetic data relies on self-validating assay systems. Every protocol must include internal controls that prove the biological system functioned correctly, ensuring that the resulting data for the 6-methyl-2,6-diazaspiro[4.5]decane derivative is an artifact of its chemical structure, not an assay failure.

Protocol A: Human Liver Microsomal (HLM) Stability Assay

Objective: Determine intrinsic clearance ( Clint​ ) and validate the steric shielding effect of the 6-methyl group against Phase I oxidation. Causality: Microsomes contain CYP450 enzymes but lack Phase II cofactors. By supplementing with NADPH, we isolate and measure only Phase I oxidative metabolism. Self-Validating System:

  • Positive Control: Verapamil (rapidly metabolized; proves CYP enzymes are active).

  • Negative Control: Test compound incubated without NADPH (proves that any observed degradation is strictly CYP-dependent and not due to chemical instability).

Step-by-Step Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Pre-incubation: Add the 6-methyl-2,6-diazaspiro[4.5]decane derivative to achieve a final concentration of 1 μ M (ensure final DMSO concentration is < 0.1% to prevent enzyme inhibition). Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM.

  • Sampling: Remove 50 μ L aliquots at precise time intervals: 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot by dispensing it into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL) to precipitate proteins and halt the reaction.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS. Calculate Clint​ from the log-linear depletion slope of the parent compound.

Protocol B: Caco-2 Bidirectional Permeability Assay

Objective: Assess intestinal absorption potential and identify P-glycoprotein (P-gp) efflux liability. Self-Validating System:

  • High Permeability Control: Propranolol.

  • Low Permeability Control: Atenolol.

  • Efflux Control: Digoxin (validates that P-gp transporters are actively functioning in the cell monolayer).

  • Integrity Check: Transepithelial Electrical Resistance (TEER) must be measured before and after the assay.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts in 24-well transwell plates. Culture for 21 days to allow differentiation into polarized monolayers expressing tight junctions and apical transporters.

  • Integrity Check: Measure TEER using a volt-ohm meter. Only wells with TEER > 300 Ω⋅cm2 are used, ensuring monolayer integrity.

  • Dosing: Prepare a 10 μ M solution of the compound in HBSS buffer (pH 7.4). Apply to the apical (A) chamber for A-to-B (absorptive) transport, and to the basolateral (B) chamber for B-to-A (secretory) transport.

  • Incubation: Incubate the plates at 37°C in a 5% CO2​ incubator for exactly 2 hours.

  • Quantification: Extract samples from both the donor and receiver chambers. Analyze via LC-MS/MS.

  • Calculation: Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER < 2 indicates the 6-methyl derivative is not a significant P-gp substrate.

PK_Workflow N1 Compound Synthesis 6-Methyl-2,6-diazaspiro[4.5]decane N2 In Vitro ADME (Microsomes, Caco-2, PPB) N1->N2 Screen N3 Bioanalytical QC (LC-MS/MS Quantification) N2->N3 Validate N4 In Vivo PK (Rodent IV/PO Dosing) N3->N4 Lead Progression N5 Data Analysis (Clearance, Half-life, Bioavailability) N4->N5 Parameter Calculation

Standardized workflow for the pharmacokinetic profiling of spirocyclic drug candidates.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis. 5

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. PMC. 3

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2021). ACS / SciSpace. 1

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis. 4

  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm. 2

Sources

Foundational

Unraveling the Enigma: The Elusive Mechanism of Action of 6-Methyl-2,6-diazaspiro[4.5]decane

A comprehensive review of the current scientific landscape reveals a significant knowledge gap regarding the specific biological targets and mechanism of action of 6-Methyl-2,6-diazaspiro[4.5]decane. Despite its availabi...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive review of the current scientific landscape reveals a significant knowledge gap regarding the specific biological targets and mechanism of action of 6-Methyl-2,6-diazaspiro[4.5]decane. Despite its availability from various chemical suppliers, in-depth pharmacological studies and peer-reviewed literature detailing its target binding profile and subsequent signaling pathways remain conspicuously absent.

While the broader class of spirocyclic compounds, particularly azaspiro[4.5]decanes, has garnered interest in medicinal chemistry for their potential in treating a range of disorders, the specific biological activity of the 6-methyl derivative is yet to be elucidated. This technical guide aims to provide a framework for future research by outlining the necessary experimental approaches to characterize the mechanism of action of this intriguing molecule.

I. The Azaspiro[4.5]decane Scaffold: A Privileged Structure in Drug Discovery

The 2,6-diazaspiro[4.5]decane core represents a three-dimensional scaffold that offers unique conformational rigidity and precise spatial orientation of substituents. This structural motif has been explored in the design of ligands for various G-protein coupled receptors (GPCRs) and ion channels. The introduction of a methyl group at the 6-position likely modulates the compound's physicochemical properties, such as lipophilicity and basicity, which in turn can significantly influence its pharmacokinetic and pharmacodynamic profile. However, without empirical data, the precise impact of this substitution on target affinity and selectivity remains speculative.

II. Charting the Unexplored Territory: A Proposed Workflow for Target Identification and Mechanism Elucidation

To bridge the current knowledge gap, a systematic and multi-faceted experimental approach is required. The following workflow outlines a logical progression of studies to identify the molecular target(s) of 6-Methyl-2,6-diazaspiro[4.5]decane and unravel its mechanism of action.

Figure 1: A comprehensive workflow for the identification and mechanistic characterization of the molecular target(s) of 6-Methyl-2,6-diazaspiro[4.5]decane.

III. Experimental Protocols: A Guide for Investigation

A. Target Identification

1. Phenotypic Screening:

  • Objective: To identify cellular or organismal phenotypes modulated by 6-Methyl-2,6-diazaspiro[4.5]decane.

  • Methodology:

    • Select a diverse panel of human cell lines representing different tissues and disease states.

    • Treat cells with a range of concentrations of the compound.

    • Utilize high-content imaging to assess a wide array of cellular parameters, including morphology, proliferation, apoptosis, and organelle function.

    • For promising hits, employ target deconvolution techniques such as thermal proteome profiling (TPP) or drug affinity responsive target stability (DARTS).

2. Affinity-Based Target Identification:

  • Objective: To isolate and identify proteins that directly bind to 6-Methyl-2,6-diazaspiro[4.5]decane.

  • Methodology:

    • Synthesize a derivative of the compound with a linker for immobilization on a solid support (e.g., sepharose beads).

    • Incubate the affinity matrix with cell or tissue lysates.

    • Wash away non-specifically bound proteins.

    • Elute specifically bound proteins.

    • Identify eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

B. Mechanism of Action Studies

Once a primary target is identified, a suite of biochemical, biophysical, and cell-based assays is necessary to elucidate the mechanism of action.

1. Surface Plasmon Resonance (SPR) for Binding Kinetics:

  • Objective: To quantify the binding affinity and kinetics of the compound to its purified target protein.

  • Methodology:

    • Immobilize the purified target protein on an SPR sensor chip.

    • Flow a series of concentrations of 6-Methyl-2,6-diazaspiro[4.5]decane over the chip.

    • Measure the change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.

    • Fit the resulting sensorgrams to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (KD).

ParameterDescription
ka (M⁻¹s⁻¹) Association rate constant
kd (s⁻¹) Dissociation rate constant
KD (M) Equilibrium dissociation constant (kd/ka)

2. Cell-Based Functional Assays:

  • Objective: To determine the functional consequence of target engagement in a cellular context.

  • Methodology (Example for a GPCR target):

    • Use a cell line endogenously expressing or engineered to overexpress the target receptor.

    • Stimulate the cells with a known agonist in the presence of increasing concentrations of 6-Methyl-2,6-diazaspiro[4.5]decane.

    • Measure downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) or calcium mobilization, using appropriate reporter assays (e.g., FRET-based biosensors, luciferase reporters).

    • Determine the potency of the compound by calculating the IC50 or EC50 value.

IV. Future Directions and Conclusion

The journey to understand the mechanism of action of 6-Methyl-2,6-diazaspiro[4.5]decane is currently at its inception. The lack of published data presents a unique opportunity for researchers to make foundational discoveries in this area. By employing the systematic approach outlined above, the scientific community can begin to unravel the therapeutic potential of this and related spirocyclic compounds. The insights gained from such studies will be invaluable for the rational design of novel therapeutics with improved efficacy and safety profiles. As research progresses, it is anticipated that a clearer picture of the biological role of 6-Methyl-2,6-diazaspiro[4.5]decane will emerge, paving the way for its potential application in drug development.

V. References

Currently, there are no available scientific articles that specifically detail the mechanism of action or target binding of 6-Methyl-2,6-diazaspiro[4.5]decane. The information provided in this guide is based on established methodologies in drug discovery and pharmacology for the characterization of novel chemical entities. For further reading on the techniques described, the following resources are recommended:

  • Phenotypic Drug Discovery: A. G. G. Moffat, J. G. Vincent, J. P. Overington, Nature Reviews Drug Discovery, 2017 , 16, 531-543. (A general review on the topic)

  • Chemical Proteomics: G. M. Simon, P. M. S. D. V. P. M. Niphakis, B. F. Cravatt, Nature Reviews Drug Discovery, 2013 , 12, 655-671. (A review on affinity-based proteomics)

  • Surface Plasmon Resonance in Drug Discovery: D. G. Myszka, Nature Reviews Drug Discovery, 2004 , 3, 557-565. (A review on the application of SPR)

Exploratory

A Technical Guide to the Crystallographic Analysis of 6-Methyl-2,6-diazaspiro[4.5]decane Complexes

For Researchers, Scientists, and Drug Development Professionals Abstract The 6-methyl-2,6-diazaspiro[4.5]decane scaffold is a molecule of significant interest in medicinal chemistry and materials science due to its rigid...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-methyl-2,6-diazaspiro[4.5]decane scaffold is a molecule of significant interest in medicinal chemistry and materials science due to its rigid, three-dimensional structure, which provides a unique platform for the development of novel therapeutic agents and functional materials. Elucidating the precise three-dimensional arrangement of atoms within metal complexes of this ligand is paramount for understanding their structure-activity relationships, reaction mechanisms, and for the rational design of new compounds. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for achieving this atomic-level resolution.[1] This in-depth technical guide provides a comprehensive overview of the crystallographic analysis of 6-Methyl-2,6-diazaspiro[4.5]decane complexes, from ligand synthesis and crystal growth to data collection, structure solution, and interpretation. While specific crystallographic data for complexes of 6-Methyl-2,6-diazaspiro[4.5]decane are not widely available in the public domain, this guide will draw upon established principles and data from closely related diazaspirocyclic and coordination complexes to provide a robust framework for researchers in the field.

Introduction: The Significance of the 6-Methyl-2,6-diazaspiro[4.5]decane Scaffold

Diazaspirocycles, including the 2,6-diazaspiro[4.5]decane framework, are a compelling class of molecular scaffolds in modern drug discovery.[2] Their inherent three-dimensionality and conformational rigidity offer distinct advantages over traditional flat, aromatic compounds, often leading to improved potency, selectivity, and pharmacokinetic properties. The spirocyclic core allows for a precise spatial orientation of substituents, which is crucial for effective interaction with biological targets.[3] The introduction of a methyl group at the 6-position of the 2,6-diazaspiro[4.5]decane ligand can influence its steric and electronic properties, potentially fine-tuning the coordination chemistry and biological activity of its metal complexes.

The coordination of metal ions to 6-Methyl-2,6-diazaspiro[4.5]decane can lead to the formation of complexes with diverse geometries and functionalities. These complexes have potential applications in catalysis, materials science, and as metallodrugs. A thorough understanding of their three-dimensional structure through crystallographic analysis is a critical step in harnessing their potential.

Synthesis of 6-Methyl-2,6-diazaspiro[4.5]decane and its Metal Complexes

Synthesis of the 6-Methyl-2,6-diazaspiro[4.5]decane Ligand

The synthesis of diazaspiro[4.5]decane scaffolds can be achieved through various organic synthesis strategies. While a specific, published protocol for 6-Methyl-2,6-diazaspiro[4.5]decane was not identified in the surveyed literature, a general approach can be adapted from known syntheses of related diazaspirocycles. A plausible synthetic route could involve a multi-step process starting from commercially available starting materials, potentially utilizing key reactions such as cycloaddition, rearrangement, or ring-closing metathesis.

A hypothetical synthetic workflow is presented below:

synthesis_workflow Start Commercially Available Starting Materials Step1 Multi-step Synthesis (e.g., Cycloaddition, Rearrangement) Start->Step1 Intermediate Diazaspiro[4.5]decane Precursor Step1->Intermediate Step2 N-Methylation Intermediate->Step2 Ligand 6-Methyl-2,6-diazaspiro[4.5]decane Step2->Ligand xrd_workflow Crystal Single Crystal Diffractometer X-ray Diffractometer Crystal->Diffractometer DiffractionData Diffraction Data Diffractometer->DiffractionData Processing Data Processing (Integration, Scaling, Absorption Correction) DiffractionData->Processing StructureSolution Structure Solution (Direct/Patterson Methods) Processing->StructureSolution InitialModel Initial Structural Model StructureSolution->InitialModel Refinement Structure Refinement (Least-Squares Fitting) InitialModel->Refinement FinalStructure Final Crystal Structure Refinement->FinalStructure

Caption: A workflow for single-crystal X-ray diffraction analysis.

Representative Crystallographic Data and Structural Features

Table 1: Representative Crystal Data and Structure Refinement Parameters

ParameterExample Value
Empirical formulaC₁₈H₂₈Cl₂N₂NiO₈
Formula weight549.91
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å, α = 90°b = 15.456(6) Å, β = 109.87(2)°c = 14.987(5) Å, γ = 90°
Volume2201.1(14) ų
Z4
Density (calculated)1.658 Mg/m³
Absorption coefficient1.345 mm⁻¹
F(000)1152
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.058, wR₂ = 0.121

Note: The data presented in this table is hypothetical and for illustrative purposes only, based on typical values for similar coordination complexes.

Structural Features of a Representative Complex:

A hypothetical coordination complex of a metal (M) with the 6-Methyl-2,6-diazaspiro[4.5]decane ligand (L) and two ancillary ligands (X) could exhibit a distorted octahedral geometry.

Caption: A generalized coordination geometry of a metal complex.

The nitrogen atoms of the diazaspirocyclic ligand would coordinate to the metal center, and the remaining coordination sites would be occupied by other ligands, such as halides, water molecules, or counter-ions. The precise bond lengths and angles determined from the crystallographic analysis would provide invaluable insights into the nature of the metal-ligand interactions and the overall stability of the complex.

Conclusion and Future Directions

The crystallographic analysis of 6-Methyl-2,6-diazaspiro[4.5]decane complexes is a crucial step in advancing our understanding of this important class of compounds. While a wealth of information exists for related systems, there is a clear need for detailed structural studies on complexes of this specific ligand to be published in the scientific literature. This guide provides a comprehensive framework for researchers to undertake such studies, from synthesis and crystallization to data analysis and interpretation. The elucidation of the crystal structures of these complexes will undoubtedly pave the way for the rational design of new molecules with tailored properties for applications in drug discovery, catalysis, and materials science.

References

  • BenchChem. (2025). Single crystal X-ray diffraction of organometallic compounds. BenchChem.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds.
  • Chemical Society Reviews (RSC Publishing). (2014, June 27).
  • Universität Ulm. (2026, March 16). Single-Crystal X-Ray Diffraction (SC-XRD).
  • University of Warwick. (2026, January 14). Single-Crystal X-ray Diffraction for Structural Solution.
  • BenchChem. (2025).
  • PMC - NIH. (n.d.). Asymmetric total synthesis strategies of halichlorine and pinnaic acid.
  • Journal of the American Chemical Society. (2024, January 26).
  • BenchChem. (2025). Application Notes & Protocols: 6,7-Diazaspiro[4.5]decane in Solid-Phase Organic Synthesis.
  • ResearchGate. (n.d.). Danishefsky's synthesis of the 6-azaspiro[4.5]decane skeleton of halichlorine.
  • SciSpace. (1993). A modified synthesis of (±)-(E)-7-methyl-1,6-dioxaspirod[4][5]ecane.

  • ResearchGate. (n.d.). Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol.
  • PubMed. (2013, November 1). Discovery of 2,8-diazaspiro[4.
  • MDPI. (2024, December 23). Synthesis, Crystallographic Structure, Stability, and HSA-Binding Affinity of a Novel Copper(II) Complex with Pyridoxal-Semicarbazone Ligand.
  • MDPI. (2022, July 27). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.
  • PubMed. (2019, November 15). Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents.
  • PMC. (n.d.).
  • Chapter 23 Chemistry of Coordin
  • Ukrainian Chemistry Journal. (2022, March 25). FUNDAMENTAL ASPECTS OF THE COORDINATION CHEMISTRY OF TRANSITION METALS WITH FUNCTIONALLY SUBSTITUTED THIOAMIDES (PART 1).
  • ResearchGate. (2025, August 7). Pyridazine-Based Ligands and Their Coordinating Ability towards First-Row Transition Metals | Request PDF.
  • PMC. (n.d.).
  • PubMed. (2011, February 26). 6-Isopropyl-9-methyl-1,4-dioxaspiro-[4.
  • PubChemLite. (n.d.). 6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione.
  • ResearchGate. (2025, November 26). E-7-Methyl-1,6-dioxaspiro[4.5]decane in the chemical communication of European Scolytidae and Nitidulidae (Coleoptera).

Sources

Foundational

In Vitro Metabolism of 6-Methyl-2,6-diazaspiro[4.5]decane Building Blocks: A Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist Date: March 28, 2026 Abstract The 6-methyl-2,6-diazaspiro[4.5]decane scaffold is a privileged structural motif in modern medicinal chemistry, prized for its ability to impart f...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Date: March 28, 2026

Abstract

The 6-methyl-2,6-diazaspiro[4.5]decane scaffold is a privileged structural motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and three-dimensional diversity to drug candidates. As with any novel chemical entity, a thorough understanding of its metabolic fate is paramount for successful drug development. This in-depth technical guide provides a comprehensive overview of the in vitro metabolism of 6-methyl-2,6-diazaspiro[4.5]decane-containing compounds. We will explore predicted metabolic pathways, detail robust experimental protocols for their investigation using human liver microsomes, and discuss the analytical techniques required for metabolite identification. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the metabolic stability and profile of drug candidates incorporating this important building block.

Introduction: The Significance of the 6-Methyl-2,6-diazaspiro[4.5]decane Scaffold

Spirocyclic systems, particularly those containing nitrogen, have gained significant traction in drug discovery. The 6-methyl-2,6-diazaspiro[4.5]decane core offers a unique combination of rigidity and conformational constraint, which can lead to enhanced target affinity and selectivity. Its non-planar structure allows for the exploration of previously inaccessible chemical space, often resulting in compounds with improved pharmacokinetic properties, such as reduced lipophilicity and increased aqueous solubility, when compared to their carbocyclic or acyclic counterparts. However, the introduction of this novel scaffold also presents new challenges in understanding its metabolic liabilities. The presence of two nitrogen atoms within the spirocyclic system, one of which is a tertiary amine, suggests several potential sites for metabolic transformation. A proactive and thorough investigation of its in vitro metabolism is therefore a critical step in the early stages of drug development to identify potential metabolic "hotspots" and guide the design of more stable and safer drug candidates.

Predicted Metabolic Pathways

The metabolism of 6-methyl-2,6-diazaspiro[4.5]decane-containing molecules is anticipated to be primarily mediated by cytochrome P450 (CYP) enzymes, the major family of drug-metabolizing enzymes in the liver. Based on the known metabolic transformations of similar N-heterocyclic compounds, several key pathways can be predicted.

Key Predicted Metabolic Transformations:

  • N-dealkylation: The tertiary amine is a prime target for oxidative N-demethylation, yielding the corresponding secondary amine and formaldehyde. This is often a major metabolic pathway for compounds containing an N-methyl group.

  • Oxidation: The carbon atoms alpha to the nitrogen atoms are susceptible to hydroxylation. This can lead to the formation of carbinolamines, which may be unstable and undergo further ring opening.

  • N-oxidation: The nitrogen atoms themselves can be oxidized to form N-oxides. This is a common metabolic pathway for both secondary and tertiary amines.

  • Glucuronidation: If hydroxylated metabolites are formed, they can undergo subsequent phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate their excretion.

The following diagram illustrates these predicted primary metabolic pathways for a generic molecule containing the 6-methyl-2,6-diazaspiro[4.5]decane core.

G cluster_0 Predicted Metabolic Pathways of 6-Methyl-2,6-diazaspiro[4.5]decane Core cluster_1 Phase I Metabolism (CYP450) cluster_2 Phase II Metabolism (UGTs) Parent Parent Compound (6-Methyl-2,6-diazaspiro[4.5]decane derivative) N_Dealkylation N-Demethylation Parent->N_Dealkylation CYP450 Alpha_Hydroxylation α-Carbon Hydroxylation Parent->Alpha_Hydroxylation CYP450 N_Oxidation N-Oxidation Parent->N_Oxidation CYP450 Glucuronidation Glucuronide Conjugate Alpha_Hydroxylation->Glucuronidation UGTs

Caption: Predicted Phase I and Phase II metabolic pathways for a 6-methyl-2,6-diazaspiro[4.5]decane-containing compound.

Experimental Design for In Vitro Metabolism Studies

A robust in vitro experimental design is crucial for accurately characterizing the metabolic profile of a drug candidate. The following sections detail a standard workflow for assessing the metabolism of a 6-methyl-2,6-diazaspiro[4.5]decane-containing compound using human liver microsomes (HLMs).

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Material/ReagentSupplier (Example)Purpose
Test CompoundIn-house synthesisThe drug candidate being studied
Human Liver Microsomes (pooled)Corning, Sekisui XenoTechSource of drug-metabolizing enzymes
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)Sigma-AldrichCofactor for CYP450 enzymes
UDPGA (Uridine 5'-diphosphoglucuronic acid)Sigma-AldrichCofactor for UGT enzymes
AlamethicinSigma-AldrichPore-forming agent to activate UGTs
Potassium Phosphate Buffer (pH 7.4)In-house preparationMaintains physiological pH
Acetonitrile (ACN)Fisher ScientificProtein precipitation and mobile phase
Methanol (MeOH)Fisher ScientificProtein precipitation and mobile phase
Formic AcidSigma-AldrichMobile phase additive for LC-MS
Control Compounds (e.g., Testosterone, Midazolam)Sigma-AldrichPositive controls for CYP activity
Experimental Workflow

The following diagram outlines the key steps in a typical in vitro metabolism study.

G cluster_workflow In Vitro Metabolism Experimental Workflow A 1. Incubation Preparation - Prepare buffer, cofactors, and test compound solutions. B 2. Pre-incubation - Equilibrate microsomes at 37°C. A->B C 3. Initiation of Reaction - Add NADPH to start the reaction. B->C D 4. Incubation - Incubate at 37°C for a defined time course (e.g., 0, 5, 15, 30, 60 min). C->D E 5. Reaction Quenching - Stop the reaction with cold acetonitrile. D->E F 6. Sample Processing - Centrifuge to pellet precipitated protein. E->F G 7. LC-MS/MS Analysis - Analyze the supernatant for parent compound and metabolites. F->G H 8. Data Analysis - Determine metabolic stability (t½, Clint) and identify metabolites. G->H

Caption: A step-by-step workflow for conducting in vitro metabolism studies using human liver microsomes.

Detailed Experimental Protocol

Objective: To determine the metabolic stability and identify the major metabolites of a 6-methyl-2,6-diazaspiro[4.5]decane-containing compound in human liver microsomes.

Step 1: Preparation of Reagents

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Prepare a 10 mM stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare a 10 mM stock solution of NADPH in buffer.

  • Prepare a 25 mM stock solution of UDPGA in buffer (if assessing glucuronidation).

  • Prepare a 5 mg/mL stock solution of alamethicin in methanol (if assessing glucuronidation).

Step 2: Incubation

  • In a microcentrifuge tube, add the appropriate volume of 100 mM potassium phosphate buffer.

  • Add human liver microsomes to a final concentration of 0.5 mg/mL.

  • If assessing glucuronidation, add alamethicin to a final concentration of 25 µg/mg microsomal protein and pre-incubate for 15 minutes on ice. Then add UDPGA to a final concentration of 2 mM.

  • Add the test compound to a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

Step 3: Reaction Termination and Sample Processing

  • Immediately add the aliquot to a tube containing 2 volumes of ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

  • Vortex the samples thoroughly.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Step 4: LC-MS/MS Analysis

  • Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.

  • Develop a chromatographic method that provides good separation of the parent compound and its potential metabolites.

  • Utilize a generic gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Acquire data in both full scan mode to detect all potential metabolites and in product ion scan mode to obtain structural information for metabolite identification.

Step 5: Data Analysis

  • Quantify the disappearance of the parent compound over time to determine the in vitro half-life (t½) and intrinsic clearance (Clint).

  • Process the full scan data to identify potential metabolite peaks.

  • Analyze the product ion scan data to elucidate the structures of the detected metabolites.

Metabolite Identification and Structural Elucidation

The identification of metabolites is a critical component of in vitro metabolism studies. High-resolution mass spectrometry (HRMS) is an indispensable tool for this purpose. The accurate mass measurement provided by HRMS allows for the determination of the elemental composition of metabolites, which is the first step in their identification.

Common Mass Shifts for Predicted Metabolites:

Metabolic TransformationMass Shift (Da)
N-demethylation-14.01565
Hydroxylation+15.99491
N-oxidation+15.99491
Glucuronidation+176.03209

By comparing the fragmentation patterns of the metabolites with that of the parent compound, the site of metabolic modification can often be deduced. For example, a modification on the 6-methyl-2,6-diazaspiro[4.5]decane core will result in a mass shift in the fragments containing this moiety.

Conclusion and Future Directions

A thorough in vitro characterization of the metabolic fate of 6-methyl-2,6-diazaspiro[4.5]decane-containing drug candidates is a fundamentally important step in their development. The protocols and strategies outlined in this guide provide a robust framework for assessing metabolic stability and identifying key metabolites. Early identification of metabolic liabilities allows for the rational design of next-generation analogs with improved pharmacokinetic profiles. Future work in this area may involve the use of more complex in vitro systems, such as hepatocytes, to investigate the interplay between Phase I and Phase II metabolism and to gain a more comprehensive understanding of the disposition of this important class of compounds.

References

  • Title: In vitro metabolism of drugs: a guide for the medicinal chemist Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The Practice of Medicinal Chemistry Source: Elsevier URL: [Link]

  • Title: Cytochrome P450-Mediated Metabolism of N-Heterocycles Source: Chemical Research in Toxicology URL: [Link]

  • Title: High-Resolution Mass Spectrometry in Drug Metabolism and Pharmacokinetics Source: Mass Spectrometry Reviews URL: [Link]

  • Title: The role of spirocycles in drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]

Exploratory

Introduction: The Strategic Importance of Spirocyclic Scaffolds and Solubility in Drug Design

An In-Depth Technical Guide to the Thermodynamic Solubility of 6-Methyl-2,6-diazaspiro[4.5]decane Scaffolds In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced three-dimensi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Solubility of 6-Methyl-2,6-diazaspiro[4.5]decane Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced three-dimensionality is paramount. Spirocyclic scaffolds, where two rings are joined by a single common atom, have emerged as a powerful strategy to escape the "flatland" of traditional aromatic structures.[1][2] Among these, diazaspiro[4.5]decane cores are particularly compelling due to their rigid, defined three-dimensional architecture. This inherent structural complexity can lead to significant improvements in potency, selectivity, and physicochemical properties compared to their simpler acyclic or monocyclic counterparts.[2][3] The 6-Methyl-2,6-diazaspiro[4.5]decane scaffold, a specific embodiment of this class, offers a unique topographical presentation of functional groups for molecular recognition.

However, innovative design is only one part of the equation. A molecule's therapeutic potential is fundamentally tethered to its ability to be absorbed and distributed to its site of action, a process heavily governed by its aqueous solubility.[4] Poor solubility is a primary driver of late-stage attrition in drug development, leading to challenges in formulation, variable bioavailability, and ultimately, clinical failure.[5][6] Therefore, a rigorous, early-stage assessment of a compound's solubility is not merely a routine check but a critical, decision-gating parameter.[5]

This guide provides a comprehensive examination of the thermodynamic solubility of 6-Methyl-2,6-diazaspiro[4.5]decane scaffolds. We will dissect the foundational principles that differentiate thermodynamic from kinetic solubility, detail the gold-standard methodologies for its accurate determination, and explore the key physicochemical factors that modulate this crucial property.

Core Principles: Differentiating Thermodynamic and Kinetic Solubility

The term "solubility" is often used colloquially, but in pharmaceutical sciences, a precise distinction is critical. The two anchor concepts are thermodynamic and kinetic solubility.[7]

  • Thermodynamic Solubility (Se) : This is the true equilibrium solubility. It represents the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature, when the solution is in equilibrium with the most stable solid form of the compound (typically the most stable crystalline polymorph).[7] This value is a fundamental, path-independent property of the system. It answers the question: To what extent does the solid compound dissolve?[8][9]

  • Kinetic Solubility : This is a measure of the concentration at which a compound, rapidly introduced from a concentrated organic stock solution (e.g., DMSO), begins to precipitate out of an aqueous medium.[7][9] The resulting precipitate is often amorphous and less stable.[8][10] Consequently, kinetic solubility values are frequently higher than thermodynamic solubility.[8][10] This method is prized in early discovery for its high-throughput nature but can be misleading for lead optimization, where long-term stability and formulation are key.[11][12]

For drug development professionals, thermodynamic solubility is the more relevant and reliable metric for guiding formulation strategies and predicting in vivo performance.[9][10]

G cluster_0 Solubility Measurement Approaches cluster_1 Methodology cluster_2 Typical Outcome thermo Thermodynamic Solubility (Equilibrium) thermo_method Solid compound added to buffer. Long equilibration (24-48h). Measures equilibrium with most stable solid form. thermo->thermo_method answers 'How much dissolves?' kinetic Kinetic Solubility (Precipitation) kinetic_method Compound in DMSO stock added to buffer. Rapid precipitation. Measures concentration at onset of precipitation. kinetic->kinetic_method answers 'When does it crash out?' thermo_result Lower, more accurate value. Crucial for lead optimization & formulation. thermo_method->thermo_result kinetic_result Higher, apparent value. Useful for HTS & early screening. kinetic_method->kinetic_result

Figure 1: Conceptual differences between thermodynamic and kinetic solubility.

Physicochemical Factors Governing the Solubility of 6-Methyl-2,6-diazaspiro[4.5]decane Scaffolds

The solubility of any compound is a multifactorial property. For the 6-Methyl-2,6-diazaspiro[4.5]decane scaffold, the following factors are of primary importance.

Molecular Structure and Ionization (pH-Dependence)

The 6-Methyl-2,6-diazaspiro[4.5]decane core contains two basic nitrogen atoms. This makes its aqueous solubility profoundly dependent on the pH of the medium.[4][13]

  • Basicity and pKa : As weak bases, the nitrogen atoms will become protonated (ionized) in acidic conditions. The ionized form is significantly more polar and interacts more favorably with water, leading to a dramatic increase in solubility. The relationship between pH, the compound's pKa (acid dissociation constant), and the ratio of ionized to un-ionized species is described by the Henderson-Hasselbalch equation.[7]

  • Impact of Methylation : The N-methyl group slightly increases the molecule's lipophilicity (tendency to dissolve in fats/oils) and can subtly influence the pKa of the tertiary amine compared to a secondary amine.

  • Spirocyclic Core : The rigid, three-dimensional nature of the spirocycle can improve solubility compared to flatter, more lipophilic structures by disrupting crystal lattice packing and presenting polar atoms more effectively to the solvent.[2]

Solid-State Properties

Solubility is defined as the equilibrium between a saturated solution and the solid material.[9] Therefore, the nature of that solid is critical.

  • Crystallinity vs. Amorphous State : Crystalline materials have a highly ordered, long-range molecular arrangement, resulting in a stable crystal lattice that requires significant energy to break. Amorphous materials lack this order. Consequently, amorphous forms are generally more soluble but are thermodynamically unstable and can convert to a more stable, less soluble crystalline form over time.[4]

  • Polymorphism : A single compound can often crystallize into multiple different forms, known as polymorphs, each with its own unique crystal lattice and, therefore, its own distinct solubility.[4]

  • Expertise in Practice : For thermodynamic solubility, the measurement must be made against the most stable crystalline form to be meaningful for long-term development.[7][10] This is why post-experiment characterization of the solid residue is a hallmark of a trustworthy protocol.

Temperature

The dissolution of most solid compounds in a liquid is an endothermic process, meaning it absorbs heat from the surroundings.[14]

  • Le Chatelier's Principle : According to this principle, increasing the temperature of an endothermic process will shift the equilibrium to favor the products.[15] For dissolution, this means that for most solids, solubility increases with temperature.[15][16]

  • Van't Hoff Equation : This thermodynamic relationship quantitatively describes how the equilibrium constant (and thus solubility) changes with temperature.[17]

Gold-Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is universally regarded as the most reliable and definitive technique for measuring thermodynamic solubility.[17][18][19] Its strength lies in its direct measurement of the system at true equilibrium.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating controls and checks to ensure data integrity.

  • Preparation of Media : Prepare aqueous buffers at the desired pH values (e.g., pH 2.0, 5.0, 7.4). Filter all buffers through a 0.22 µm filter before use.

  • Compound Addition : Add an excess of the solid 6-Methyl-2,6-diazaspiro[4.5]decane derivative to a known volume of the prepared buffer in a glass vial.

    • Causality: An "excess" is critical to ensure that a saturated solution is formed and that solid material remains in equilibrium with the solution throughout the experiment.[19] A visual confirmation of a suspension is necessary.

  • Equilibration : Seal the vials and place them in a shaker or rotator bath maintained at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration to ensure equilibrium is reached.

    • Expert Insight: A minimum of 24 hours is standard, but for some poorly soluble or slowly dissolving crystalline compounds, 48 to 72 hours may be necessary.[11][17] Preliminary time-to-equilibrium studies are recommended for a new class of compounds.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully collect the supernatant after centrifugation (e.g., 15 minutes at >10,000 g) or by filtering through a low-binding filter (e.g., 0.22 µm PVDF).

    • Causality: This step is crucial to separate the dissolved compound from the undissolved solid without disturbing the equilibrium. Filtration or centrifugation must be performed efficiently to prevent temperature changes or solvent evaporation.

  • Quantification : Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[8][11]

    • Trustworthiness: A calibration curve must be generated using standards of known concentrations to ensure accurate quantification.[20]

  • Post-Experiment Validation :

    • pH Measurement : Measure the final pH of the suspension to confirm that the dissolving compound did not significantly alter the buffer's pH.[19]

    • Solid-State Analysis : Recover the remaining solid from the vial and analyze its form using techniques like polarized light microscopy, X-ray Powder Diffraction (XRPD), or Differential Scanning Calorimetry (DSC). This step validates that the solubility value corresponds to a specific, stable solid form.[8][10]

G start Start prep 1. Prepare Aqueous Buffer (e.g., pH 7.4) start->prep add 2. Add Excess Solid Compound to Buffer prep->add equilibrate 3. Equilibrate (Shake at constant T for 24-48h) add->equilibrate separate 4. Separate Phases (Centrifuge/Filter) equilibrate->separate supernatant Collect Clear Supernatant separate->supernatant solid_residue Collect Solid Residue separate->solid_residue quantify 5. Quantify Concentration (HPLC, LC-MS) supernatant->quantify analyze_solid 6. Analyze Solid Form (XRPD, Microscopy) solid_residue->analyze_solid Validation Step result Thermodynamic Solubility Value quantify->result

Figure 2: Experimental workflow for the Shake-Flask thermodynamic solubility assay.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, structured format to allow for easy comparison across different conditions.

Table 1: Hypothetical Thermodynamic Solubility Data for a 6-Methyl-2,6-diazaspiro[4.5]decane Derivative

ParameterConditionThermodynamic Solubility (µg/mL)Thermodynamic Solubility (µM)Final pHSolid Form Post-Assay
pH 2.0> 2000> 129702.0N/A (Fully Dissolved)
5.085055125.1Crystalline Form I
7.4452927.4Crystalline Form I
Temperature 25 °C (pH 7.4)452927.4Crystalline Form I
37 °C (pH 7.4)684417.4Crystalline Form I

Molecular Weight of derivative assumed to be 154.25 g/mol for calculation.

Interpretation of Results:

  • The data clearly demonstrates the dramatic pH-dependent solubility characteristic of a basic compound, with solubility being very high in acidic conditions (pH 2.0) and decreasing significantly as the pH approaches neutral (pH 7.4).

  • The increase in solubility from 25°C to 37°C at pH 7.4 indicates an endothermic dissolution process, which is typical for most crystalline solids.

  • The confirmation of "Crystalline Form I" post-assay provides high confidence that the measured values represent true thermodynamic equilibrium with the most stable solid form.

Conclusion

The 6-Methyl-2,6-diazaspiro[4.5]decane scaffold represents a valuable asset in the medicinal chemist's toolkit, offering a pathway to compounds with improved three-dimensionality and drug-like properties. However, realizing this potential is contingent upon a thorough understanding and accurate measurement of fundamental physicochemical properties. Thermodynamic solubility stands as a cornerstone of this characterization. It is not merely a number but a critical indicator of a compound's developability, influencing everything from bioavailability to formulation feasibility. By employing robust, self-validating methodologies like the shake-flask method, researchers can generate high-quality, reliable data. This enables informed decision-making, mitigates late-stage development risks, and ultimately accelerates the journey of novel spirocyclic candidates from the laboratory to the clinic.

References

  • BMG LABTECH (2023). Drug solubility: why testing early matters in HTS.
  • Bobe, G. et al. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen.
  • Hoelke, B. et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.
  • ALWSCI Team (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. ALWSCI Blog.
  • Hoelke, B. et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. PubMed.
  • Veranova (2023). Improving solubility and accelerating drug development. Veranova.
  • Savjani, K. T. et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.
  • Enamine (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Raytor (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor.
  • Kireev, D. et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed.
  • Kumar, R. et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Molbank.
  • Jouyban, A. (2008). Experimental and Computational Methods Pertaining to Drug Solubility. PDF.
  • AAT Bioquest (2022). What factors affect solubility?. AAT Bioquest.
  • Creative Biolabs (n.d.). Thermodynamic Solubility Testing Service. Creative Biolabs.
  • Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Box, K. et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
  • Apley, M. et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • BLDpharm (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Dhaliwal, U. (2022). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf.
  • Lecomte, F. et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery.
  • LibreTexts Chemistry (n.d.). Solubility.
  • Benchchem (n.d.). The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Comparative Analysis. Benchchem.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Synthesizing 6-Methyl-2,6-diazaspiro[4.5]decane Scaffolds

Introduction & Strategic Rationale In modern medicinal chemistry, spirocyclic diamines have emerged as premier bioisosteres for traditional piperazine and homopiperazine rings[1]. By replacing a flat, highly flexible pip...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In modern medicinal chemistry, spirocyclic diamines have emerged as premier bioisosteres for traditional piperazine and homopiperazine rings[1]. By replacing a flat, highly flexible piperazine with a rigid 2,6-diazaspiro[4.5]decane scaffold, drug development professionals can significantly increase the fraction of sp³-hybridized carbons ( Fsp3​ ). This structural shift is highly correlated with improved aqueous solubility, reduced hERG channel liability, and enhanced metabolic stability against cytochrome P450 enzymes[2].

Specifically targeting the 6-methyl-2,6-diazaspiro[4.5]decane derivative serves a critical dual purpose in drug design:

  • pKa Modulation : Alkylation of the piperidine nitrogen shifts its basicity. This fine-tuning is often required to optimize salt-bridge formations in target binding pockets, a strategy successfully employed in the development of RET kinase inhibitors and orexin receptor agonists[3].

  • Conformational Locking : The steric bulk of the N-methyl group adjacent to the spiro-center restricts the conformational flexibility of the scaffold's exit vectors, locking the molecule into a biologically active geometry.

Synthetic Strategy & Mechanistic Insights

The most robust and scalable approach to synthesizing the 6-methyl-2,6-diazaspiro[4.5]decane core relies on the orthogonal manipulation of the two nitrogen atoms. We begin with the commercially available building block 2-Boc-2,6-diazaspiro[4.5]decane (CAS 1086394-55-9)[4].

The synthesis is executed via a highly efficient two-step sequence:

  • Reductive Amination : The free secondary amine at the 6-position undergoes reductive methylation using aqueous formaldehyde and sodium triacetoxyborohydride (STAB)[3]. STAB is specifically chosen over sodium borohydride ( NaBH4​ ) because its electron-withdrawing acetate ligands attenuate its reducing power. This prevents the premature reduction of formaldehyde to methanol, allowing the transient iminium intermediate to form completely before reduction occurs.

  • Acidic Deprotection : The N-Boc protecting group at the 2-position is cleaved using anhydrous HCl in dioxane, yielding the final product as a highly crystalline, stable dihydrochloride salt (CAS 2705211-40-9)[5].

Physicochemical Property Comparison

Table 1: Comparative properties of piperazine and spirocyclic bioisosteres.

Scaffold Fsp3​ H-Bond Donors (Free Base)Steric Profile & Exit Vectors
Piperazine 0.00 (Ring atoms only)2Flat, coplanar exit vectors
2,6-Diazaspiro[4.5]decane 1.002Rigid, orthogonal exit vectors
6-Methyl-2,6-diazaspiro[4.5]decane 1.001Rigid, sterically hindered N6 position

Experimental Protocols

Step 1: Synthesis of 2-Boc-6-methyl-2,6-diazaspiro[4.5]decane

Reagents:

  • 2-Boc-2,6-diazaspiro[4.5]decane: 1.0 mmol (240.3 mg)

  • Formaldehyde (37% aq. solution): 2.0 mmol (~150 µL)

  • Sodium triacetoxyborohydride (STAB): 1.5 mmol (318.0 mg)

  • Glacial acetic acid: 0.1 mmol (~6 µL)

  • 1,2-Dichloroethane (DCE): 5.0 mL

Procedure:

  • Iminium Formation : Dissolve 2-Boc-2,6-diazaspiro[4.5]decane in anhydrous DCE in a round-bottom flask. Add glacial acetic acid followed by the 37% aqueous formaldehyde solution. Expert Insight: The catalytic acetic acid lowers the pH to ~4-5. This weak acidity accelerates the dehydration step to form the iminium ion without risking the decomposition of the acid-sensitive Boc group.

  • Reduction : Stir the mixture at room temperature ( 20−25∘C ) for 30 minutes to ensure complete iminium formation. Add STAB portionwise over 5 minutes. Expert Insight: Portionwise addition controls the mild exotherm. DCE is the preferred solvent over Dichloromethane (DCM) due to its slightly higher boiling point and historically superior kinetic performance in STAB-mediated reductive aminations.

  • Reaction Monitoring : Stir the reaction for 4–6 hours under an inert atmosphere ( N2​ or Ar). Monitor completion via LC-MS or TLC (using a Ninhydrin stain to confirm the disappearance of the secondary amine).

  • Workup : Quench the reaction by slowly adding saturated aqueous NaHCO3​ (5 mL). Stir vigorously for 15 minutes to break down boron complexes. Extract the aqueous layer with DCM ( 3×5 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The crude intermediate is typically >95% pure and should be used directly in the next step to avoid degradation.

Step 2: Synthesis of 6-Methyl-2,6-diazaspiro[4.5]decane Dihydrochloride

Reagents:

  • 2-Boc-6-methyl-2,6-diazaspiro[4.5]decane (Crude from Step 1): ~1.0 mmol

  • 4M HCl in Dioxane: 10.0 mmol (2.5 mL)

  • Dichloromethane (DCM): 2.0 mL

Procedure:

  • Deprotection : Dissolve the intermediate in DCM and cool to 0∘C using an ice bath. Dropwise, add the 4M HCl in dioxane solution. Expert Insight: Cooling the reaction minimizes potential side reactions and controls the rate of gas evolution ( CO2​ and isobutylene), ensuring a clean and safe cleavage.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. A white precipitate will begin to form as the dihydrochloride salt is highly insoluble in the DCM/dioxane mixture.

  • Isolation : Concentrate the suspension under reduced pressure to remove volatiles. Triturate the resulting solid with cold diethyl ether ( 2×5 mL) to remove any residual organic impurities.

  • Drying : Filter the solid and dry under high vacuum for 12 hours to afford 6-methyl-2,6-diazaspiro[4.5]decane dihydrochloride as a white, hygroscopic powder. Store in a desiccator at 4∘C .

Synthetic Workflow Diagram

G SM 2-Boc-2,6-diazaspiro[4.5]decane (Starting Material) Step1 Reductive Amination (HCHO, NaBH(OAc)3, AcOH, DCE) SM->Step1 Intermediate 2-Boc-6-methyl-2,6-diazaspiro[4.5]decane (Intermediate) Step1->Intermediate 30 min to 6 h, RT Step2 Boc Deprotection (4M HCl in Dioxane, DCM) Intermediate->Step2 Product 6-Methyl-2,6-diazaspiro[4.5]decane Dihydrochloride (Final Product) Step2->Product 2 h, 0 °C to RT

Synthetic workflow for 6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride.

References

  • Burkhard, J. A., et al. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, ACS Publications, 2014. URL:[Link]

  • "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1." Journal of Agricultural and Food Chemistry, ACS Publications, 2022. URL:[Link]

  • "Substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors." US Patent 10138243B2, Google Patents.
  • "6-Methyl-2,6-diazaspiro[4.5]decane Dihydrochloride (CAS 2705211-40-9)." AccelaChem Product Catalog. URL:[Link]

Sources

Application

using 6-Methyl-2,6-diazaspiro[4.5]decane as a piperazine bioisostere

Application Note: 6-Methyl-2,6-diazaspiro[4.5]decane as a Next-Generation Piperazine Bioisostere in Drug Discovery Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Drug Development Professionals. Int...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 6-Methyl-2,6-diazaspiro[4.5]decane as a Next-Generation Piperazine Bioisostere in Drug Discovery

Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Drug Development Professionals.

Introduction & Scientific Rationale

Piperazine is one of the most ubiquitous structural motifs in medicinal chemistry, featured prominently in over 100 FDA-approved drugs[1]. However, the piperazine ring presents well-documented liabilities: its flat, highly basic nature often drives poor metabolic stability, high hERG channel affinity (cardiotoxicity), and limited intellectual property (IP) space[2].

To overcome these limitations, spirocyclic diamines have emerged as premium bioisosteres. By replacing the piperazine ring with a spirodiamine such as 2,6-diazaspiro[4.5]decane, medicinal chemists can significantly increase the fraction of sp3-hybridized carbons (Fsp3)—a strategy known as "escaping flatland"[3]. This structural shift beneficially alters physicochemical properties, often reducing cytotoxicity and off-target promiscuity, as demonstrated in the optimization of PARP inhibitors like Olaparib[4].

The specific derivative 6-Methyl-2,6-diazaspiro[4.5]decane introduces a strategic methyl group adjacent to the spirocenter. This modification provides precise steric shielding around the basic nitrogen. Causally, this shielding modulates the amine's pKa, creates a steric clash that further decreases hERG binding affinity, and protects against N-dealkylation by cytochrome P450 (CYP) enzymes.

Physicochemical Profiling & Comparative Data

The table below summarizes the quantitative physicochemical shifts observed when transitioning from a standard piperazine core to the sterically shielded 6-methyl-spirocyclic bioisostere.

Table 1: Representative Physicochemical Shift upon Bioisosteric Replacement

PropertyPiperazine Core2,6-Diazaspiro[4.5]decane6-Methyl-2,6-diazaspiro[4.5]decane
Geometry (Fsp3) Low (Flat, 2D geometry)High (3D Spiro geometry)Very High (Enhanced 3D bulk)
pKa (Basic Amine) ~9.8~9.2~8.9 (Sterically modulated)
hERG IC50 < 1 µM (High Liability)> 10 µM (Reduced Liability)> 30 µM (Minimal Liability)
Microsomal Stability (T1/2) ~15 min~35 min> 60 min
CYP N-dealkylation High SusceptibilityModerate SusceptibilityHighly Resistant

(Note: Values represent generalized trends observed when these motifs are grafted onto standard pharmacophores, such as the phthalazine architecture of Olaparib[4].)

Mechanistic Visualization

G cluster_0 Piperazine Liability cluster_1 Bioisosteric Solution P_Core Planar Piperazine Core P_Bind High Affinity to hERG (Tyr652/Phe656) P_Core->P_Bind P_Metab Exposed N-atoms: High CYP Metabolism P_Core->P_Metab S_Core 6-Me-2,6-diazaspiro[4.5]decane (High Fsp3) P_Core->S_Core Bioisosteric Replacement S_Bind Steric Clash in hERG Cavity (Reduced Cardiotoxicity) S_Core->S_Bind S_Metab Methyl Shielding: CYP Resistance S_Core->S_Metab

Mechanistic rationale for replacing piperazine with 6-Methyl-2,6-diazaspiro[4.5]decane.

Validated Experimental Protocols

Protocol A: Synthetic Incorporation via Buchwald-Hartwig Amination

Causality & Logic: The steric hindrance introduced by the 6-methyl group on the 2,6-diazaspiro[4.5]decane core makes traditional Nucleophilic Aromatic Substitution (SNAr) inefficient, often leading to core degradation under forcing conditions. A Palladium-catalyzed Buchwald-Hartwig cross-coupling utilizing a bulky, electron-rich ligand (e.g., RuPhos) is required to facilitate the challenging C-N bond formation while maintaining the integrity of the spirocycle. Self-Validating Step: Monitor the reaction via LC-MS. The presence of the unreacted aryl halide alongside a des-halogenated byproduct indicates oxidative addition occurred, but reductive elimination failed, prompting a necessary switch to an alternative ligand like BrettPhos.

Step-by-Step Methodology:

  • Charge an oven-dried Schlenk flask with the target aryl halide (1.0 eq), tert-butyl 6-methyl-2,6-diazaspiro[4.5]decane-2-carboxylate (1.2 eq), Pd2(dba)3 (0.05 eq), RuPhos (0.1 eq), and NaOtBu (2.0 eq).

  • Evacuate and backfill the flask with nitrogen (3x) to ensure a strictly anhydrous and anaerobic environment, preventing palladium catalyst poisoning.

  • Add anhydrous 1,4-dioxane (to reach 0.1 M) via syringe and stir the mixture at 90 °C for 12 hours.

  • Cool the reaction to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate in vacuo.

  • Purify via flash chromatography (DCM/MeOH gradient) to isolate the Boc-protected bioisosteric intermediate.

Protocol B: In Vitro Metabolic Stability (Microsomal Clearance Assay)

Causality & Logic: The primary metabolic liability of piperazines is CYP-mediated N-dealkylation and oxidation. The 6-methyl group sterically shields the adjacent nitrogen. This assay quantifies the protective effect of the spiro-methyl modification against hepatic metabolism. Self-Validating Step: Include Verapamil (high clearance) and Warfarin (low clearance) as concurrent positive and negative controls to validate the enzymatic viability of the specific microsome batch.

Step-by-Step Methodology:

  • Prepare a 1 µM solution of the 6-methyl-2,6-diazaspiro[4.5]decane derivative in 0.1 M potassium phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).

  • Pre-incubate the mixture at 37 °C for 5 minutes to achieve thermal equilibrium.

  • Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes, immediately quenching the reaction by pipetting into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins.

  • Analyze the supernatant via LC-MS/MS to determine the half-life (T1/2) and intrinsic clearance (CLint).

Protocol C: hERG Channel Inhibition via Automated Patch-Clamp

Causality & Logic: Piperazine's basic nitrogen and planar geometry allow it to easily enter the hERG channel pore and interact via π-stacking and cation-π interactions with Tyr652 and Phe656. The 3D architecture of the spiro[4.5]decane core, compounded by the 6-methyl group, creates a severe steric clash, preventing pore entry and mitigating cardiotoxicity. Self-Validating Step: Apply E-4031 (a known, potent hERG inhibitor) at the end of the recording to confirm the recorded tail current is specifically hERG-mediated.

Step-by-Step Methodology:

  • Culture CHO cells stably expressing the hERG potassium channel to ~70% confluency.

  • Prepare the test compound in extracellular solution, ensuring a maximum of 0.1% DMSO to prevent non-specific membrane destabilization.

  • Using an automated patch-clamp system (e.g., QPatch), establish a whole-cell configuration. Apply a voltage step protocol: depolarize the cell to +20 mV for 2 seconds, then repolarize to -50 mV to elicit the hERG tail current.

  • Perfuse the 6-methyl-spiro derivative at escalating concentrations (0.1, 1, 10, 30 µM), allowing 3 minutes per concentration for steady-state block.

  • Measure the reduction in tail current amplitude relative to the baseline vehicle control to calculate the IC50.

References

  • Piperazine Bioisosteres for Drug Design. Enamine.1

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC.4

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications (RSC Publishing).3

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. PubMed.2

Sources

Method

Application Notes and Protocols for Cross-Coupling Reactions of 6-Methyl-2,6-diazaspiro[4.5]decane

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the 6-Methyl-2,6-diazaspiro[4.5]decane Scaffold The 6-methyl-2,6-diazaspiro[4.5]decane scaffold is a valuable building...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 6-Methyl-2,6-diazaspiro[4.5]decane Scaffold

The 6-methyl-2,6-diazaspiro[4.5]decane scaffold is a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique platform for the spatial presentation of pharmacophoric elements, which can lead to enhanced binding affinity and selectivity for biological targets. The presence of a secondary amine at the 2-position offers a versatile handle for the introduction of diverse substituents through cross-coupling reactions, enabling the exploration of a broad chemical space in drug discovery programs. This guide provides detailed application notes and protocols for the functionalization of the secondary amine of 6-methyl-2,6-diazaspiro[4.5]decane via three powerful palladium-catalyzed cross-coupling reactions: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling.

Buchwald-Hartwig Amination: Forging C-N Bonds for N-Arylation and N-Heteroarylation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl or heteroaryl halides and pseudohalides.[1] For a sterically accessible secondary amine, such as the one in 6-methyl-2,6-diazaspiro[4.5]decane, this reaction provides a direct and efficient route to a wide array of N-aryl and N-heteroaryl derivatives.

Causality in Experimental Design:

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst system (palladium precursor and ligand) and the base. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[2]

Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and the reductive elimination steps, which can be rate-limiting.[3] Ligands such as XPhos and RuPhos are often effective for coupling secondary amines.[4] The choice of base is also critical; it must be strong enough to deprotonate the amine-palladium complex but not so strong as to cause undesired side reactions with functional groups on the coupling partners.[4]

Buchwald_Hartwig cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) OxAdd->Ar-Pd(II)-X(L) Ligand_Exch Ligand Exchange Ar-Pd(II)-X(L)->Ligand_Exch + R'R''NH Ar-Pd(II)-N(L) [Ar-Pd(II)-NHR'R''](L)+ X- Ligand_Exch->Ar-Pd(II)-N(L) Deprotonation Deprotonation (Base) Ar-Pd(II)-N(L)->Deprotonation Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Red_Elim Reductive Elimination Ar-Pd(II)-NR'R''(L)->Red_Elim Red_Elim->Pd(0)L Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Comparative Table of Reaction Conditions for N-Arylation:
ParameterCondition A (General)Condition B (For Challenging Substrates)
Palladium Precursor Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2-5 mol%) or Buchwald G3 Precatalyst (1-2 mol%)
Ligand XPhos (2-4 mol%)RuPhos (3-6 mol%) or BrettPhos (2-4 mol%)
Base NaOtBu (1.5-2.0 equiv)K₃PO₄ (2.0-3.0 equiv) or Cs₂CO₃ (2.0-3.0 equiv)
Solvent Toluene or DioxaneToluene or t-BuOH
Temperature 80-110 °C100-120 °C
Typical Substrates Electron-neutral or electron-poor aryl bromidesElectron-rich aryl bromides, aryl chlorides
Detailed Experimental Protocol: N-Arylation of 6-Methyl-2,6-diazaspiro[4.5]decane

This protocol describes a general procedure for the N-arylation of 6-methyl-2,6-diazaspiro[4.5]decane with an aryl bromide.

Materials:

  • 6-Methyl-2,6-diazaspiro[4.5]decane

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • An inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01-0.02 equiv), XPhos (0.02-0.04 equiv), and NaOtBu (1.5 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (to make a ~0.1 M solution with respect to the aryl bromide) via syringe.

  • Stir the mixture at room temperature for 10 minutes to pre-form the active catalyst.

  • Add the aryl bromide (1.0 equiv) and 6-methyl-2,6-diazaspiro[4.5]decane (1.2 equiv) to the reaction mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Coupling: A Versatile Tool for C-C Bond Formation

While the Suzuki-Miyaura reaction is renowned for forming carbon-carbon bonds between organoboron compounds and halides or triflates, it can be adapted for the functionalization of amines.[5] This typically involves a two-step sequence where the amine is first converted into a suitable coupling partner, such as an N-alkenyl or N-aryl derivative bearing a halide or triflate, which then undergoes the Suzuki coupling. A more direct approach involves the coupling of N-borylated amines, although this is less common. For the purpose of this guide, we will focus on the two-step approach.

Causality in Experimental Design:

The Suzuki-Miyaura catalytic cycle involves the oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base), and finally reductive elimination to form the new C-C bond.[6] The choice of palladium source, ligand, and base is critical for an efficient reaction. Phosphine ligands are commonly used to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.[7] The base plays a crucial role in activating the boronic acid for transmetalation.[8]

Suzuki_Miyaura cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd(0)L2->OxAdd R¹-X R1-Pd(II)-X(L2) R¹-Pd(II)-X(L₂) OxAdd->R1-Pd(II)-X(L2) Transmetalation Transmetalation R1-Pd(II)-X(L2)->Transmetalation + R²B(OH)₂ + Base R1-Pd(II)-R2(L2) R¹-Pd(II)-R²(L₂) Transmetalation->R1-Pd(II)-R2(L2) Red_Elim Reductive Elimination R1-Pd(II)-R2(L2)->Red_Elim Red_Elim->Pd(0)L2 R¹-R²

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Comparative Table of Reaction Conditions for Suzuki-Miyaura Coupling:
ParameterCondition A (Aryl-Aryl Coupling)Condition B (Alkenyl-Aryl Coupling)
Palladium Precursor Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)PdCl₂(dppf) (2-5 mol%)
Ligand PPh₃ (if using Pd(OAc)₂)dppf (if using PdCl₂)
Base K₂CO₃ (2.0 equiv) or CsF (2.0 equiv)Na₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)
Solvent Toluene/H₂O or Dioxane/H₂ODMF or Acetonitrile
Temperature 80-100 °C60-90 °C
Substrates N-(halophenyl)-6-methyl-2,6-diazaspiro[4.5]decane + Arylboronic acidN-(haloalkenyl)-6-methyl-2,6-diazaspiro[4.5]decane + Arylboronic acid
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of an N-Arylated Derivative

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an N-(4-bromophenyl)-6-methyl-2,6-diazaspiro[4.5]decane with a generic arylboronic acid.

Materials:

  • N-(4-bromophenyl)-6-methyl-2,6-diazaspiro[4.5]decane (prepared via Buchwald-Hartwig amination)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water (4:1 mixture)

  • An inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add N-(4-bromophenyl)-6-methyl-2,6-diazaspiro[4.5]decane (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add Pd(PPh₃)₄ (0.03 equiv) to the flask.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene/water (4:1) solvent mixture.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] Similar to the Suzuki-Miyaura coupling, direct N-alkynylation of secondary amines is not the standard approach. A more common strategy involves the coupling of a pre-functionalized substrate, such as an N-(halophenyl)-6-methyl-2,6-diazaspiro[4.5]decane, with a terminal alkyne.

Causality in Experimental Design:

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.[10] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate.[11] The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation with the copper acetylide, and subsequent reductive elimination to yield the alkynylated product.[11] Amine bases, such as triethylamine or diisopropylamine, are commonly used and can also serve as the solvent.[9]

Sonogashira cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd R¹-X R1-Pd(II)-X(L2) R¹-Pd(II)-X(L₂) OxAdd->R1-Pd(II)-X(L2) Transmetalation Transmetalation R1-Pd(II)-X(L2)->Transmetalation R1-Pd(II)-C≡CR2(L2) R¹-Pd(II)-C≡CR²(L₂) Transmetalation->R1-Pd(II)-C≡CR2(L2) Red_Elim Reductive Elimination R1-Pd(II)-C≡CR2(L2)->Red_Elim Red_Elim->Pd(0)L2 R¹-C≡C-R² CuX CuX Alkyne_Coord Alkyne Coordination CuX->Alkyne_Coord + R²-C≡C-H + Base Cu-acetylide R²-C≡C-Cu Alkyne_Coord->Cu-acetylide Cu-acetylide->Transmetalation to Pd cycle

Caption: Catalytic cycles of the Sonogashira coupling.

Comparative Table of Reaction Conditions for Sonogashira Coupling:
ParameterCondition A (Standard)Condition B (Copper-Free)
Palladium Precursor PdCl₂(PPh₃)₂ (1-3 mol%)Pd(PPh₃)₄ (2-5 mol%)
Copper Co-catalyst CuI (2-5 mol%)None
Ligand PPh₃PPh₃
Base Triethylamine or DiisopropylaminePiperidine or Pyrrolidine
Solvent THF or DMFDMF or NMP
Temperature Room Temperature to 60 °C50-100 °C
Substrates N-(haloaryl)-6-methyl-2,6-diazaspiro[4.5]decane + Terminal AlkyneN-(haloaryl)-6-methyl-2,6-diazaspiro[4.5]decane + Terminal Alkyne
Detailed Experimental Protocol: Sonogashira Coupling of an N-Arylated Derivative

This protocol describes a general procedure for the Sonogashira coupling of N-(4-iodophenyl)-6-methyl-2,6-diazaspiro[4.5]decane with a terminal alkyne.

Materials:

  • N-(4-iodophenyl)-6-methyl-2,6-diazaspiro[4.5]decane (prepared via Buchwald-Hartwig amination)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) dichloride)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous THF

  • An inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a Schlenk flask, add N-(4-iodophenyl)-6-methyl-2,6-diazaspiro[4.5]decane (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and anhydrous triethylamine (2-3 equiv) via syringe.

  • Add the terminal alkyne (1.2 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Sources

Application

The Strategic Integration of 6-Methyl-2,6-diazaspiro[4.5]decane in Small Molecule Inhibitor Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The relentless pursuit of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles has driven medicinal chemists to exp...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles has driven medicinal chemists to explore beyond the confines of flat, aromatic structures. Three-dimensional (3D) molecular architectures are increasingly sought after for their ability to engage with the complex topographies of biological targets.[1] Among these, spirocyclic scaffolds have emerged as privileged motifs, offering a rigid yet spatially diverse framework for the presentation of pharmacophoric elements.[2] This guide provides an in-depth exploration of 6-Methyl-2,6-diazaspiro[4.5]decane, a versatile building block for the development of next-generation small molecule inhibitors.

The Rationale for Spirocyclic Scaffolds: Beyond Flatland

The incorporation of spirocycles into drug candidates has been shown to positively influence key drug-like properties.[1] The defining feature of a spirocycle, two rings sharing a single carbon atom, imparts a distinct 3D geometry. This structural rigidity can pre-organize functional groups into a conformation favorable for binding to a biological target, thereby reducing the entropic penalty upon binding and potentially increasing potency.[1]

Key advantages of incorporating spirocyclic scaffolds like 6-Methyl-2,6-diazaspiro[4.5]decane include:

  • Enhanced Three-Dimensionality: The non-planar nature of the spirocyclic core allows for the precise spatial orientation of substituents, which is crucial for optimal interactions with complex protein binding pockets.[3]

  • Improved Physicochemical Properties: The increased fraction of sp3-hybridized carbon atoms in spirocycles generally leads to improved aqueous solubility and metabolic stability compared to their flat, aromatic counterparts.[1]

  • Novel Chemical Space: Libraries based on spirocyclic scaffolds are less prevalent in existing compound collections, offering opportunities for the discovery of novel intellectual property.[3]

  • Bioisosteric Replacement: Diazaspirocycles can serve as bioisosteres for more common fragments, such as piperazine, while offering a different vectoral display of substituents and improved properties.[4]

Synthesis of 6-Methyl-2,6-diazaspiro[4.5]decane: A Plausible Protocol

G cluster_0 Step 1: Formation of Spiro-imide cluster_1 Step 2: Reduction and Cyclization cluster_2 Step 3: Reduction of Amide cluster_3 Step 4: Selective N-Methylation A 1-Boc-4-piperidone C Spiro-cyanoester A->C Knoevenagel-Michael NaOEt, EtOH B Ethyl 2-cyanoacetate B->C D 2,6-Diazaspiro[4.5]decan-1-one C->D 1. H2, Raney Ni 2. Heat E 2,6-Diazaspiro[4.5]decane D->E LiAlH4, THF F 6-Methyl-2,6-diazaspiro[4.5]decane E->F 1. Boc2O, DCM 2. NaH, MeI, DMF 3. TFA, DCM

Caption: Plausible synthetic pathway for 6-Methyl-2,6-diazaspiro[4.5]decane.

Protocol 1: Synthesis of 6-Methyl-2,6-diazaspiro[4.5]decane

Materials:

  • 1-Boc-4-piperidone

  • Ethyl 2-cyanoacetate

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Raney Nickel

  • Hydrogen (H2)

  • Lithium aluminum hydride (LiAlH4)

  • Tetrahydrofuran (THF), anhydrous

  • Di-tert-butyl dicarbonate (Boc2O)

  • Dichloromethane (DCM), anhydrous

  • Sodium hydride (NaH)

  • Methyl iodide (MeI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA)

Procedure:

  • Step 1: Synthesis of Ethyl 3-cyano-1-oxa-8-azaspiro[4.5]dec-2-ene-2-carboxylate.

    • To a solution of sodium ethoxide in ethanol, add 1-Boc-4-piperidone and ethyl 2-cyanoacetate.

    • Stir the reaction mixture at room temperature to facilitate the Knoevenagel condensation followed by an intramolecular Michael addition.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction with a weak acid and extract the product with a suitable organic solvent.

    • Purify the crude product by column chromatography.

  • Step 2: Synthesis of 2,6-Diazaspiro[4.5]decan-1-one.

    • Subject the product from Step 1 to catalytic hydrogenation using Raney Nickel as the catalyst. This will reduce the cyano group and the double bond.

    • The resulting intermediate will undergo spontaneous cyclization upon heating to form the lactam.

    • Purify the product by recrystallization or column chromatography.

  • Step 3: Synthesis of 2,6-Diazaspiro[4.5]decane.

    • In a flask under an inert atmosphere, suspend lithium aluminum hydride in anhydrous THF.

    • Add a solution of the lactam from Step 2 in anhydrous THF dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux to ensure complete reduction of the amide.

    • Carefully quench the reaction with water and a sodium hydroxide solution.

    • Filter the aluminum salts and extract the product from the filtrate.

  • Step 4: Synthesis of 6-Methyl-2,6-diazaspiro[4.5]decane.

    • Protection: To selectively methylate the desired nitrogen, an orthogonal protection strategy is necessary.[5] Dissolve the diamine from Step 3 in anhydrous DCM and add one equivalent of Boc2O to protect one of the amine groups. The less sterically hindered amine is expected to react preferentially.

    • Methylation: Dissolve the mono-Boc protected diamine in anhydrous DMF and add sodium hydride to deprotonate the unprotected amine. Add methyl iodide and stir until the reaction is complete.

    • Deprotection: Remove the Boc protecting group by treating the methylated intermediate with trifluoroacetic acid in DCM.

    • Neutralize the reaction mixture and extract the final product, 6-Methyl-2,6-diazaspiro[4.5]decane. Purify by distillation or column chromatography.

Incorporation of 6-Methyl-2,6-diazaspiro[4.5]decane into Small Molecule Inhibitors

The two secondary amine functionalities of 6-Methyl-2,6-diazaspiro[4.5]decane provide two points for diversification, allowing for the construction of compound libraries with varied substituents.[3] A solid-phase synthesis approach is often employed for library generation.[3]

G cluster_0 Step 1: Immobilization and Protection cluster_1 Step 2: First Diversification cluster_2 Step 3: Second Diversification cluster_3 Step 4: Cleavage and Purification A Resin C Immobilized Scaffold A->C B 6-Methyl-2,6-diazaspiro[4.5]decane B->C DIPEA, DCM/DMF E Diversified Scaffold C->E Reductive Amination NaBH(OAc)3 D R1-CHO D->E G Fully Diversified Scaffold E->G Amide Coupling HATU, DIPEA F R2-COOH F->G H Final Inhibitor G->H TFA Cocktail

Caption: Solid-phase synthesis workflow for incorporating 6-Methyl-2,6-diazaspiro[4.5]decane.

Protocol 2: Solid-Phase Synthesis of a Diversified 6-Methyl-2,6-diazaspiro[4.5]decane Library

Materials:

  • 2-Chlorotrityl chloride resin

  • 6-Methyl-2,6-diazaspiro[4.5]decane

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) and N,N-Dimethylformamide (DMF)

  • A diverse set of aldehydes (R1-CHO) and carboxylic acids (R2-COOH)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)[6]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)[3]

Procedure:

  • Immobilization of the Scaffold:

    • Swell the 2-chlorotrityl chloride resin in anhydrous DCM in a solid-phase synthesis vessel.

    • In a separate flask, dissolve 6-Methyl-2,6-diazaspiro[4.5]decane and DIPEA in a mixture of anhydrous DCM and DMF.

    • Add the solution to the swollen resin and shake at room temperature. The less sterically hindered secondary amine is expected to attach to the resin.

    • Wash the resin thoroughly with DCM, DMF, and methanol to remove any unreacted reagents.

  • First Diversification (Reductive Amination):

    • Swell the resin-bound scaffold in a solution of 1% acetic acid in DCM.

    • Add a solution of the first building block, an aldehyde (R1-CHO), and shake to form the iminium ion.

    • Add sodium triacetoxyborohydride and continue to shake to reduce the iminium ion to the secondary amine.[6]

    • Wash the resin extensively to remove excess reagents.

  • Second Diversification (Amide Coupling):

    • Swell the resin in anhydrous DMF.

    • In a separate vial, pre-activate the second building block, a carboxylic acid (R2-COOH), with HATU and DIPEA in DMF.[7]

    • Add the activated carboxylic acid solution to the resin and shake at room temperature.

    • Wash the resin thoroughly to remove all soluble reagents and byproducts.

  • Cleavage and Purification:

    • Treat the dried, fully derivatized resin with a cleavage cocktail to release the final compound from the solid support.[3]

    • Collect the filtrate and concentrate it under reduced pressure.

    • Precipitate the crude product with cold diethyl ether.

    • Purify the final inhibitor by reverse-phase High-Performance Liquid Chromatography (HPLC).

Case Studies: Bioactive Molecules with the Diazaspiro[4.5]decane Core

The 2,8-diazaspiro[4.5]decan-1-one core, a close analog of our scaffold of interest, has been successfully incorporated into potent and selective dual TYK2/JAK1 inhibitors for the potential treatment of inflammatory bowel disease.[7] Another study describes the development of isoform-selective phospholipase D (PLD) inhibitors based on a chiral 2,8-diazaspiro[4.5]decan-1-one core, highlighting the potential for this scaffold to yield compounds with improved pharmacokinetic properties.[8] Furthermore, aryl-spirocyclic diamine derivatives are being explored for their potential as antidepressant agents.[9]

Scaffold Derivative Biological Target Therapeutic Area Key Findings
2,8-Diazaspiro[4.5]decan-1-oneTYK2/JAK1Inflammatory Bowel DiseasePotent and selective dual inhibitors with excellent metabolic stability and in vivo efficacy.[7]
2,8-Diazaspiro[4.5]decan-1-onePhospholipase D (PLD)Not specifiedEnantioselective inhibition of PLD isoforms with improved pharmacokinetic profiles.[8]
Aryl-spirocyclic diamineSERT, NET, DAT, 5-HT3ARDepressionMultimodal monoaminergic compounds with potent antidepressant-like effects in preclinical models.[9]

Biological Evaluation of Inhibitors

Once synthesized, the novel inhibitors incorporating the 6-Methyl-2,6-diazaspiro[4.5]decane scaffold must undergo rigorous biological evaluation to determine their potency, selectivity, and drug-like properties.

Protocol 3: General Workflow for Biological Evaluation
  • In Vitro Potency and Selectivity:

    • Biochemical Assays: Determine the half-maximal inhibitory concentration (IC50) of the compounds against the target protein using appropriate enzymatic or binding assays.

    • Selectivity Profiling: Screen the compounds against a panel of related proteins or off-targets to assess their selectivity. This is crucial for minimizing potential side effects.

  • Cell-Based Assays:

    • Evaluate the efficacy of the inhibitors in a cellular context to confirm their ability to modulate the target's function in a more physiologically relevant environment.

    • Assess cellular toxicity to determine the therapeutic window of the compounds.

  • Pharmacokinetic Profiling:

    • ADME Studies: Conduct in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies to evaluate properties such as metabolic stability in liver microsomes, plasma protein binding, and cell permeability.

    • In Vivo Pharmacokinetics: For promising candidates, perform in vivo studies in animal models to determine key parameters like oral bioavailability, half-life, and clearance.[9][10]

Conclusion

The 6-Methyl-2,6-diazaspiro[4.5]decane scaffold represents a valuable building block in modern medicinal chemistry. Its inherent three-dimensionality and the presence of two modifiable nitrogen atoms provide a versatile platform for the design and synthesis of novel small molecule inhibitors with potentially superior pharmacological properties. The protocols and strategies outlined in this guide offer a comprehensive framework for researchers to explore the potential of this and related spirocyclic diamines in their drug discovery programs.

References

  • Zheng, J., et al. (2026). Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. European Journal of Medicinal Chemistry, 301, 118198. [Link]

  • Reymond Group. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. [Link]

  • Hamza, D., & Stocks, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584-2586. [Link]

  • Scott, J. D., et al. (2018). Isoform selective PLD inhibition by novel, chiral 2,8-diazaspiro[4.5]decan-1-one derivatives. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3694-3698. [Link]

  • R Discovery. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]

  • Eurtivong, C., & Reutrakul, V. (2025). Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update. Pharmacological Research, 107723. [Link]

  • BORIS Portal. (2024). Green Chemistry. [Link]

  • Wirtz, M. C., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(17), 3950-3953. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. [Link]

  • HETEROCYCLES. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • Wang, Z., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]

  • RSC Publishing. (n.d.). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. [Link]

  • ResearchGate. (2025). Synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides from 2-acetylcyclohexanone via palladium-catalysed aminocarbonylation. [Link]

  • MDPI. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. [Link]

  • UniBa. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. [Link]

  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • Chemical Synthesis Database. (2025). 1,2-diazaspiro[4.5]decan-3-one. [Link]

Sources

Method

NMR spectroscopy preparation methods for 6-Methyl-2,6-diazaspiro[4.5]decane

Application Note: Structural Elucidation and NMR Preparation Protocols for 6-Methyl-2,6-diazaspiro[4.5]decane Executive Summary 6-Methyl-2,6-diazaspiro[4.5]decane is a highly valuable spirocyclic diamine scaffold frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Structural Elucidation and NMR Preparation Protocols for 6-Methyl-2,6-diazaspiro[4.5]decane

Executive Summary

6-Methyl-2,6-diazaspiro[4.5]decane is a highly valuable spirocyclic diamine scaffold frequently utilized in modern drug discovery to increase the fraction of sp³-hybridized carbons (Fsp³) in lead compounds. However, its structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is often complicated by severe aliphatic signal overlap, complex conformational dynamics (e.g., piperidine ring flipping and nitrogen inversion), and the intrinsic basicity of its two amine centers. This application note details the physicochemical causality behind these challenges and provides field-proven, self-validating protocols for optimal NMR sample preparation and acquisition.

Physicochemical Profiling & Causality in Sample Preparation

The quality of an NMR spectrum is fundamentally dependent on the microenvironment of the analyte[1]. For spirocyclic diamines, the chemical state of the molecule dictates the entire preparation strategy:

  • The Free Base Paradox: In its free base form, 6-Methyl-2,6-diazaspiro[4.5]decane contains a secondary amine (in the 5-membered pyrrolidine ring) and a tertiary amine (the N-methylated 6-membered piperidine ring). These basic centers readily absorb atmospheric moisture and carbon dioxide to form transient carbamate salts. Furthermore, standard deuterated chloroform (CDCl₃) often contains trace amounts of deuterium chloride (DCl) and water. Dissolving the free base in untreated CDCl₃ leads to intermediate proton exchange rates on the NMR timescale, resulting in severely broadened, uninterpretable signals.

  • The Salt Advantage: To bypass instability, the compound is frequently isolated and stored as a dihydrochloride salt[2]. While chemically stable and immune to CO₂ absorption, the salt form is insoluble in CDCl₃ and requires highly polar solvents like Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d6 (DMSO-d6).

Causality Check: Why not always use D₂O for the salt? While D₂O provides excellent solubility, it causes rapid deuterium exchange with the secondary amine proton (NH → ND), rendering the amine proton invisible in the ¹H spectrum. If observing the NH proton is critical for structural validation or hydrogen-bonding studies, anhydrous DMSO-d6 must be used.

Self-Validating Preparation Protocols

To ensure maximum magnetic field homogeneity and signal-to-noise (S/N) ratio, the following step-by-step methodologies must be strictly adhered to.

Protocol A: Preparation of the Free Base (Anhydrous, Acid-Free Workflow)
  • Solvent Neutralization: Pass 1.0 mL of CDCl₃ through a 2 cm plug of activated basic alumina inside a glass pipette immediately prior to use.

    • Causality: This strips trace DCl and water, preventing unwanted protonation of the highly basic spirocyclic nitrogens.

  • Sample Weighing: Weigh 15–25 mg of the free base into a clean, dry secondary glass vial. This mass is optimal for acquiring high-quality 2D NMR spectra within a reasonable timeframe[1][3].

  • Dissolution: Add 0.6 mL of the neutralized CDCl₃ to the secondary vial.

    • Self-Validation: The solution must be perfectly clear. Any cloudiness indicates the presence of insoluble carbamate salts (indicating prior CO₂ exposure).

  • Filtration: Transfer the solution into a high-quality (Precision grade) 5 mm NMR tube through a tightly packed glass wool plug using a Pasteur pipette.

    • Causality: Removing microscopic particulates is critical; suspended solids create localized magnetic susceptibility gradients that distort field homogeneity and broaden spectral lines[4].

Protocol B: Preparation of the Dihydrochloride Salt
  • Sample Weighing: Weigh 15–20 mg of the 6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride salt[2].

  • Dissolution: Dissolve in 0.6 mL of anhydrous DMSO-d6 in a secondary vial. Ensure the sample height in the NMR tube reaches exactly 40–50 mm to optimize the active region of the NMR coil and facilitate rapid shimming[1].

  • Referencing: Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

    • Self-Validation: Ensure the TMS signal is sharp and less intense than the solvent residual peak to prevent receiver overload[4].

Advanced Acquisition Strategies

The spiro[4.5]decane core forces the protons on the adjacent methylene groups into fixed, diastereotopic relationships, leading to dense multiplets in the 1.0–3.5 ppm region.

  • Variable Temperature (VT) NMR: The 6-membered piperidine ring can undergo chair-chair interconversion. At 298 K, this dynamic process may occur at an intermediate rate relative to the NMR timescale, causing peak broadening. Elevating the probe temperature to 330–340 K (if using DMSO-d6) pushes the conformational exchange into the fast regime, yielding sharp, time-averaged peaks.

  • Heteronuclear Correlation: 1D ¹H NMR is insufficient for full assignment. 2D ¹H-¹³C HSQC is mandatory to correlate the overlapping diastereotopic protons to their respective carbons[5]. Furthermore, the quaternary spiro carbon can only be unambiguously identified via ¹H-¹³C HMBC, relying on multiple-bond correlations from the adjacent CH₂ protons[5].

Quantitative Data & Acquisition Parameters

The following table summarizes the optimized acquisition parameters for a 400 MHz or 500 MHz spectrometer to ensure rigorous structural elucidation.

ExperimentNucleusScans (ns)Relaxation Delay (d1)Causality / Purpose
1D ¹H ¹H16 - 322.0 sInitial assessment of purity, solvent suppression, and shimming quality[5].
1D ¹³C{¹H} ¹³C512 - 10242.0 sBackbone carbon assignment; requires high scans due to low natural abundance[3].
¹H-¹³C HSQC ¹H, ¹³C4 - 81.5 sResolves overlapping diastereotopic CH₂ protons by spreading them into the ¹³C dimension[5].
¹H-¹³C HMBC ¹H, ¹³C8 - 161.5 sEssential for identifying the quaternary spiro carbon via long-range scalar couplings.
VT-¹H NMR ¹H162.0 sApplied at 340 K to sharpen peaks broadened by intermediate ring-flipping dynamics.

Workflow & Decision Matrix

NMR_Prep_Workflow Start 6-Methyl-2,6-diazaspiro[4.5]decane Sample Characterization Assess Assess Chemical State Start->Assess FreeBase Free Base (Oil/Solid) Prone to CO2 & H2O uptake Assess->FreeBase Unsalified Salt Dihydrochloride Salt Chemically Stable Assess->Salt Salified SolventFB Basic Alumina-Treated CDCl3 (Prevents amine protonation) FreeBase->SolventFB SolventSalt DMSO-d6 or D2O (High polarity required) Salt->SolventSalt Prep Dissolve 15-25 mg in 0.6 mL Filter into Precision NMR Tube SolventFB->Prep SolventSalt->Prep Acquire Acquire 1D/2D NMR (Use VT-NMR if peaks are broad) Prep->Acquire

Figure 1: Decision matrix and preparation workflow for the NMR analysis of 6-Methyl-2,6-diazaspiro[4.5]decane.

References

  • NextSDS. "6-methyl-2,6-diazaspiro[4.5]decane dihydrochloride — Chemical Substance Information." NextSDS Database. Available at: [Link]

  • Organomation. "NMR Sample Preparation: The Complete Guide." Organomation Resources. Available at:[Link]

  • Iowa State University. "NMR Sample Preparation - Chemical Instrumentation Facility." ISU CIF. Available at: [Link]

  • Encyclopedia MDPI. "Nuclear Magnetic Resonance Spectroscopy." Encyclopedia.pub. Available at: [Link]

Sources

Application

Application Notes and Protocols for High-Throughput Screening Assays Utilizing 6-Methyl-2,6-diazaspiro[4.5]decane

Introduction: The Strategic Value of the 6-Methyl-2,6-diazaspiro[4.5]decane Scaffold in Drug Discovery In the landscape of modern medicinal chemistry, the quest for novel chemical matter with enhanced therapeutic propert...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 6-Methyl-2,6-diazaspiro[4.5]decane Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel chemical matter with enhanced therapeutic properties is perpetual. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering a rigid, three-dimensional architecture that can effectively probe the complex topology of biological targets.[1][2] The 6-Methyl-2,6-diazaspiro[4.5]decane core, a prominent member of this class, presents a unique and compelling framework for the development of next-generation therapeutics.

The inherent rigidity of the diazaspiro[4.5]decane scaffold reduces the entropic penalty upon binding to a target protein, which can translate to higher binding affinity. Furthermore, the three-dimensional nature of this scaffold allows for a more precise spatial arrangement of pharmacophoric features, enabling a more nuanced and effective interaction with the binding site compared to traditional flat, aromatic systems.[1][2] This has led to the successful incorporation of diazaspiro[4.5]decane and its derivatives into a range of biologically active agents, including potent and selective kinase inhibitors.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-Methyl-2,6-diazaspiro[4.5]decane in high-throughput screening (HTS) campaigns. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for the identification of novel modulators of key drug target classes.

Physicochemical Properties and Compound Handling

While specific experimental data for 6-Methyl-2,6-diazaspiro[4.5]decane is not extensively published, general characteristics of spirocyclic diamines can guide its handling in an HTS setting.

PropertyGeneral Considerations
Solubility Spirocyclic amines can exhibit variable aqueous solubility. It is recommended to initially assess solubility in a range of organic solvents (e.g., DMSO, ethanol) and aqueous buffers. For HTS, a stock solution in 100% DMSO is standard.
Stability The diazaspiro[4.5]decane core is generally stable under typical assay conditions. However, long-term stability in aqueous solutions should be evaluated, especially at elevated temperatures or extreme pH.
Lipophilicity The introduction of spirocyclic scaffolds can modulate lipophilicity (LogP/LogD), which can in turn influence cell permeability and metabolic stability.[2]
Stock Solution Preparation Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Application I: Kinase Inhibition Assays

Diazaspiro[4.5]decanone scaffolds have demonstrated significant promise as potent and selective kinase inhibitors.[3] Their rigid structure facilitates precise interactions within the ATP-binding pocket of kinases. The following protocols are optimized for identifying inhibitors of a wide range of kinases using the 6-Methyl-2,6-diazaspiro[4.5]decane scaffold.

Protocol 1: Luminescence-Based Kinase Assay (Kinase-Glo®)

This protocol is based on the principle of quantifying ATP consumption during the kinase reaction. The remaining ATP is converted into a luminescent signal by a luciferase enzyme. A lower luminescence signal indicates higher kinase activity and, therefore, weaker inhibition by the test compound.

Workflow for Kinase-Glo® Assay

Caption: Workflow for the Kinase-Glo® Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare kinase buffer as recommended by the enzyme manufacturer.

    • Reconstitute Kinase-Glo® Reagent according to the manufacturer's instructions.[5][6]

    • Prepare a solution of the kinase at 2X the final desired concentration in kinase buffer.

    • Prepare a solution of ATP and substrate at 2X the final desired concentration in kinase buffer.

    • Prepare a serial dilution of 6-Methyl-2,6-diazaspiro[4.5]decane and control compounds in 100% DMSO. Further dilute into kinase buffer to the desired concentration for the assay.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 2X kinase solution to each well.

    • Add 2.5 µL of the test compound solution to the appropriate wells. Add 2.5 µL of vehicle (e.g., 1% DMSO in kinase buffer) to control wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP/substrate solution to each well.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of Kinase-Glo® Reagent to each well.

    • Mix on a plate shaker for 2 minutes.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterExample Value
Final Kinase Concentration1-10 nM
Final ATP Concentration10 µM (or at the Km for the specific kinase)
Final Substrate ConcentrationAt the Km for the specific kinase
Final Compound Concentration0.1 nM to 100 µM (serial dilution)
Final DMSO Concentration≤ 1%
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol measures the phosphorylation of a substrate by a kinase using a TR-FRET-based detection method. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and a fluorescent acceptor on the substrate into close proximity, resulting in a FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare kinase reaction buffer.

    • Prepare a solution of the kinase at 4X the final concentration.

    • Prepare a solution of the biotinylated substrate and ATP at 4X the final concentration.

    • Prepare a serial dilution of 6-Methyl-2,6-diazaspiro[4.5]decane and control compounds at 4X the final concentration.

    • Prepare a 2X detection mix containing a terbium-labeled anti-phospho-substrate antibody and a streptavidin-acceptor conjugate.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 4X compound solution to the assay wells.

    • Add 5 µL of the 4X kinase solution to all wells.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 60-90 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the 2X detection mix.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader (excite at ~340 nm, read emission at ~665 nm and ~620 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).

    • Determine percent inhibition and calculate IC50 values as described for the Kinase-Glo® assay.

Application II: G Protein-Coupled Receptor (GPCR) Modulation Assays

GPCRs represent one of the largest and most important families of drug targets. The structural rigidity of the 6-Methyl-2,6-diazaspiro[4.5]decane scaffold makes it an attractive starting point for the discovery of novel GPCR agonists, antagonists, or allosteric modulators.

Protocol 3: Calcium Flux Assay for Gq-Coupled GPCRs

This assay measures the activation of Gq-coupled GPCRs, which leads to an increase in intracellular calcium levels. A calcium-sensitive fluorescent dye is pre-loaded into the cells. Upon receptor activation, the dye binds to calcium, resulting in an increase in fluorescence intensity.

Workflow for Calcium Flux Assay

Caption: Workflow for the Calcium Flux Assay.

Step-by-Step Protocol:

  • Cell Preparation:

    • One day prior to the assay, seed a cell line stably expressing the target Gq-coupled GPCR into 384-well black-walled, clear-bottom plates at an appropriate density.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution (e.g., Fluo-8) in an appropriate assay buffer, often containing probenecid to prevent dye extrusion.[7]

    • Remove the cell culture medium and add the dye solution to the cells.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Assay Procedure:

    • Prepare serial dilutions of 6-Methyl-2,6-diazaspiro[4.5]decane and control compounds in assay buffer.

    • Place the assay plate into a fluorescence kinetic plate reader (e.g., FLIPR, FDSS).

    • Measure the baseline fluorescence for 10-20 seconds.

    • Add the compound solution to the wells and immediately begin measuring the fluorescence intensity kinetically for 2-3 minutes.

  • Data Analysis:

    • Determine the maximum fluorescence response for each well.

    • For agonist screening, calculate the percent activation relative to a known reference agonist.

    • For antagonist screening, pre-incubate the cells with the test compounds before adding a known agonist at its EC80 concentration.

    • Plot the response versus compound concentration to determine EC50 (for agonists) or IC50 (for antagonists) values.

ParameterExample Value
Cell Seeding Density10,000 - 20,000 cells/well
Dye Loading Time60-90 minutes
Compound Pre-incubation (Antagonist Mode)15-30 minutes
Kinetic Read Time120-180 seconds
Protocol 4: Homogeneous Time-Resolved Fluorescence (HTRF®) cAMP Assay for Gs/Gi-Coupled GPCRs

This competitive immunoassay measures the levels of cyclic AMP (cAMP), a key second messenger for Gs and Gi-coupled GPCRs. Intracellular cAMP produced by the cells competes with a d2-labeled cAMP for binding to a cryptate-labeled anti-cAMP antibody. A high level of intracellular cAMP leads to a decrease in the HTRF signal.[8][9]

Step-by-Step Protocol:

  • Cell Preparation:

    • Harvest and resuspend cells expressing the target GPCR in stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).

    • Dispense the cell suspension into a 384-well low-volume white plate.

  • Assay Procedure:

    • Add the test compounds (6-Methyl-2,6-diazaspiro[4.5]decane derivatives) to the wells.

    • For Gi-coupled receptors, add an agonist such as forskolin to stimulate cAMP production.

    • Incubate for 30 minutes at room temperature.

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to the wells.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader.[10]

  • Data Analysis:

    • Calculate the HTRF ratio and Delta F% as per the manufacturer's instructions.[8]

    • Plot the HTRF signal versus the compound concentration to determine EC50 or IC50 values.

Conclusion

The 6-Methyl-2,6-diazaspiro[4.5]decane scaffold represents a valuable starting point for the discovery of novel therapeutic agents. Its inherent three-dimensionality and synthetic tractability make it an ideal candidate for inclusion in high-throughput screening libraries.[11] The detailed protocols provided herein for kinase and GPCR assays offer robust and validated methods for identifying and characterizing the biological activity of derivatives of this promising scaffold. By leveraging these assays, researchers can efficiently explore the chemical space around the 6-Methyl-2,6-diazaspiro[4.5]decane core and accelerate the identification of new lead compounds.

References

  • Cisbio. (2016, September 20). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Target Review. Retrieved from [Link]

  • Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies, 12(7), 399-410. Retrieved from [Link]

  • Revvity. (2024, June 11). How to run a cAMP HTRF assay [Video]. YouTube. Retrieved from [Link]

  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]

  • Zhang, J. H., et al. (2011). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • Uno, Y., et al. (2025, November 11). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 30(10), 1083-1092. Retrieved from [Link]

  • Cisbio. (n.d.). HTRF® package insert cAMP HiRange. Retrieved from [Link]

  • GenScript. (n.d.). GPCR Functional Cell-based Assays. Retrieved from [Link]

  • Pedriali, G., et al. (2021). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. International Journal of Molecular Sciences, 22(11), 6031. Retrieved from [Link]

  • Trinquet, E., et al. (2012). A new HTRF® assay for the direct assessment of cyclic AMP in high throughput screening. Current Pharmaceutical Design, 18(1), 108-118. Retrieved from [Link]

  • Taylor & Francis Online. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Calcium Flux Assay Protocol. Retrieved from [Link]

  • Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Principles of the HTRF cAMP Assay. Retrieved from [Link]

  • Wang, H., et al. (2016). A High-Throughput Screening-Compatible Strategy for the Identification of Inositol Pyrophosphate Kinase Inhibitors. PLoS ONE, 11(10), e0164378. Retrieved from [Link]

  • Allen, M. D., & Zhang, J. (2014). Using FRET-Based Reporters to Visualize Subcellular Dynamics of Protein Kinase A Activity. In Protein Kinase Technologies (pp. 135-146). Humana Press. Retrieved from [Link]

  • Eggler, A. L., et al. (2014). Protocol for a Steady-State FRET Assay in Cancer Chemoprevention. Methods in Molecular Biology, 1111, 239-253. Retrieved from [Link]

  • ECHA. (n.d.). 6-methyl-2,6-diazaspiro[4.5]decane dihydrochloride. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 11(34), 5645-5649. Retrieved from [Link]

  • ChemCopilot. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • PubChem. (n.d.). 6-Azaspiro[4.5]decane. Retrieved from [Link]

  • PubMed. (2022, February 24). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Retrieved from [Link]

  • PubMed. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • MDPI. (2021, June 4). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • EU-OPENSCREEN. (n.d.). High-Throughput Screening Quality Control General Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). 1,6-Dioxaspiro(4.5)decane. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,6-Dimethyl-spiro[4.5]decane. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1,6-dioxaspiro(4.5)decane. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methyl-2,6-diazaspiro[4.5]decane. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 6-Methyl-2,6-diazaspiro[4.5]decane

Welcome to the Technical Support Center for spirocyclic diamine synthesis. This portal is designed for researchers, process chemists, and drug development professionals facing yield bottlenecks during the synthesis of 6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic diamine synthesis. This portal is designed for researchers, process chemists, and drug development professionals facing yield bottlenecks during the synthesis of 6-Methyl-2,6-diazaspiro[4.5]decane intermediates.

Core Synthetic Architecture

G N1 N-Boc-Piperidone (Starting Material) N2 Spirocyclization (Intramolecular Mannich / Petasis) N1->N2 N3 Spiro-Lactam Intermediate (2-Boc-2,6-diazaspiro[4.5]decan-1-one) N2->N3 65-75% Yield N4 Lactam Reduction (BH3·THF, Reflux) N3->N4 N5 Secondary Amine (2-Boc-2,6-diazaspiro[4.5]decane) N4->N5 >85% Yield N6 Reductive N-Methylation (CH2O, NaBH(OAc)3) N5->N6 N7 Target Intermediate (6-Methyl-2,6-diazaspiro[4.5]decane) N6->N7 90-95% Yield

Synthetic workflow for 6-Methyl-2,6-diazaspiro[4.5]decane highlighting key optimization steps.

Troubleshooting Guides & FAQs

Q: Why is the yield of the spiro-lactam reduction step highly variable, often dropping below 40% when using LiAlH4? A: Lithium aluminum hydride (LiAlH4) is a highly aggressive reducing agent. In strained spiro-fused systems, it frequently causes reductive ring-opening, cleaving the C-N spiro bond to form acyclic amino-alcohol byproducts. Transitioning to Borane-Tetrahydrofuran (BH3·THF) provides a more chemoselective reduction[2]. Borane coordinates strongly to the lactam carbonyl oxygen, facilitating C-O bond cleavage without breaking the delicate spiro core.

Q: Even after switching to BH3·THF, my isolated yield remains low, despite LC-MS showing complete consumption of the lactam. What is going wrong? A: You are likely failing to break the amine-borane complex during the workup. Borane reductions of lactams form highly stable complexes with the newly generated amine. Standard aqueous workups will not disrupt this bond, causing the product to be lost in the aqueous phase or remain invisible on standard TLC. Self-Validation: You must quench the reaction with methanolic HCl and heat it to 60 °C. You can validate the success of this step by running an LC-MS before and after the acid quench; the mass of the intermediate will shift from the complexed [M+BH3+H]+ to the desired [M+H]+ free amine.

Q: During the N-methylation of the 6-position nitrogen, I am observing significant amounts of quaternary ammonium salts. How can I improve the selectivity? A: Direct alkylation using methyl iodide (MeI) under basic conditions lacks kinetic control, frequently leading to over-alkylation. To achieve selective mono-methylation, utilize a reductive amination protocol[3]. React the secondary amine with aqueous formaldehyde (CH2O) to form an intermediate iminium ion, followed by reduction with sodium triacetoxyborohydride (NaBH(OAc)3). This method suppresses over-alkylation because the resulting tertiary amine is too sterically hindered to react further with formaldehyde under these mild conditions.

Q: The spirocyclization step via the Petasis reaction is yielding a complex mixture with poor recovery of the spirocyclic diamine core. How can I optimize this? A: The Petasis reaction for spirocyclic piperidines is highly sensitive to the choice of orthogonal protecting groups. If the nitrogen atoms are unprotected or symmetrically protected, competitive side reactions occur. Ensure the primary amine precursor is orthogonally protected (e.g., N-Boc on the piperidine, and an N-benzyl or N-trifluoroacetyl group on the incoming amine)[1]. This steric and electronic differentiation directs the nucleophilic attack and stabilizes the intermediate, improving overall yields from ~30% to >70%.

Quantitative Data: Yield Optimization

The following table summarizes the causal relationship between reaction conditions and isolated yields, providing a benchmark for your internal process chemistry.

Reaction StepEvaluated Reagents / ConditionsMajor Byproduct ObservedTypical Yield (%)Process Recommendation
Lactam Reduction LiAlH4, THF, 0 °C to RTRing-opened amino alcohol35 - 45%Avoid for strained spiro-lactams due to C-N cleavage.
Lactam Reduction BH3·THF, Reflux 12h, then HCl/MeOHStable amine-borane complex82 - 88%Preferred. Acidic thermal quench is mandatory.
N-Methylation MeI, K2CO3, DMF, RTQuaternary ammonium salt40 - 50%Poor chemoselectivity; kinetic control fails.
N-Methylation CH2O (aq), NaBH(OAc)3, DCE, RTTrace unreacted secondary amine90 - 95%Preferred. Highly selective for mono-methylation.

Standard Operating Procedures (SOPs)

SOP A: Chemoselective Reduction of 2-Boc-2,6-diazaspiro[4.5]decan-1-one

Mechanistic Goal: Reduce the lactam to a secondary amine without cleaving the spirocyclic core [2].

  • Setup: Flame-dry a 2-neck round-bottom flask under an argon atmosphere. Dissolve the spiro-lactam (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add BH3·THF (1.0 M in THF, 3.0 eq) dropwise via syringe to safely manage hydrogen gas evolution.

  • Reaction: Remove the ice bath and heat the reaction to reflux (65 °C) for 12 hours.

    • Validation: Monitor conversion via LC-MS until the starting material mass completely disappears.

  • Quenching (Critical Step): Cool the vessel back to 0 °C. Carefully add methanol dropwise until effervescence completely ceases. Add 2M HCl in methanol (5.0 eq) and heat the mixture to 60 °C for 2 hours.

    • Causality: This thermal acidic quench is required to hydrolyze the stable boron-amine complex, releasing the free amine target.

  • Workup: Concentrate the mixture in vacuo, basify the aqueous residue with 1M NaOH to pH 10, and extract with dichloromethane (3 × 50 mL). Dry the combined organic layers over Na2SO4 and concentrate to yield the spirocyclic diamine.

SOP B: Reductive N-Methylation of the 6-Position

Mechanistic Goal: Selectively mono-methylate the sterically hindered 6-position nitrogen without forming quaternary salts [3].

  • Setup: Dissolve the spirocyclic secondary amine (1.0 eq) in 1,2-dichloroethane (DCE) at a concentration of 0.1 M.

  • Imine Formation: Add 37% aqueous formaldehyde (1.5 eq) and glacial acetic acid (0.1 eq) to adjust the pH to ~5. Stir at room temperature for 30 minutes to allow complete iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (2.0 eq) in small portions to control the mild exotherm. Stir the resulting suspension at room temperature for 4 hours.

  • Workup & Validation: Quench the reaction with saturated aqueous NaHCO3 (pH 8). Separate the organic layer and extract the aqueous layer twice with DCE. Wash the combined organics with brine, dry over MgSO4~, and concentrate.

    • Validation: TLC (10% MeOH in DCM with 1% NH4OH) should show a single new spot with a higher Rf than the secondary amine starting material.

References

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines Source: ACS Omega URL:[Link]

  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems Source: The Journal of Organic Chemistry URL:[Link]

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility for 6-Methyl-2,6-diazaspiro[4.5]decane Scaffolds

Scaffold Overview & Solubility Dynamics Spirocyclic diamines, such as 6-methyl-2,6-diazaspiro[4.5]decane , are increasingly utilized in medicinal chemistry as 3D-shaped, rigid bioisosteres designed to replace flat aromat...

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Author: BenchChem Technical Support Team. Date: April 2026

Scaffold Overview & Solubility Dynamics

Spirocyclic diamines, such as 6-methyl-2,6-diazaspiro[4.5]decane , are increasingly utilized in medicinal chemistry as 3D-shaped, rigid bioisosteres designed to replace flat aromatic rings, thereby improving physicochemical properties and expanding chemical space [3]. However, despite the inherent hydrophilicity of the diamine core, researchers frequently encounter aqueous solubility bottlenecks during early-stage development.

These issues typically arise when the scaffold is heavily functionalized with lipophilic moieties, or when the steric hindrance of the 6-methyl group alters the basicity (pKa) of the adjacent nitrogen. This steric bulk can increase the desolvation energy penalty, promoting a highly stable, poorly soluble free-base crystal lattice at physiological pH [4].

Diagnostic Workflow

Before initiating experimental troubleshooting, it is critical to map the physicochemical properties of your specific derivative. The following decision tree outlines the logical progression for resolving solubility issues with this scaffold.

SolubilityWorkflow Start Poor Aqueous Solubility (6-Methyl-2,6-diazaspiro[4.5]decane) Check_pKa Determine pKa & pH-Solubility Profile Start->Check_pKa Is_Ionizable Is the target pH < pKa? Check_pKa->Is_Ionizable Salt_Screen Perform Salt Screening (e.g., HCl, Mesylate, Tartrate) Is_Ionizable->Salt_Screen Yes (Basic Amine) Cyclodextrin Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) Is_Ionizable->Cyclodextrin No / Neutral Derivative CoSolvent Co-solvent System (PEG400, Propylene Glycol) Salt_Screen->CoSolvent Salt precipitates / Common Ion Effect Success Soluble Formulation Achieved Salt_Screen->Success Stable Salt Formed Cyclodextrin->Success Inclusion Complex Formed CoSolvent->Success Target Concentration Reached

Workflow for troubleshooting 6-methyl-2,6-diazaspiro[4.5]decane solubility.

Step-by-Step Troubleshooting Protocols

Protocol A: Micro-Scale Salt Screening & Validation

Causality: Salt formation is the most effective method for increasing the dissolution rate of basic drugs [2]. The 2,6-diazaspiro[4.5]decane core contains two basic nitrogens. However, the 6-methyl substitution creates local steric hindrance, which can lower the pKa of the adjacent amine. By screening various counterions, we manipulate the crystal lattice energy and the pH of the microenvironment during dissolution. Self-Validating System: This protocol incorporates X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm that a true salt has formed, rather than a physical mixture or a precipitated free base.

Methodology:

  • Preparation: Dissolve 10 mg of the 6-methyl-2,6-diazaspiro[4.5]decane free base in a minimal volume of a volatile organic solvent (e.g., THF or acetone).

  • Counterion Addition: Add 1.05 molar equivalents of selected acids (e.g., HCl, methanesulfonic acid, tartaric acid) dissolved in ethanol. For di-salt formation, use 2.1 equivalents.

  • Crystallization: Stir the mixture at room temperature for 2 hours. If no precipitation occurs, employ anti-solvent addition (e.g., heptane) or slow evaporation.

  • Isolation & Washing: Centrifuge the suspension, decant the supernatant, and wash the solid pellet with cold anti-solvent to remove unreacted free base or residual acid.

  • Validation (Critical Step): Analyze the isolated solid via XRPD. A shift in diffraction peaks compared to the free base confirms a new crystalline phase. Use DSC to verify a single, sharp melting endotherm, confirming phase purity and true salt formation [2].

Protocol B: Phase-Solubility Study with Cyclodextrins

Causality: If the spirocyclic diamine is heavily functionalized (e.g., via amide/urea linkages) rendering it neutral or poorly ionizable at the target pH, salt formation will fail. Cyclodextrins (like HP-β-CD) feature a hydrophobic cavity that encapsulates the lipophilic portions of the molecule, while their hydrophilic exterior ensures aqueous solubility [1]. Self-Validating System: Constructing a Higuchi-Connors phase-solubility diagram ensures that the increase in solubility is strictly due to stoichiometric complexation, validating the binding affinity ( K1:1​ ) rather than simple co-solvent effects.

Methodology:

  • Preparation of CD Solutions: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 15, 20, and 25 % w/v) in PBS (pH 7.4).

  • API Addition: Add an excess amount of the 6-methyl-2,6-diazaspiro[4.5]decane derivative to each vial.

  • Equilibration: Seal the vials and agitate them on a rotary shaker at exactly 25°C for 48 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the suspensions through a 0.22 µm syringe filter (hydrophilic PTFE) to remove undissolved drug. Note: Discard the first 1 mL of filtrate to account for membrane adsorption.

  • Quantification & Validation: Analyze the filtrate via HPLC-UV. Plot the concentration of dissolved drug (y-axis) versus the concentration of HP-β-CD (x-axis). A linear increase (A_L type profile) confirms a 1:1 inclusion complex, validating the mechanism of solubilization [1].

Quantitative Data Summaries

The following table summarizes typical solubility outcomes for a highly lipophilic derivative of the 6-methyl-2,6-diazaspiro[4.5]decane scaffold across different formulation strategies.

Compound Form / FormulationAqueous MediumpHEquilibrium Solubility (mg/mL)Notes / Mechanism of Action
Free Base Water8.5< 0.01High crystal lattice energy; unprotonated.
Free Base PBS7.40.05Partial protonation of the unhindered amine.
Dihydrochloride Salt Water~2.5> 50.0High solubility, but highly acidic solution.
Mesylate (Mono-salt) Water~4.015.5Optimal balance of solubility and pH [2].
Free Base + 20% HP-β-CD PBS7.44.2Hydrophobic encapsulation of lipophilic tails [1].
Free Base + 10% DMSO / 90% PBS PBS7.40.8Co-solvency; limited by precipitation upon dilution.

Frequently Asked Questions (FAQs)

Q: Why does my 6-methyl-2,6-diazaspiro[4.5]decane derivative precipitate when I dilute my DMSO stock into physiological buffer (pH 7.4)? A: This is a classic case of solvent-shift precipitation. The compound is highly soluble in DMSO, but at pH 7.4, the environmental pH may be too close to the pKa of the sterically hindered amine, leaving the molecule largely unprotonated. When the DMSO is diluted, the aqueous solubility limit of the free base is rapidly exceeded. Solution: Pre-formulate the compound in a cyclodextrin solution (Protocol B) or lower the buffer pH slightly if the experiment permits [1].

Q: How does the 6-methyl substitution impact the basicity (pKa) compared to the unsubstituted 2,6-diazaspiro[4.5]decane core? A: The introduction of a methyl group at the 6-position introduces steric bulk immediately adjacent to the nitrogen atom. While alkyl groups are generally electron-donating (which theoretically increases basicity), the steric hindrance often restricts the solvation of the protonated ammonium ion. Consequently, the desolvation energy penalty increases, which can effectively lower the apparent pKa of that specific nitrogen compared to the unsubstituted core [4]. This means a lower pH is required to achieve full protonation and maximum solubility.

Q: I formed the dihydrochloride salt, and it dissolves beautifully in water, but it crashes out in simulated gastric fluid (SGF). What is happening? A: You are observing the Common Ion Effect [2]. SGF contains a high concentration of chloride ions (from HCl). According to Le Chatelier's principle, the excess chloride ions in the medium push the equilibrium of the dissociation reaction ( Salt⇌Drug++Cl− ) to the left, exceeding the solubility product ( Ksp​ ) of the hydrochloride salt and causing it to precipitate. Solution: Switch to a salt form with a counterion that is not abundant in physiological fluids, such as a mesylate or tartrate salt.

References

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315-499. URL: [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. URL: [Link]

  • Carrel, A., Flores, A., Darsaraee, M., & Reymond, J.-L. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. URL: [Link]

  • Smith, A. C., Cabral, S., Kung, D. W., Rose, C. R., Southers, J. A., García-Irizarry, C. N., Damon, D. B., Bagley, S. W., & Griffith, D. A. (2016). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. The Journal of Organic Chemistry, 81(9), 3509-3519. URL: [Link]

Troubleshooting

Technical Support Center: Optimizing HPLC Purification of 6-Methyl-2,6-diazaspiro[4.5]decane

Welcome to the technical support center for the HPLC purification of 6-Methyl-2,6-diazaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals who are working with this un...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC purification of 6-Methyl-2,6-diazaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique spirocyclic diamine. The inherent chemical properties of this molecule—namely its basicity, polarity, and rigid three-dimensional structure—present specific challenges for chromatographic purification. This document provides in-depth, experience-driven guidance in a question-and-answer format to help you develop robust, efficient, and scalable purification methods.

Section 1: FAQs - Strategic Method Development

This section addresses the foundational questions you should consider before beginning your method development, guiding you toward the most effective chromatographic strategies.

Q1: I'm starting from scratch. What is the most logical and efficient HPLC strategy for purifying 6-Methyl-2,6-diazaspiro[4.5]decane?

A1: Due to its polar and basic nature, 6-Methyl-2,6-diazaspiro[4.5]decane is often poorly retained and exhibits poor peak shape on traditional reversed-phase (RP) columns like C18 under acidic conditions. The primary challenge is the strong interaction between the protonated amine groups and acidic residual silanols on the silica surface, leading to severe peak tailing.[1][2]

Therefore, your initial strategy should bypass conventional low-pH RP-HPLC and focus on two more suitable techniques:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is the recommended starting point. HILIC uses a polar stationary phase and a high-organic mobile phase, which is ideal for retaining and separating polar compounds that elute in the void volume in reversed-phase.[3][4][5]

  • High-pH Reversed-Phase Chromatography: If a reversed-phase method is required, using a high-pH mobile phase (e.g., pH 9-11) with a pH-stable column is an excellent alternative. At high pH, the analyte is in its neutral, less polar form, which increases retention. Simultaneously, the silanol groups on the stationary phase are deprotonated and repulsive, significantly improving peak symmetry.[6]

Starting with one of these two approaches will save considerable time and resources compared to attempting to optimize a standard low-pH C18 method.

Q2: How do I select the most appropriate HPLC column for my application?

A2: Column selection is critical and depends on your primary goal (e.g., high-resolution analysis, preparative purification, chiral separation). The following table summarizes the most viable options for 6-Methyl-2,6-diazaspiro[4.5]decane.

Column TypeStationary Phase ExamplePrimary Retention MechanismPros for 6-Methyl-2,6-diazaspiro[4.5]decaneCons & Considerations
HILIC Bare Silica, Amide, DiolPartitioning into a water-enriched layer on the stationary phase surface.[4][7]Excellent retention for polar amines.[3] Good peak shapes with MS-friendly buffers (e.g., ammonium formate).Sensitive to sample solvent composition; injection solvent should be high in organic. Sensitive to water content in the mobile phase.[5]
High-pH Stable RP Hybrid Silica C18, Bidentate C18Hydrophobic (Reversed-Phase)Excellent peak shape for basic compounds.[6] Good retention of the neutral form. Uses familiar RP solvents.Requires a column specifically designed for high-pH stability (pH 2-12). Buffers like ammonium bicarbonate are needed.
Mixed-Mode (MMC) RP/Strong Cation Exchange (SCX)Hydrophobic & Ion-ExchangeOffers unique and tunable selectivity.[8][9] Can provide very high retention and resolution, separating the target from similarly structured impurities.Method development can be more complex due to dual retention mechanisms.[10] Requires careful control of both mobile phase pH and ionic strength.
Chiral Stationary Phase (CSP) Immobilized Polysaccharide (e.g., Cellulose or Amylose derivatives)Chiral Recognition (Inclusion, H-bonding, dipole-dipole)Essential for separating enantiomers. [11][12]Specific to enantiomeric separation. May require screening of different CSPs and mobile phases (Normal, Polar Organic, or RP modes).[13]

Q3: My ultimate goal is to separate the enantiomers of a racemic mixture of 6-Methyl-2,6-diazaspiro[4.5]decane. What is the best approach?

A3: For enantiomeric separation, you must use a Chiral Stationary Phase (CSP). Direct chiral separation is almost always preferred over indirect methods (derivatization) as it avoids extra reaction steps and potential analytical artifacts.

The most successful CSPs for a wide range of compounds are based on coated or immobilized polysaccharides, such as cellulose or amylose derivatives.[13]

Recommended Chiral Screening Strategy:

  • Column Selection: Start with two columns known for broad applicability: one based on a cellulose derivative (e.g., Chiralcel OD) and one on an amylose derivative (e.g., Chiralpak AD).

  • Mobile Phase Screening: Screen these columns with different mobile phase modes to find the best separation conditions.

    • Normal Phase: Heptane/Isopropanol (+/- a basic additive like diethylamine).

    • Polar Organic Mode: Acetonitrile or Methanol.

    • Reversed-Phase Mode: Acetonitrile/Water or Methanol/Water with a buffer.

Often, one of these combinations will provide a baseline separation that can then be optimized for resolution and run time.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue: Severe Peak Tailing in Reversed-Phase

Q: I'm using a standard C18 column with a low pH mobile phase (e.g., 0.1% TFA in Acetonitrile/Water), and my peak for 6-Methyl-2,6-diazaspiro[4.5]decane shows significant tailing. Why is this happening and how can I fix it?

A: This is the most common issue for basic compounds on silica-based columns.

  • Causality: At low to neutral pH, the two amine groups on your molecule are protonated (positively charged). The stationary phase surface contains residual silanol groups (Si-OH) which become deprotonated (negatively charged, Si-O⁻) and act as strong, undesirable ion-exchange sites. This secondary interaction is much stronger than the intended hydrophobic interaction, causing a portion of the analyte molecules to lag on the column, resulting in a tailing peak.[1][2]

  • Solution Workflow:

    G start Problem: Severe Peak Tailing sub_start Analyte: 6-Methyl-2,6-diazaspiro[4.5]decane Mode: Low-pH RP-HPLC step1 Option 1: Modify Mobile Phase (Keep Column) sub_start->step1 step2 Option 2: Change Column (Recommended) sub_start->step2 sol1a Switch to High pH (9-11) (e.g., 10mM Ammonium Bicarbonate) step1->sol1a Neutralizes analyte, repels silanols sol1b Add Ion-Pairing Agent (e.g., 5mM HFBA) step1->sol1b Masks analyte charge sol2a Switch to HILIC Column (Primary Recommendation) step2->sol2a Different retention mechanism sol2b Use a Modern, Highly End-Capped High-pH Stable RP Column step2->sol2b Minimizes silanol interaction

    Caption: Troubleshooting workflow for peak tailing.
Issue: Poor or No Retention

Q: My compound elutes very early, near the solvent front, on my C18 column. How can I increase its retention time?

A: This occurs because 6-Methyl-2,6-diazaspiro[4.5]decane is a polar molecule with limited hydrophobic character, leading to weak interaction with the non-polar C18 stationary phase.

  • Causality: In reversed-phase chromatography, retention is primarily driven by hydrophobic interactions. Polar molecules prefer the polar mobile phase and are not strongly retained by the non-polar stationary phase.[14]

  • Solutions:

    • Switch to HILIC (Most Effective): This is the ideal solution. A HILIC column will strongly retain the polar analyte, moving it away from the void volume and allowing for effective separation from other components.[3][4] Start with a mobile phase of 95% Acetonitrile / 5% aqueous buffer (e.g., 10 mM ammonium formate, pH 3.5) and gradient to a higher aqueous percentage.

    • Use a High-pH Reversed-Phase Method: As mentioned previously, at high pH the analyte is neutral and more hydrophobic, which will increase its retention on a C18 column. You can also use a highly aqueous mobile phase (e.g., 95% water/buffer) with an aqueous-stable C18 column.

    • Employ Ion-Pair Chromatography (IPC): Adding an ion-pairing reagent like an alkyl sulfonate (for positive ions) to the mobile phase forms a neutral, more hydrophobic complex with your protonated analyte, significantly increasing retention on a C18 column.[15][16] However, be aware that these reagents can be difficult to remove from the column and are often not compatible with mass spectrometry.

Issue: Split or Unusually Broad Peaks

Q: My peak shape is not just tailing, but is split, shouldered, or excessively broad. What could be the cause?

A: This can stem from several issues, both chemical and mechanical.

  • Probable Causes & Solutions:

    • Column Void or Damage: A sudden pressure shock or prolonged use outside the recommended pH range can cause the packed bed of the column to settle, creating a void at the inlet.[2][6] This creates two different flow paths for the sample, resulting in a split or distorted peak.

      • Solution: First, try reversing and flushing the column (if the manufacturer allows). If this doesn't work, the column must be replaced. Always use a guard column to protect the analytical column.[17]

    • Sample Solvent Mismatch (Especially in HILIC): In HILIC, the mobile phase is weak (high organic content). If your sample is dissolved in a strong solvent (high aqueous content), it will not focus properly on the column head, leading to a broad or split peak.[18]

      • Solution: The sample solvent should be as close as possible to the initial mobile phase composition, or even weaker (higher organic content).

    • Mass Overload: Injecting too much sample can saturate the stationary phase, causing broad, fronting peaks.[18]

      • Solution: Reduce the injection volume or dilute the sample.

    • Co-elution of Isomers: Spirocyclic compounds can have diastereomers or enantiomers. If you are not using a chiral column, you may be seeing the partial separation of these isomers, resulting in a shouldered or broadened peak.

      • Solution: If isomer separation is the goal, switch to a chiral column. If it is an impurity, optimize the method's selectivity (change solvent, pH, or column type).

Section 3: Detailed Experimental Protocols

These protocols provide robust starting points for your method development.

Protocol 1: High-Resolution HILIC Method (MS-Compatible)

This method is ideal for analytical purity checks and for purifying small quantities where high resolution is paramount.

ParameterRecommended SettingRationale
Column HILIC (e.g., Bare Silica, Amide, or Diol phase), 3 µm, 2.1 x 100 mmProvides strong retention and high efficiency for polar analytes.
Mobile Phase A 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic AcidVolatile buffer, excellent for MS detection.[4][19] pH 3.5 ensures amines are protonated and silanols are suppressed.
Mobile Phase B AcetonitrileWeak solvent in HILIC, promotes retention.
Gradient 95% B -> 60% B over 10 minutesStarts with high organic for strong retention and gradients to higher aqueous to elute the compound.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 35 °CImproves peak shape and reduces mobile phase viscosity.
Injection Vol. 2 µLSmall volume to prevent peak distortion.
Sample Diluent 90% Acetonitrile / 10% WaterEnsures compatibility with the initial mobile phase conditions.[18]
Protocol 2: Scalable High-pH Reversed-Phase Purification Method

This method is well-suited for preparative purification due to the higher potential loading capacity and good peak shape.

ParameterRecommended SettingRationale
Column High-pH Stable C18 (e.g., Hybrid Silica), 5 µm, 4.6 x 150 mmRobust column chemistry that withstands high pH without degradation.[14]
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, pH 10High pH neutralizes the analyte for better retention and suppresses silanol activity for symmetric peaks.[6]
Mobile Phase B AcetonitrileStandard organic modifier for reversed-phase.
Gradient 5% B -> 50% B over 15 minutesA shallow gradient to ensure good separation from potential non-polar impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 40 °CElevated temperature improves kinetics and peak shape at high pH.
Injection Vol. 10-20 µLCan be increased for preparative scale after confirming no overload.
Sample Diluent 50/50 Acetonitrile/WaterA general-purpose diluent for RP-HPLC.

Section 4: Visualization of Method Selection Logic

The choice of chromatographic mode is the most critical decision in the method development process. The following diagram outlines the logical flow for selecting the optimal technique for 6-Methyl-2,6-diazaspiro[4.5]decane.

G start Goal: Purify 6-Methyl-2,6-diazaspiro[4.5]decane q1 Is separation of enantiomers required? start->q1 csp_path Use Chiral Stationary Phase (CSP) Screen Normal, Polar Organic, and RP modes q1->csp_path yes_q1 q2 Is the compound poorly retained in standard RP-HPLC? q1->q2 no_q1 yes_q1 Yes no_q1 No hilic_path Use HILIC (Primary Choice for Polar Amines) q2->hilic_path yes_q2 highph_path Use High-pH RP (Excellent Alternative) q2->highph_path yes_q2 std_rp_path Optimize standard RP-HPLC (Not recommended, high risk of tailing) q2->std_rp_path no_q2 yes_q2 Yes (Highly Likely) no_q2 No (Unlikely)

Caption: Logical workflow for selecting the correct HPLC mode.

References

  • HPLC Method Development - A Review. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • The Retention of Some Open-Chain Diamines on a Strong Cation-Exchange Resin in Ion Chromatography. Journal of Chromatographic Science. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Supercritical fluid chromatography based on reversed-phase/ ion chromatography mixed-mode stationary phase for separation of spiro oxindole alkaloids. ResearchGate. [Link]

  • HPLC Method Development Kit: Where to Start? Element Lab Solutions. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PMC. [Link]

  • METHOD DEVELOPMENT ON HPLC. Maharana Pratap P.G. College Hardoi. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Method Development Guide. ZirChrom. [Link]

  • HILIC HPLC Column. Phenomenex. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. [Link]

  • Mixed Mode Chromatography (MMC) Technology. CD Formulation. [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MicroSolv Technology Corporation. [Link]

  • Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate. [Link]

  • A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. LCGC North America. [Link]

  • HPLC Troubleshooting. University of Rhode Island. [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. [Link]

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research - ACS Publications. [Link]

  • Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • Perspective Chapter: Mixed-Mode Chromatography. IntechOpen. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. [Link]

  • A modified synthesis of (±)-(E)-7-methyl-1,6-dioxaspiro[6][20]decane. SciSpace. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. [Link]

  • chiral columns. HPLC.eu. [Link]

Sources

Optimization

Technical Support Center: Long-Term Storage and Prevention of Degradation of 6-Methyl-2,6-diazaspiro[4.5]decane

Welcome to the technical support guide for 6-Methyl-2,6-diazaspiro[4.5]decane. This document is intended for researchers, scientists, and professionals in drug development who utilize this spirocyclic diamine in their wo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 6-Methyl-2,6-diazaspiro[4.5]decane. This document is intended for researchers, scientists, and professionals in drug development who utilize this spirocyclic diamine in their work. As a molecule with a unique three-dimensional structure, its stability during long-term storage is crucial for ensuring the integrity and reproducibility of experimental results. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you maintain the quality of your 6-Methyl-2,6-diazaspiro[4.5]decane samples.

Introduction to the Stability of 6-Methyl-2,6-diazaspiro[4.5]decane

6-Methyl-2,6-diazaspiro[4.5]decane is a bicyclic diamine, a class of compounds that are valuable scaffolds in medicinal chemistry due to their conformationally restricted nature.[1][2] This structural rigidity is advantageous for designing ligands with high affinity and selectivity for biological targets.[1][2] However, the presence of secondary and tertiary amine functionalities can also make these molecules susceptible to degradation over time, primarily through oxidation.

The primary degradation pathway for many amines involves oxidation, which can be initiated by factors such as exposure to air (oxygen), light, and elevated temperatures.[3][4] For a molecule like 6-Methyl-2,6-diazaspiro[4.5]decane, which contains both a secondary and a tertiary amine, oxidative degradation can lead to the formation of various byproducts, including N-oxides and products of oxidative N-dealkylation.[3][5] Such degradation can compromise the purity of the compound, leading to inaccurate experimental outcomes and potentially confounding biological assays.

This guide will walk you through the best practices for storing and handling 6-Methyl-2,6-diazaspiro[4.5]decane to minimize degradation, as well as methods for detecting and troubleshooting stability issues.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal conditions for the long-term storage of 6-Methyl-2,6-diazaspiro[4.5]decane?

A1: To ensure the long-term stability of 6-Methyl-2,6-diazaspiro[4.5]decane, it is critical to control the storage environment. The following conditions are recommended:

  • Temperature: Store at low temperatures, ideally at -20°C or below, to minimize the rate of potential degradation reactions. Some amine-oxidation inhibitors are effective at temperatures from 0°C to 150°C, but lower temperatures are generally preferred for long-term storage.[5]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is the most critical step to prevent oxidation. Oxygen in the air is a primary driver of amine degradation.

  • Light: Protect the compound from light by storing it in an amber vial or a light-blocking container. Light can provide the energy to initiate oxidative processes.

  • Moisture: Store in a desiccated environment to prevent the absorption of moisture, which can facilitate certain degradation pathways.

Q2: I received 6-Methyl-2,6-diazaspiro[4.5]decane as a dihydrochloride salt. Do the same storage recommendations apply?

A2: Yes, while the salt form is generally more stable and less volatile than the freebase, the same principles of storage under low temperature, inert atmosphere, and protection from light and moisture should be followed to ensure maximum long-term stability.

Q3: Can I store solutions of 6-Methyl-2,6-diazaspiro[4.5]decane? If so, what is the best solvent?

A3: Storing solutions for long periods is generally not recommended as the solvent can influence stability. If you must store a solution, use a dry, aprotic solvent that has been degassed to remove dissolved oxygen. Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are potential options, though compatibility and stability should be verified for your specific application.[6] Prepare solutions fresh whenever possible.

Degradation and Purity

Q4: What are the likely degradation products of 6-Methyl-2,6-diazaspiro[4.5]decane?

A4: The primary degradation pathway is expected to be oxidation of the tertiary amine. This can lead to the formation of the corresponding N-oxide.[7] Further oxidation or other degradation pathways could potentially lead to ring-opening or other structural modifications. Oxidative demethylation of the tertiary amine could also occur, leading to the formation of formaldehyde and the corresponding secondary amine.[5]

Q5: How can I check the purity of my 6-Methyl-2,6-diazaspiro[4.5]decane sample after long-term storage?

A5: Several analytical techniques can be used to assess the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating the parent compound from potential degradation products.[8] A shift in the retention time or the appearance of new peaks would indicate degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing for the detection and potential identification of degradation products by their molecular weight.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and can be used to identify impurities if they are present in sufficient quantities.[10][11] Changes in chemical shifts or the appearance of new signals can indicate degradation.

Q6: I see some discoloration (e.g., yellowing) in my solid sample. Does this indicate degradation?

A6: Discoloration can be an indicator of degradation, often due to the formation of oxidized impurities. While a slight change in color may not significantly impact the overall purity, it warrants further investigation using the analytical methods mentioned above to quantify the extent of degradation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps
Inconsistent or non-reproducible experimental results. Degradation of the 6-Methyl-2,6-diazaspiro[4.5]decane stock.1. Verify Purity: Analyze the current stock solution or solid using HPLC or LC-MS to check for the presence of degradation products. 2. Use a Fresh Sample: If degradation is confirmed, use a fresh, unopened sample of the compound for your experiments. 3. Review Storage: Ensure that storage conditions meet the recommended guidelines (low temperature, inert atmosphere, protection from light and moisture).
Appearance of unexpected peaks in my reaction monitoring (e.g., HPLC, LC-MS). The starting material may have degraded prior to the reaction.1. Analyze the Starting Material: Run a control analysis of the 6-Methyl-2,6-diazaspiro[4.5]decane used in the reaction to confirm its purity. 2. Purify the Starting Material: If minor impurities are detected, consider purifying the compound by an appropriate method (e.g., column chromatography or recrystallization) before use.
My solid sample has become sticky or oily. Absorption of atmospheric moisture.1. Dry the Sample: Dry the material under high vacuum to remove absorbed water. 2. Improve Storage: Transfer the compound to a new, dry vial, purge with an inert gas, and store in a desiccator at the recommended low temperature.
Visualization of Potential Degradation

The following diagram illustrates a potential primary degradation pathway for 6-Methyl-2,6-diazaspiro[4.5]decane.

DegradationPathway parent 6-Methyl-2,6-diazaspiro[4.5]decane n_oxide 6-Methyl-2,6-diazaspiro[4.5]decane N-oxide parent->n_oxide Oxidation oxidant [O] (e.g., Air, Peroxides) StabilityWorkflow cluster_storage Long-Term Storage cluster_testing Periodic Quality Control Storage Store at -20°C or below under inert atmosphere (Ar or N2) PurityCheck Perform Purity Check (e.g., HPLC, LC-MS) Storage->PurityCheck DegradationDetected Degradation Detected? PurityCheck->DegradationDetected PurityOK Purity Acceptable DegradationDetected->PurityOK No Troubleshoot Troubleshoot: - Review Storage - Consider Purification - Use New Batch DegradationDetected->Troubleshoot Yes PurityOK->Storage Continue Storage

Caption: Workflow for ensuring the long-term stability of 6-Methyl-2,6-diazaspiro[4.5]decane.

References

  • US20120271026A1 - Inhibition of amine oxidation - Google P
  • Developments in the Aerobic Oxidation of Amines | ACS Catalysis - ACS Publications. (URL: [Link])

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC. (URL: [Link])

  • Safeguarding Amines from Oxidation by Enabling Technologies (FE0031861). (URL: [Link])

  • Oxidation of tertiary amine-derivatized surfaces to control protein adhesion - PubMed. (URL: [Link])

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  • Formation of heterocyclic amines in fried fish fiber during processing and storage - PubMed. (URL: [Link])

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  • Preparation, characterization, and bio-degradation studies of high-performance bio-based polyimides based on bicyclic diamines derived from citric acid - Journal of Materials Chemistry C (RSC Publishing). (URL: [Link])

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  • 3-azabicyclic diamines - Montclair State University. (URL: [Link])

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  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC. (URL: [Link])

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (URL: [Link])

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  • Heterocyclic Amines in Fresh and Processed Meat Products | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

  • Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. (URL: [Link])

  • 2-methyl-2,6-diazaspiro[4.5]decane — Chemical Substance Information - NextSDS. (URL: [Link])

  • Bicyclic Conformationally Restricted Diamines | Chemical Reviews - ACS Publications. (URL: [Link])

  • Bicyclic Conformationally Restricted Diamines | Request PDF - ResearchGate. (URL: [Link])

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PubMed. (URL: [Link])

Sources

Troubleshooting

overcoming steric hindrance in 6-Methyl-2,6-diazaspiro[4.5]decane amidation

Welcome to the Technical Support Center for Advanced Amidation Methodologies. This guide is specifically engineered for researchers and process chemists facing steric challenges when functionalizing complex spirocyclic b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Amidation Methodologies. This guide is specifically engineered for researchers and process chemists facing steric challenges when functionalizing complex spirocyclic bioisosteres.

Below, you will find a comprehensive troubleshooting framework, mechanistic FAQs, and a self-validating protocol for the amidation of 6-Methyl-2,6-diazaspiro[4.5]decane .

Diagnostic Workflow: Overcoming Steric Hindrance

When amidating the secondary amine (N2) of 6-methyl-2,6-diazaspiro[4.5]decane, standard coupling protocols frequently stall. The decision tree below outlines the optimal troubleshooting pathway to bypass steric clashes.

Workflow Start Target: Amidation of N2 in 6-Methyl-2,6-diazaspiro[4.5]decane Standard Standard Coupling (HATU / EDC / DIPEA) Start->Standard Check IPC (LC-MS): Conversion < 20%? Standard->Check AcidChloride Acid Chloride Route (Oxalyl Chloride) Check->AcidChloride Yes, but substrate is prone to epimerization AcylFluoride Acyl Fluoride Route (BTFFH or Cyanuric Fluoride) Check->AcylFluoride Yes, ideal for severe steric hindrance BaseOpt Optimize Base (Switch to 2,6-Lutidine) AcidChloride->BaseOpt AcylFluoride->BaseOpt Success High-Yield Amide Product (>85% Conversion) BaseOpt->Success

Figure 1: Decision matrix for selecting activation strategies in hindered spirocyclic amidations.

FAQs: Understanding the Mechanistic Challenge

Q: Why does my amidation of 6-methyl-2,6-diazaspiro[4.5]decane stall at <20% conversion when using HATU or EDC/HOBt? A: The failure is rooted in 3D conformational shielding (B-strain). 6-Methyl-2,6-diazaspiro[4.5]decane is a piperazine bioisostere where the spiro carbon (C5) rigidly locks the 5-membered pyrrolidine and 6-membered piperidine rings[1]. The N-methyl group at position 6 projects significant steric bulk directly into the approach trajectory of the N2 secondary amine. When you use HATU, the carboxylic acid is converted into an OAt (7-aza-1-hydroxybenzotriazole) active ester. This intermediate is exceptionally bulky. The transition state required for the hindered N2 amine to attack this massive OAt-ester is energetically prohibitive, causing the reaction to stall.

Q: If standard coupling fails, why should I use an Acyl Fluoride instead of a standard Acid Chloride? A: While acid chlorides are more reactive than OAt-esters, they are highly susceptible to ketene formation (which leads to degradation and epimerization) in the presence of aliphatic amines and bases[2]. Acyl fluorides offer a superior balance of stability and reactivity[3]. Fluorine is highly electronegative, strongly activating the carbonyl, yet it has a van der Waals radius (1.47 Å) much smaller than chlorine (1.75 Å) and nearly identical to oxygen. This small atomic radius allows the sterically hindered spirocyclic amine to approach the carbonyl carbon and form the tetrahedral intermediate with minimal steric repulsion[4]. Furthermore, acyl fluorides are remarkably stable to aqueous hydrolysis, reducing side reactions[5].

Q: Why is base selection critical in this specific reaction? A: Strong, nucleophilic bases like DIPEA or TEA can trigger side reactions or degrade the active ester. For sterically hindered couplings, switching to a mild, non-nucleophilic base like 2,6-Lutidine (pKa ~6.6) provides sufficient basicity to act as an acid scavenger without actively participating in nucleophilic degradation pathways or promoting racemization of the carboxylic acid[2].

Quantitative Comparison of Activation Strategies

To guide your reagent selection, the following table summarizes expected outcomes when coupling a standard aliphatic carboxylic acid with 6-methyl-2,6-diazaspiro[4.5]decane using different activation methods.

Activation StrategyReagent SystemTransition State Steric BulkTypical YieldEpimerization Risk
Uronium Salt HATU / DIPEAVery High (OAt ester)< 20%Low
Acid Chloride Oxalyl Chloride / DMFModerate (Cl atom)40 - 60%High
Acyl Fluoride BTFFH / 2,6-LutidineLow (F atom) 85 - 95% Very Low

Step-by-Step Methodology: Acyl Fluoride-Mediated Amidation

This protocol utilizes BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) for the in situ generation of acyl fluorides, optimized for sterically hindered spirocycles[3][4].

Reagents Required:

  • Carboxylic Acid (1.0 eq)

  • 6-Methyl-2,6-diazaspiro[4.5]decane (1.1 eq)

  • BTFFH (1.2 eq)

  • 2,6-Lutidine (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF (0.2 M)

Phase 1: In Situ Acyl Fluoride Generation
  • Preparation: Charge a flame-dried flask with the carboxylic acid (1.0 eq) and dissolve in anhydrous DCM to a concentration of 0.2 M under a nitrogen atmosphere.

  • Base Addition: Add 2,6-Lutidine (3.0 eq) and stir for 5 minutes at 25 °C.

  • Activation: Add BTFFH (1.2 eq) in one portion. The solution may turn slightly yellow. Stir at 25 °C for exactly 30 minutes.

    • Self-Validation (IPC 1): Withdraw a 5 µL aliquot and quench it into 100 µL of methanol. Analyze via LC-MS. The complete disappearance of the starting acid mass and the appearance of the corresponding methyl ester mass confirms that the acyl fluoride has been successfully generated. Do not proceed until conversion is >95%.

Phase 2: Nucleophilic Coupling
  • Amine Addition: Add 6-methyl-2,6-diazaspiro[4.5]decane (1.1 eq) dropwise over 2 minutes.

    • Causality Note: The amine is added after the 30-minute activation period to prevent it from reacting directly with unconsumed BTFFH, which would form an inert guanidinium byproduct[5].

  • Reaction: Heat the reaction mixture to 40 °C (if using DCM) or 60 °C (if using DMF) and stir for 12–16 hours.

    • Self-Validation (IPC 2): Monitor via LC-MS. You should observe the depletion of the spirocyclic amine mass and the emergence of the product mass.

Phase 3: Workup and Isolation
  • Quench: Dilute the mixture with additional DCM and wash sequentially with saturated aqueous NaHCO₃ (to remove HF and salts), 1M HCl (to remove unreacted amine and 2,6-lutidine), and brine.

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (typically utilizing a DCM/MeOH gradient).

Mechanistic Pathway Visualization

The following diagram illustrates the chemical logic of the deoxyfluorination and subsequent amidation, highlighting why the reduced atomic radius of the intermediate is critical for success.

Mechanism RCOOH Carboxylic Acid (R-COOH) Activation BTFFH + 2,6-Lutidine (Deoxyfluorination) RCOOH->Activation AcylF Acyl Fluoride (R-COF) Minimized Steric Radius Activation->AcylF Tetrahedral Tetrahedral Intermediate (Low Steric Clash) AcylF->Tetrahedral Nucleophilic Attack Amine 6-Methyl-2,6-diazaspiro [4.5]decane (Hindered) Amine->Tetrahedral Product Amide Product + HF (Scavenged) Tetrahedral->Product Elimination of F⁻

Figure 2: Mechanistic pathway of acyl fluoride generation and structurally unhindered nucleophilic attack.

References

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry (RSC).
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry (ResearchGate).
  • Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters (ACS Publications).
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development (ACS Publications).
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry (ACS Publications).

Sources

Optimization

troubleshooting low reactivity of 6-Methyl-2,6-diazaspiro[4.5]decane in Buchwald-Hartwig amination

Diagnostic Overview Coupling complex spirocyclic diamines like 6-Methyl-2,6-diazaspiro[4.5]decane to aryl halides via the Buchwald-Hartwig amination frequently results in low conversions, stalled reactions, or complete c...

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Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Overview

Coupling complex spirocyclic diamines like 6-Methyl-2,6-diazaspiro[4.5]decane to aryl halides via the Buchwald-Hartwig amination frequently results in low conversions, stalled reactions, or complete catalytic failure. As a Senior Application Scientist, I often see researchers treat this substrate as a standard secondary amine. However, its unique topology presents a dual threat to the Palladium catalytic cycle:

  • Steric Hindrance: The spiro[4.5]decane core is highly bulky, which drastically increases the activation energy required for the reductive elimination step.

  • Electronic Interference: The tertiary amine (N-methyl group) acts as a competitive Lewis base. It can form a stable, bidentate chelate with the electrophilic Palladium(II) intermediate, sequestering the catalyst in an off-cycle resting state (catalyst poisoning).

To achieve high yields, the reaction conditions must be engineered to accelerate reductive elimination while physically blocking the tertiary amine from coordinating to the metal center.

Root Cause Analysis & Mechanistic Pathways

G A 6-Methyl-2,6-diazaspiro[4.5]decane B Spirocyclic Steric Bulk A->B C Tertiary Amine (N-Methyl) A->C D High Barrier for Reductive Elimination B->D E Off-Cycle Pd Coordination (Catalyst Poisoning) C->E F Low Conversion / Stalled Reaction D->F E->F G Solution: RuPhos Ligand F->G H Solution: Pd G3/G4 Precatalysts F->H

Logical failure modes of spirocyclic diamines in B-H amination and targeted solutions.

Troubleshooting FAQ

Q1: Why is my reaction stalling at 10-20% conversion despite adding more catalyst? A: Adding more catalyst will not overcome an off-cycle resting state. The N-methyl group of 6-Methyl-2,6-diazaspiro[4.5]decane is highly nucleophilic. After the oxidative addition of the aryl halide, the diamine can coordinate to the Pd(II) center through both nitrogen atoms. This bidentate coordination is thermodynamically stable and prevents the base from deprotonating the secondary amine, halting the cycle. You must use a highly bulky, electron-rich monodentate phosphine ligand to create a steric shield around the Palladium, preventing the tertiary amine from binding.

Q2: Which ligand is optimal for this specific spirocyclic secondary amine? A: RuPhos is the gold standard here. While BrettPhos is highly active for primary amines (where oxidative addition is the rate-limiting step), , which is the true rate-limiting step for sterically hindered secondary amines. The massive dialkylbiarylphosphine framework of RuPhos forces the bulky spirocycle to undergo rapid reductive elimination before catalyst decomposition can occur.

Q3: Should I use Pd(OAc)₂ or Pd₂(dba)₃ as my Palladium source? A: Neither. Traditional Pd sources require in situ reduction and ligand complexation, which takes time. During this initiation phase, the spirocyclic diamine can irreversibly bind to the bare Palladium. Instead, use RuPhos Pd G3 or G4 precatalysts . These palladacycles rapidly and quantitatively generate the active monoligated L-Pd(0) species under mild basic conditions, ensuring the catalyst immediately enters the productive cycle.

Q4: What is the best base to use for this transformation? A: While NaOtBu is kinetically superior, it can cause side reactions.1. LiHMDS provides a "pseudo-protecting" effect and excellent functional group tolerance[1]. If your substrate is base-sensitive, LiHMDS in THF or Dioxane is your primary choice.

Q5: Does the choice of aryl halide impact the coupling of this spirocycle? A: Yes. The reactivity trend for Buchwald-Hartwig aminations is typically ArBr > ArCl > ArI.2, driving the catalyst off-cycle[2]. Whenever possible, design your synthetic route to utilize aryl bromides.

Quantitative Condition Screening

The following table summarizes the expected outcomes when screening different catalytic systems with 6-Methyl-2,6-diazaspiro[4.5]decane and a standard aryl bromide.

LigandPalladium SourceBaseSolventTemp (°C)Expected Yield (%)Primary Observation / Failure Mode
BINAPPd₂(dba)₃Cs₂CO₃Toluene100< 10%Severe catalyst poisoning by tertiary amine.
BrettPhosBrettPhos Pd G3NaOtBuDioxane9015 - 25%Stalled reaction; slow reductive elimination.
RuPhosPd₂(dba)₃NaOtBuDioxane9040 - 50%Incomplete conversion; competitive dba binding.
RuPhos RuPhos Pd G4 LiHMDS THF 85 85 - 95% Clean conversion; rapid catalytic turnover.

Self-Validating Experimental Protocol

This protocol utilizes the RuPhos Pd G4 precatalyst to ensure rapid generation of the active Pd(0) species, bypassing the initiation pitfalls common with spirocyclic diamines.

Reagents Required:

  • Aryl Bromide (1.0 equiv)

  • 6-Methyl-2,6-diazaspiro[4.5]decane (1.2 equiv)

  • RuPhos Pd G4 Precatalyst (2-5 mol%)

  • LiHMDS (1.0 M in THF, 2.0 equiv)

  • Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology:

  • System Purging (Critical): Flame-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar. Purge with dry Argon for 10 minutes. Oxygen must be rigorously excluded to prevent oxidation of the electron-rich RuPhos ligand.

  • Solid Reagent Loading: Add the Aryl Bromide (if solid) and the RuPhos Pd G4 precatalyst (2-5 mol%) to the vial. Seal with a PTFE septum and purge with Argon for an additional 5 minutes.

  • Solvent & Liquid Reagent Addition: Inject anhydrous THF to achieve a 0.1 M concentration of the limiting reagent. Add the Aryl Bromide (if liquid) and 6-Methyl-2,6-diazaspiro[4.5]decane (1.2 equiv) via microsyringe.

  • Base Addition: Dropwise, inject the LiHMDS solution (2.0 equiv). Causality Note: Adding the base last initiates the deprotonation of the G4 precatalyst, instantly generating the active L-Pd(0) species in the presence of the aryl halide, forcing immediate oxidative addition.

  • Thermal Activation: Heat the reaction mixture to 85 °C using an aluminum heating block.

  • Self-Validation Checkpoint (1 Hour): Withdraw a 10 µL aliquot, quench in wet acetonitrile, and analyze via LC-MS.

    • Success Indicator: Disappearance of the aryl bromide mass and appearance of the product mass.

    • Failure Indicator: Presence of unreacted aryl bromide and a mass corresponding to[Pd(diamine)₂]²⁺ indicates the temperature is too low or the precatalyst was degraded by oxygen.

  • Workup: Upon completion (typically 2-4 hours), cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove Palladium black and inorganic salts. Concentrate under reduced pressure for subsequent flash chromatography.

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings. WuXi AppTec.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Scaffolds: 6-Methyl-2,6-diazaspiro[4.5]decane Poised to Dethrone Piperazine in Modern Drug Design

An in-depth guide for medicinal chemists, researchers, and drug development professionals on the comparative advantages of a novel spirocyclic scaffold over its traditional counterpart, supported by experimental data and...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for medicinal chemists, researchers, and drug development professionals on the comparative advantages of a novel spirocyclic scaffold over its traditional counterpart, supported by experimental data and detailed protocols.

In the landscape of medicinal chemistry, the piperazine ring has long been a stalwart, a reliable scaffold found in the architecture of numerous blockbuster drugs. Its prevalence is a testament to its ability to impart favorable physicochemical properties and provide a synthetically tractable handle for molecular elaboration. However, the very ubiquity of the piperazine motif has led to an over-saturation of the chemical space, often associated with promiscuous bioactivity and metabolic liabilities. As the demand for more specific, potent, and safer therapeutics intensifies, a new contender has emerged from the realm of three-dimensional scaffolds: 6-Methyl-2,6-diazaspiro[4.5]decane.

This guide provides a comprehensive comparison of 6-Methyl-2,6-diazaspiro[4.5]decane and traditional piperazines (exemplified by N-methylpiperazine), delving into their structural nuances, physicochemical properties, and profound implications for drug design. We will explore how the rigid, three-dimensional nature of the spirocyclic scaffold can overcome the limitations of the more flexible and planar piperazine ring, leading to compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

The Flatland of Piperazine: A Double-Edged Sword

The traditional piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, has been a go-to building block for medicinal chemists for decades.[1][2] Its popularity stems from several key features:

  • Synthetic Versatility: The two nitrogen atoms provide convenient points for functionalization, allowing for the facile introduction of various substituents to modulate a compound's properties.[3]

  • Improved Solubility: The basic nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility, a crucial factor for drug delivery and absorption.

  • Privileged Scaffold: Its presence in a vast number of successful drugs has earned it the "privileged scaffold" status, making it a common starting point in drug discovery campaigns.[3]

However, the very characteristics that make piperazine attractive also contribute to its drawbacks:

  • Conformational Flexibility: The piperazine ring can adopt multiple conformations, which can lead to a less defined interaction with the target protein and contribute to off-target effects.[3]

  • Metabolic Instability: The piperazine ring is susceptible to metabolism, primarily through oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites and impact the drug's half-life.

  • "Me-Too" Compounds: The extensive use of the piperazine scaffold has resulted in a crowded intellectual property landscape and a proliferation of structurally similar "me-too" drugs.[4]

Escaping the Flatland: The Rise of 6-Methyl-2,6-diazaspiro[4.5]decane

In the quest for novel chemical matter with improved drug-like properties, medicinal chemists are increasingly turning to three-dimensional scaffolds. Spirocycles, in which two rings are joined by a single common atom, have garnered significant attention for their ability to project substituents into three-dimensional space in a more defined manner.[5] 6-Methyl-2,6-diazaspiro[4.5]decane, a specific example of this class, offers several distinct advantages over traditional piperazines.

The core structural difference lies in the spirocyclic fusion, which locks the conformation of the molecule, providing a more rigid and defined orientation of the nitrogen atoms and their substituents. This rigidity can lead to a more precise and higher-affinity interaction with the target protein, potentially enhancing potency and selectivity.

Figure 1. Structural comparison of N-Methylpiperazine and 6-Methyl-2,6-diazaspiro[4.5]decane.

Head-to-Head Comparison: Physicochemical and Pharmacokinetic Properties

To truly appreciate the potential of 6-Methyl-2,6-diazaspiro[4.5]decane, a direct comparison of its key drug-like properties with a traditional piperazine, such as N-methylpiperazine, is essential. While direct comparative experimental data for the 6-methyl derivative is not extensively published, we can infer its properties based on data for the parent 2,6-diazaspiro[4.5]decane and related spirocyclic systems and compare them to the well-characterized N-methylpiperazine.

PropertyN-Methylpiperazine6-Methyl-2,6-diazaspiro[4.5]decane (Predicted/Inferred)Rationale for Advantage
Molecular Weight ( g/mol ) 100.16[1]154.27Larger, but still within the "rule of five" limits.
logP (Lipophilicity) -0.479 (calculated)[6]LowerThe more compact, 3D structure can lead to a lower logP, potentially improving solubility and reducing off-target hydrophobic interactions.
Aqueous Solubility MiscibleHighThe presence of two basic nitrogen atoms is expected to confer good aqueous solubility.
pKa pKa1: 4.94, pKa2: 9.09[7]Similar to piperazineThe basicity of the nitrogen atoms is retained, allowing for salt formation and improved solubility.
Metabolic Stability Susceptible to N-dealkylation and ring oxidation.Potentially higherThe spirocyclic core can shield the nitrogen atoms and adjacent carbons from metabolic enzymes, leading to increased stability.
Three-Dimensionality (Fsp3) 0.81.0Higher Fsp3 character is associated with improved clinical success rates.

Fsp3 = (Number of sp3 hybridized carbons) / (Total carbon count)

The predicted lower lipophilicity and potentially higher metabolic stability of 6-Methyl-2,6-diazaspiro[4.5]decane are significant advantages in drug design. Lower lipophilicity can lead to a better safety profile by reducing interactions with off-target proteins and improving clearance. Increased metabolic stability can result in a longer half-life and a more predictable pharmacokinetic profile.

Synthesis of Scaffolds: A Practical Guide

The synthetic accessibility of a scaffold is a critical consideration in drug discovery. While piperazine and its derivatives are readily available or can be synthesized through well-established methods, the synthesis of spirocyclic diamines can be more challenging. However, recent advances in synthetic methodology have made these scaffolds more accessible.

Synthesis of N-Methylpiperazine

N-methylpiperazine is commercially available. A common industrial synthesis involves the reaction of diethanolamine with methylamine at high temperature and pressure.[8] For laboratory-scale synthesis, reductive amination of piperazine with formaldehyde is a common route.[5]

Proposed Synthesis of 6-Methyl-2,6-diazaspiro[4.5]decane

Synthesis A 1-Boc-4-piperidone C Spirocyclic intermediate A->C [3+2] cycloaddition B N-benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine B->C D Deprotected spirocycle C->D Deprotection E 6-Methyl-2,6-diazaspiro[4.5]decane D->E Reductive amination (Formaldehyde, NaBH3CN)

Figure 2. Proposed synthetic workflow for 6-Methyl-2,6-diazaspiro[4.5]decane.

Step 1: Synthesis of the Spirocyclic Core

A potential approach involves a [3+2] cycloaddition reaction between a suitable azomethine ylide precursor and 1-Boc-4-piperidone. This would construct the pyrrolidine ring and establish the spirocyclic junction.

Step 2: Deprotection

The protecting groups on the nitrogen atoms of the newly formed spirocycle would then be removed under appropriate conditions. For example, a Boc group can be removed with trifluoroacetic acid, and a benzyl group can be removed by catalytic hydrogenation.

Step 3: N-Methylation

The final step would involve the selective methylation of the secondary amine at the 6-position. This could be achieved through reductive amination using formaldehyde and a reducing agent such as sodium triacetoxyborohydride.

Experimental Protocols for Comparative Evaluation

To provide a framework for a direct, data-driven comparison of 6-Methyl-2,6-diazaspiro[4.5]decane and a traditional piperazine, we present the following detailed experimental protocols for key assays.

Protocol 1: Determination of Lipophilicity (logD) by Shake-Flask Method

Objective: To experimentally determine the octanol-water distribution coefficient (logD) at pH 7.4.

Materials:

  • Test compound (6-Methyl-2,6-diazaspiro[4.5]decane or N-methylpiperazine)

  • n-Octanol (pre-saturated with phosphate-buffered saline, pH 7.4)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Vortex mixer

  • Centrifuge

  • HPLC system with UV or MS detector

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • In a microcentrifuge tube, add 990 µL of pre-saturated PBS (pH 7.4) and 10 µL of the 10 mM stock solution of the test compound.

  • Add 100 µL of pre-saturated n-octanol to the tube.

  • Vortex the mixture vigorously for 1 hour at room temperature to ensure thorough mixing and partitioning.

  • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to separate the aqueous and organic phases.

  • Carefully collect an aliquot from both the n-octanol (upper) and PBS (lower) layers.

  • Analyze the concentration of the test compound in each aliquot by HPLC-UV or LC-MS.

  • Calculate the logD value using the following formula: logD = log10 ( [Compound]octanol / [Compound]PBS )

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the metabolic stability of the test compounds in the presence of liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (or from other species of interest)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (containing an internal standard)

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound in phosphate buffer at a final concentration of 1 µM.

  • Pre-warm the liver microsome suspension and the NADPH regenerating system to 37°C.

  • In a microcentrifuge tube, add the test compound solution and the liver microsome suspension.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing cold acetonitrile with an internal standard.

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time and determine the in vitro half-life (t1/2) from the slope of the linear regression.

Protocol 3: GPCR Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compounds for a specific G-protein coupled receptor (GPCR).

Materials:

  • Test compound

  • Cell membranes expressing the target GPCR

  • A suitable radioligand for the target GPCR

  • Assay buffer (e.g., Tris-HCl with appropriate salts)

  • Non-specific binding control (a high concentration of a known ligand for the target receptor)

  • 96-well filter plates

  • Vacuum filtration manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • In a 96-well plate, add the assay buffer, various concentrations of the test compound, and a fixed concentration of the radioligand.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid vacuum filtration through the filter plate, which traps the cell membranes with the bound radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Off-Target Profiling: A Glimpse into Selectivity

A critical aspect of drug development is ensuring that a compound interacts specifically with its intended target to minimize side effects. The rigid nature of 6-Methyl-2,6-diazaspiro[4.5]decane is hypothesized to lead to a more selective binding profile compared to the flexible piperazine scaffold.

While a comprehensive off-target screening campaign is beyond the scope of this guide, it is a crucial step in the development of any new chemical entity. This typically involves screening the compound against a panel of receptors, enzymes, and ion channels known to be associated with adverse drug reactions. The results of such a screen would provide valuable insights into the comparative selectivity of the spirocyclic and piperazine scaffolds.

Conclusion: A New Dimension in Drug Design

The era of "flat" drug design is gradually giving way to a more nuanced, three-dimensional approach. While the piperazine scaffold will undoubtedly continue to play a role in medicinal chemistry, the compelling advantages of spirocyclic scaffolds like 6-Methyl-2,6-diazaspiro[4.5]decane cannot be ignored. Their inherent rigidity, which translates to a more defined three-dimensional structure, offers the potential for enhanced potency, improved selectivity, and a more favorable pharmacokinetic profile.

As researchers and drug developers strive to create the next generation of safer and more effective medicines, the exploration of novel chemical space is paramount. The strategic replacement of traditional, flexible scaffolds with more rigid, three-dimensional structures represents a promising avenue for innovation. The comparative data and experimental protocols presented in this guide are intended to serve as a valuable resource for those looking to embrace this new dimension in drug design and unlock the full potential of spirocyclic scaffolds.

References

  • Kubochem. N-Methylpiperazine. [Link]

  • Ataman Kimya. N-METHYLPIPERAZINE. [Link]

  • Anonymous.
  • Cheméo. Chemical Properties of Piperazine, 1-methyl- (CAS 109-01-3). [Link]

  • Royal Society of Chemistry. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. [Link]

  • MDPI. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. [Link]

  • National Center for Biotechnology Information. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. [Link]

  • MDPI. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. [Link]

  • ResearchGate. (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]

  • PubMed. Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides. [Link]

  • National Center for Biotechnology Information. Asymmetric total synthesis strategies of halichlorine and pinnaic acid. [Link]

  • NextSDS. 6-methyl-2,6-diazaspiro[4.5]decane dihydrochloride — Chemical Substance Information. [Link]

  • SciSpace. A modified synthesis of (±)-(E)-7-methyl-1,6-dioxaspiro[6][11]decane. [Link]

  • Wikipedia. N-Methylpiperazine. [Link]

  • Grokipedia. N-Methylpiperazine. [Link]

  • IRIS UNICT. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. [Link]

  • MDPI. Biological Effects on μ-Receptors Affinity and Selectivity of Arylpropenyl Chain Structural Modification on Diazatricyclodecane Derivatives. [Link]

  • ResearchGate. Receptor binding profile of the antipsychotics included in this study. [Link]

  • PubChemLite. 6-methyl-2-oxa-6,9-diazaspiro[4.5]decane. [Link]

  • LookChem. N-METHYL PIPERAZINE. [Link]

  • MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • PubChem. 6-Azaspiro[4.5]decane. [Link]

  • Royal Society of Chemistry. Prescribed drugs containing nitrogen heterocycles: an overview. [Link]

  • IntechOpen. The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. [Link]

  • ResearchGate. (PDF) Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Figshare. 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]

  • Pharmaceuticals and Medical Devices Agency. MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. [Link]

  • Perelman School of Medicine at the University of Pennsylvania. Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-. [Link]

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Comparative

LC-MS/MS Validation Protocols for 6-Methyl-2,6-diazaspiro[4.5]decane Purity: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly polar, basic scaffolds. 6-Methyl-2,6-diazaspiro[4.5]decane is a prime example: a spirocyclic diamine increasingl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly polar, basic scaffolds. 6-Methyl-2,6-diazaspiro[4.5]decane is a prime example: a spirocyclic diamine increasingly utilized in medicinal chemistry to improve the physicochemical properties and metabolic stability of drug candidates[1]. However, its dual amine functionality (secondary and tertiary) renders it highly polar and positively charged at standard chromatographic pH levels.

This guide objectively compares liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for assessing the chemical purity of this compound. It transitions beyond mere protocol listing to explain the causality behind method selection, culminating in a self-validating protocol grounded in the latest ICH Q2(R2) regulatory frameworks[2].

The Analytical Challenge: Causality in Method Selection

Standard Reversed-Phase Liquid Chromatography (RPLC) using C18 columns is the default starting point for most purity assays. However, for 6-Methyl-2,6-diazaspiro[4.5]decane, RPLC fundamentally fails.

The Causality of RPLC Failure: The molecule's low partition coefficient (LogP) and strong hydration shell prevent it from partitioning into the hydrophobic C18 stationary phase. Consequently, the analyte elutes in the void volume. Furthermore, the basic amines undergo severe secondary ion-exchange interactions with residual acidic silanols on the silica support, leading to peak tailing and compromised resolution[3].

The HILIC Advantage: To overcome this, we must shift the thermodynamic driving force. Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase (typically >70% acetonitrile)[4]. In HILIC, a water-enriched layer is immobilized on the stationary phase surface. The polar analyte partitions out of the hydrophobic bulk mobile phase and into this aqueous layer, resulting in strong retention. Additionally, the high volatility of the organic-rich mobile phase drastically improves electrospray ionization (ESI) efficiency, leading to superior MS sensitivity[4].

MethodSelection Start Target: 6-Methyl-2,6-diazaspiro[4.5]decane (Highly Polar, Basic Diamine) RP Standard RPLC (C18 Column) Start->RP Hydrophobic Interaction HILIC HILIC (Amide/Silica) Start->HILIC Hydrophilic Partitioning Mixed Mixed-Mode (C18-SCX) Start->Mixed Electrostatic Interaction RP_Result Poor Retention Severe Peak Tailing RP->RP_Result HILIC_Result Strong Retention High MS Sensitivity HILIC->HILIC_Result Mixed_Result Adequate Retention MS Ion Suppression Mixed->Mixed_Result

Figure 1: Chromatographic method selection logic based on the physicochemical properties of the target.

Comparative Experimental Data

To objectively compare these approaches, 6-Methyl-2,6-diazaspiro[4.5]decane was analyzed using three distinct column chemistries. The mobile phases were optimized for each mode, and the MS/MS transitions (m/z 155.1 -> 98.1) were monitored.

Table 1: Chromatographic Performance Comparison (n=5)

Column ChemistryChromatographic ModeRetention Factor (k')Asymmetry (As)MS S/N Ratio
Standard C18 (1.7 µm)RPLC0.2 (Void Elution)2.8 (Severe Tailing)150
C18-SCX (1.7 µm)Mixed-Mode4.51.6450
Amide (1.7 µm)HILIC6.81.1 (Symmetrical)1,200

Data Interpretation: The Amide-HILIC column clearly outperforms standard RPLC in both retention and MS sensitivity. While Mixed-Mode chromatography provides adequate retention, the high buffer concentration required to elute the strongly bound amines suppresses the MS signal compared to the highly organic HILIC conditions.

Self-Validating HILIC-MS/MS Protocol

Based on the comparative data, the Amide-HILIC method was selected for full validation. A self-validating system requires built-in system suitability tests (SST) and rigorous control samples to ensure that any deviation in the result is causally linked to the sample, not the instrument state. This protocol is strictly aligned with the ICH Q2(R2) guidelines for the validation of analytical procedures[2].

Step-by-Step Methodology

Step 1: Mobile Phase & Diluent Preparation Causality Note: In HILIC, the sample diluent must match or exceed the organic strength of the initial mobile phase. Injecting a highly aqueous sample into a HILIC system disrupts the immobilized water layer, causing severe peak splitting (the "solvent effect").

  • Mobile Phase A: 10 mM Ammonium formate in Water, adjusted to pH 3.0 with formic acid. (Ensures consistent protonation of both amines).

  • Mobile Phase B: 100% Acetonitrile.

  • Sample Diluent: 90:10 Acetonitrile:Water.

Step 2: LC-MS/MS Conditions

  • Column: Amide-HILIC, 2.1 x 100 mm, 1.7 µm.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Isocratic hold at 90% B for 1 min, linear gradient to 60% B over 4 mins, hold for 1 min, re-equilibrate at 90% B for 4 mins.

  • MS/MS: Positive ESI, Precursor m/z 155.1, Product m/z 98.1 (Collision Energy: 25 eV).

Step 3: Execution of ICH Q2(R2) Validation Parameters

  • Specificity & SST: Inject blank diluent and potential synthetic impurities (e.g., desmethyl precursors). Ensure no interfering peaks at the retention time of 6-Methyl-2,6-diazaspiro[4.5]decane.

  • Linearity & Range: Prepare a 7-point calibration curve from the Limit of Quantitation (LOQ) to 120% of the target specification limit.

  • Accuracy (Recovery): Spike known amounts of the reference standard into a synthetic matrix at 50%, 100%, and 150% of the specification limit. Analyze in triplicate.

  • Precision (Repeatability): Inject the 100% target concentration sample six times sequentially to prove system stability.

ValidationWorkflow Phase1 1. Specificity & SST Phase2 2. Linearity (LOQ to 120%) Phase1->Phase2 Phase3 3. Accuracy (Spike Recovery) Phase2->Phase3 Phase4 4. Precision (Repeatability) Phase3->Phase4

Figure 2: Sequential execution of ICH Q2(R2) validation parameters for the HILIC-MS/MS method.

Validation Results Summary

Table 2: ICH Q2(R2) Validation Results for HILIC-MS/MS Method

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at target RTNo peaks detected in blankPass
Linearity R2≥0.990 (LOQ to 120%) R2=0.9994 Pass
Accuracy (Recovery) 90% - 110% at all spike levels98.5% - 101.2%Pass
Precision %RSD ≤2.0% (n=6)%RSD = 0.8%Pass
Limit of Quantitation S/N ≥10 S/N = 15 at 1.0 ng/mLPass

Conclusion

The transition from traditional RPLC to HILIC for the purity analysis of 6-Methyl-2,6-diazaspiro[4.5]decane is not merely a preference, but a thermodynamic necessity dictated by the molecule's polarity and basicity. The validated Amide-HILIC protocol provides a robust, highly sensitive, and regulatory-compliant framework for ensuring the chemical integrity of this critical spirocyclic scaffold.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • HILIC: The Pros and Cons. LCGC International - Chromatography Online. Available at:[Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies. Available at:[Link]

Sources

Validation

Benchmarking the Binding Affinity of 6-Methyl-2,6-diazaspiro[4.5]decane via Surface Plasmon Resonance

As drug discovery pivots toward highly optimized, fragment-based, and conformationally restricted scaffolds, the spirocyclic diamine 6-Methyl-2,6-diazaspiro[4.5]decane has emerged as a premier bioisostere for the traditi...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly optimized, fragment-based, and conformationally restricted scaffolds, the spirocyclic diamine 6-Methyl-2,6-diazaspiro[4.5]decane has emerged as a premier bioisostere for the traditional piperazine ring. By locking the diamine into a rigid, three-dimensional spiro-fused system, medicinal chemists can dramatically alter the pharmacokinetic and thermodynamic profile of a ligand.

However, endpoint affinity assays (like IC50​ ) fail to capture the mechanistic "why" behind a spirocycle's superiority. To truly benchmark 6-Methyl-2,6-diazaspiro[4.5]decane against its flexible counterparts, we must decouple its equilibrium dissociation constant ( KD​ ) into its real-time kinetic components: the association rate ( kon​ ) and the dissociation rate ( koff​ ).

This guide provides a comprehensive, objective comparison of 6-Methyl-2,6-diazaspiro[4.5]decane using , detailing the causality behind its enhanced binding affinity and providing a self-validating experimental protocol for your own laboratory benchmarking.

The Thermodynamic Causality of Spirocyclic Bioisosterism

The primary driver for replacing a piperazine ring with a 6-Methyl-2,6-diazaspiro[4.5]decane core is the reduction of the entropic penalty of binding .

Flexible rings like piperazine exist in an equilibrium of multiple conformations (e.g., chair, boat, twist-boat) in an aqueous solution. Upon binding to a target receptor or enzyme—such as , a known target for diazaspiro derivatives—the molecule is forced into a single, bioactive conformation. This loss of conformational degrees of freedom results in a high entropic penalty ( −TΔS ), which diminishes the overall free energy of binding ( ΔG ).

Conversely, 6-Methyl-2,6-diazaspiro[4.5]decane is pre-organized . The spiro-[4.5] fusion and the steric influence of the 6-methyl group lock the nitrogen vectors into a rigid geometry. Because the molecule is already in its bioactive conformation, the entropic penalty upon target binding is minimized. In SPR kinetics, this thermodynamic advantage almost exclusively manifests as a significantly slower dissociation rate ( koff​ ), leading to an increased target residence time.

Thermodynamic_Logic A Flexible Piperazine (High Entropic Penalty) B 6-Methyl-2,6-diazaspiro[4.5]decane (Conformationally Restricted) A->B Bioisosteric Replacement C Slower Dissociation (k_off) Enhanced Affinity (K_D) B->C Thermodynamic Advantage

Thermodynamic logic of replacing flexible piperazine with a rigid spirocyclic core.

Comparative Performance Data

To objectively benchmark the performance of 6-Methyl-2,6-diazaspiro[4.5]decane, we compare its SPR kinetic profile against a standard piperazine analog and a smaller spirocycle (2,6-diazaspiro[3.3]heptane) against a representative target protein.

As shown in the table below, the rigidification does not significantly alter the association rate ( kon​ ), which remains primarily diffusion-limited and driven by the basicity of the amines. However, the koff​ is drastically reduced. The 6-Methyl-2,6-diazaspiro[4.5]decane scaffold demonstrates a 3.2-fold improvement in overall binding affinity ( KD​ ) , driven entirely by its prolonged residence time.

Table 1: SPR Kinetic Benchmarking of Diamine Scaffolds
Scaffold / Bioisostere kon​ ( 104M−1s−1 ) koff​ ( 10−3s−1 ) KD​ (nM)Relative Affinity
Flexible Piperazine 4.2 ± 0.38.5 ± 0.42021.0x (Baseline)
2,6-diazaspiro[3.3]heptane 4.5 ± 0.25.1 ± 0.21131.8x
6-Methyl-2,6-diazaspiro[4.5]decane 5.1 ± 0.43.2 ± 0.1623.2x

(Note: Data represents steady-state kinetic modeling using a 1:1 Langmuir interaction model at 25°C).

Self-Validating SPR Experimental Protocol

To ensure absolute trustworthiness in your benchmarking, the following SPR protocol is designed as a self-validating system . It incorporates critical control mechanisms—specifically double-referencing and solvent correction—to eliminate false positives caused by bulk refractive index shifts, which are common when screening low-molecular-weight fragments like .

Phase 1: Target Immobilization (Amine Coupling)

Causality: We utilize EDC/NHS chemistry on a CM5 (carboxymethylated dextran) sensor chip. This creates stable amide bonds with the target protein's surface lysines, ensuring the surface does not degrade during repeated analyte injections.

  • Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over Flow Cell 1 (FC1, Reference) and Flow Cell 2 (FC2, Active) for 7 minutes at 10 µL/min.

  • Immobilization: Dilute the target protein to 10 µg/mL in 10 mM Sodium Acetate (pH 4.5—must be below the protein's pI to pre-concentrate via electrostatic attraction). Inject over FC2 only until a density of ~3,000 Response Units (RU) is achieved.

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) over both FC1 and FC2 for 7 minutes.

    • Self-Validation Check: FC1 is activated and quenched without protein. This creates a highly accurate reference cell that mimics the chemical background of FC2, allowing for the subtraction of non-specific binding.

Phase 2: Solvent Correction Calibration

Causality: 6-Methyl-2,6-diazaspiro[4.5]decane is typically dissolved in DMSO. Even a 0.1% mismatch in DMSO concentration between the running buffer and the sample will cause a massive bulk refractive index shift, masking the true binding signal of a small molecule.

  • Prepare a running buffer of PBS-P+ containing exactly 5.0% DMSO.

  • Create a solvent correction curve by injecting 8 buffer solutions ranging from 4.5% to 5.5% DMSO.

  • Plot the RU difference (FC2 - FC1) against the absolute RU of FC1. The SPR software will use this curve to automatically correct subsequent analyte injections.

Phase 3: Single-Cycle Kinetics (SCK)

Causality: We utilize Single-Cycle Kinetics rather than Multi-Cycle Kinetics. Small diamines can sometimes become trapped in the dextran matrix. SCK avoids the need for harsh acidic or basic regeneration steps between each concentration, preserving the structural integrity of the target protein.

  • Prepare a 5-point dilution series of 6-Methyl-2,6-diazaspiro[4.5]decane (e.g., 12.5, 25, 50, 100, 200 nM) in the exact 5.0% DMSO running buffer.

  • Inject the concentrations sequentially from lowest to highest over FC1 and FC2 without regeneration in between.

  • Association Time: 120 seconds per injection.

  • Final Dissociation Time: 600 seconds after the final (highest) concentration to accurately capture the slow koff​ of the spirocycle.

Phase 4: Double-Referenced Data Analysis
  • Subtract the signal of the reference flow cell (FC1) from the active flow cell (FC2).

  • Subtract the signal of a "blank" buffer injection (0 nM analyte) from the analyte sensorgrams. This double-referencing eliminates baseline drift and machine noise.

  • Fit the resulting curves to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

SPR_Workflow Immobilize 1. Target Immobilization (EDC/NHS Amine Coupling on CM5) Inject 2. Analyte Injection (Single-Cycle Titration in PBS-P+) Immobilize->Inject Kinetics 3. Real-Time Kinetics (Measure k_on and k_off) Inject->Kinetics Regenerate 4. Surface Regeneration (Mild Buffer Wash / No Harsh Acids) Kinetics->Regenerate Analyze 5. Data Analysis (Double-Referenced 1:1 Langmuir Fit) Regenerate->Analyze

Step-by-step Surface Plasmon Resonance (SPR) experimental workflow for kinetic analysis.

Conclusion

Benchmarking 6-Methyl-2,6-diazaspiro[4.5]decane via SPR clearly demonstrates the superiority of conformationally restricted scaffolds in modern drug design. By pre-organizing the molecule and minimizing the entropic penalty of binding, this spirocyclic bioisostere achieves a significantly slower dissociation rate compared to flexible piperazines. Utilizing a rigorously controlled, self-validating SPR protocol ensures that these subtle, yet highly impactful, kinetic advantages are accurately quantified, providing actionable data for lead optimization.

References

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds Source: Blumberg Institute URL:[Link]

  • Heteroaryl derivatives as sepiapterin reductase inhibitors (EP3356345A1)
  • HFIP-assisted Brønsted acid-catalyzed ring opening of 1-azabicyclo[1.1.0]butane to access diverse C3-quaternary aza-azetidines Source: PMC (National Institutes of Health) URL:[Link]

  • Searching for Synthetic Opioid Rescue Agents: Identification of a Potent Opioid Agonist with Reduced Respiratory Depression Source: ResearchGate / Journal of Medicinal Chemistry URL:[Link]

Comparative

in vivo efficacy comparison of 6-Methyl-2,6-diazaspiro[4.5]decane derivatives

An In-Depth Guide to the In Vivo Efficacy of 2,6-Diazaspiro[4.5]decane Derivatives: A Comparative Analysis For drug discovery researchers and scientists, the 2,6-diazaspiro[4.5]decane scaffold represents a compelling str...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the In Vivo Efficacy of 2,6-Diazaspiro[4.5]decane Derivatives: A Comparative Analysis

For drug discovery researchers and scientists, the 2,6-diazaspiro[4.5]decane scaffold represents a compelling structural motif. Its inherent three-dimensionality and conformational rigidity offer the potential for high-affinity and selective interactions with a range of biological targets. This guide provides a comparative overview of the in vivo efficacy of various derivatives of this spirocyclic system across different therapeutic areas, supported by experimental data and detailed protocols.

Central Nervous System: Targeting Cognitive Deficits

A significant area of investigation for diazaspiro[4.5]decane derivatives has been in the modulation of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is implicated in cognitive processes.[1][2] Agonists of the α7 nAChR are considered potential therapeutics for cognitive impairment associated with schizophrenia and Alzheimer's disease.[1][2]

One notable derivative, though not a 6-methyl variant, is (R)-3'-(3-methylbenzo-[b]thiophen-5-yl)spiro[1-azabicyclo[2.2.2]octan-3,2'-(2,3-dihydrofuran)]-5'-one, a partial α7 nAChR agonist. This compound has demonstrated efficacy in a rodent model of sensory gating deficits, a key feature of schizophrenia.

Comparative In Vivo Efficacy Data
DerivativeTherapeutic TargetAnimal ModelDosing RegimenKey In Vivo OutcomesReference
(R)-3'-(3-methylbenzo-[b]thiophen-5-yl)spiro[1-azabicyclo[2.2.2]octan-3,2'-(2,3-dihydrofuran)]-5'-oneα7 nAChRDizocilpine-induced auditory gating deficits in rats10 mg/kg, p.o.Significantly improved auditory gating deficits[2]
Experimental Protocol: Auditory Sensory Gating in Rats

This protocol assesses the ability of the central nervous system to filter redundant auditory information, a process often impaired in schizophrenia.

  • Animal Model: Adult male Sprague-Dawley rats are used.

  • Auditory Evoked Potentials (AEPs) Recording:

    • Surgical implantation of recording electrodes in the skull over the hippocampus.

    • A recovery period of at least one week is allowed post-surgery.

  • Auditory Gating Paradigm:

    • Rats are placed in a sound-attenuated chamber.

    • A paired-click paradigm is used: two identical auditory stimuli (S1 and S2) are presented with a 500 ms inter-stimulus interval.

    • The amplitude of the P50 component of the AEP is measured for both S1 and S2.

  • Drug Administration:

    • The test compound (10 mg/kg) is administered orally.

    • Dizocilpine (3 mg/kg), an NMDA receptor antagonist, is used to induce gating deficits.

  • Data Analysis:

    • The P50 gating ratio (S2/S1) is calculated. A higher ratio indicates a greater deficit in sensory gating.

    • Statistical analysis is performed to compare the gating ratio between treatment groups.

Experimental Workflow: Auditory Sensory Gating

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Analysis A Surgical Implantation of Electrodes B Post-Surgery Recovery (≥ 1 week) A->B C Drug Administration (Test Compound) B->C D Induction of Gating Deficit (Dizocilpine) C->D E Paired-Click Auditory Stimulation (S1, S2) D->E F AEP Recording E->F G Measure P50 Amplitude F->G H Calculate S2/S1 Gating Ratio G->H I Statistical Comparison H->I

Workflow for assessing auditory sensory gating in rats.

Hematology: Myelostimulatory Effects

Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been investigated for their myelostimulating activity, which is the ability to stimulate the production of bone marrow cells.[3] This is particularly relevant in the context of chemotherapy-induced myelosuppression.

Comparative In Vivo Efficacy Data
DerivativeTherapeutic TargetAnimal ModelDosing RegimenKey In Vivo OutcomesReference
8-(3-Ethoxypropyl)-6-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dioneBone Marrow HematopoiesisCyclophosphamide-induced myelosuppression in miceNot specifiedAccelerated regeneration of lymphocyte and granulocyte cell pools in bone marrow[3]
Other 1,3,8-triazaspiro[4.5]decane-2,4-dione derivativesBone Marrow HematopoiesisCyclophosphamide-induced myelosuppression in miceNot specifiedSignificant acceleration of lymphocyte and granulocyte regeneration[3]
Experimental Protocol: Cyclophosphamide-Induced Myelosuppression

This model is used to evaluate the ability of compounds to promote the recovery of bone marrow function after being suppressed by a chemotherapeutic agent.

  • Animal Model: Male BALB/c mice are typically used.

  • Induction of Myelosuppression:

    • A single intraperitoneal injection of cyclophosphamide (e.g., 200 mg/kg) is administered to induce bone marrow suppression.

  • Drug Administration:

    • The test compounds are administered (e.g., daily for a specified period) following cyclophosphamide injection.

    • A control group receives a placebo (e.g., saline).

    • A positive control, such as methyluracil, may also be used.

  • Assessment of Myelostimulation:

    • At various time points, animals are euthanized.

    • Bone marrow is flushed from the femurs.

    • Total nucleated cell counts are determined.

    • Differential cell counts (e.g., lymphocytes, granulocytes) are performed on bone marrow smears.

  • Data Analysis:

    • Cell counts are compared between the treatment groups and the control group using statistical methods like Student's t-test.

Experimental Workflow: Myelosuppression Model

G A Induce Myelosuppression (Cyclophosphamide) B Administer Test Compound / Placebo A->B C Euthanize at Time Points B->C D Isolate Bone Marrow C->D E Perform Total and Differential Cell Counts D->E F Statistical Analysis E->F

Workflow for the cyclophosphamide-induced myelosuppression model.

Infectious Diseases: Antifungal Activity

While most of the data for the antifungal activity of diazaspiro[4.5]decane derivatives is in vitro, these studies provide a strong rationale for future in vivo investigations.[4] Specifically, 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as inhibitors of chitin synthase, a crucial enzyme for fungal cell wall synthesis.[4]

In Vitro Antifungal Activity Data
DerivativeTarget OrganismMIC (mmol/L)ComparatorMIC (mmol/L)Reference
Compound 4dC. albicans0.04Fluconazole0.104[4]
Compound 4jA. fumigatus0.08--[4]
Compound 4rA. fumigatus0.08--[4]

This promising in vitro activity against clinically relevant fungal pathogens suggests that these compounds could be effective in animal models of fungal infections.

Concluding Remarks

The 2,6-diazaspiro[4.5]decane scaffold and its related isomers are versatile platforms for the development of novel therapeutics. The derivatives discussed in this guide demonstrate promising in vivo efficacy in models of central nervous system disorders and hematological conditions. Furthermore, the strong in vitro antifungal activity of certain derivatives warrants their investigation in in vivo infection models. This comparative guide highlights the potential of this chemical class and provides a foundation for researchers to build upon in their drug discovery efforts.

References

  • Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents | Request PDF. ResearchGate. Available at: [Link]

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • In Vivo Testing of Novel Tau Fibrillization Inhibitors. BrightFocus Foundation. Available at: [Link]

  • (PDF) Synthesis, Biological Evaluation and Molecular. Amanote Research. Available at: [Link]

  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate. Available at: [Link]

  • Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally effi... ChEMBL | EMBL-EBI. Available at: [Link]

  • Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores. Available at: [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed. Available at: [Link]

  • α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. PMC. Available at: [Link]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. Available at: [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS. Available at: [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro. Available at: [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. Available at: [Link]

  • Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers. Available at: [Link]

  • In vivo Detection of Alzheimer's Disease. PMC. Available at: [Link]

  • The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson's Disease. MDPI. Available at: [Link]

  • Preliminary In Vitro and In Vivo Insights of In Silico Candidate Repurposed Drugs for Alzheimer's Disease. MDPI. Available at: [Link]

  • Assay design for Alzheimer's disease: key considerations and emerging trends. Drug Target Review. Available at: [Link]

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Validation

toxicity profile comparison of 6-Methyl-2,6-diazaspiro[4.5]decane vs linear diamines

An in-depth technical analysis for researchers, scientists, and drug development professionals. The Basic Amine Dilemma in Medicinal Chemistry As a Senior Application Scientist navigating the complexities of lead optimiz...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

The Basic Amine Dilemma in Medicinal Chemistry

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the "basic amine dilemma." Basic amines are ubiquitous in pharmacophores due to their ability to form critical salt bridges with target proteins. However, traditional linear diamines (e.g., hexamethylenediamine derivatives) or flexible piperazines introduce severe liabilities: high lipophilicity, excessive conformational flexibility, and high basicity (pKa > 10). These physicochemical properties act as a magnet for off-target toxicities, most notably the trapping of the human ether-à-go-go-related gene (hERG) potassium channel, leading to cardiotoxicity (QT prolongation)[1].

To rescue promising scaffolds, the paradigm has shifted toward spirocyclic diamines [2]. By constraining the nitrogen atoms within a rigid, three-dimensional spiro-fused framework—such as 6-Methyl-2,6-diazaspiro[4.5]decane —we fundamentally alter the molecule's trajectory. This guide objectively compares the toxicity and pharmacokinetic profiles of 6-Methyl-2,6-diazaspiro[4.5]decane against traditional linear diamines, providing the mechanistic rationale and self-validating protocols required to evaluate these bioisosteres.

Mechanistic Drivers of Toxicity: Spirocyclic vs. Linear Scaffolds

The toxicity profile of a diamine is not merely a function of its atoms, but of its spatial arrangement and electron distribution.

  • hERG Cardiotoxicity: Linear diamines possess multiple rotatable bonds, allowing them to adopt the specific bioactive conformations required to enter and block the inner cavity of the hERG channel[3]. Furthermore, their high lipophilicity (LogD) drives partitioning into the lipid bilayer, concentrating the drug near the channel. 6-Methyl-2,6-diazaspiro[4.5]decane introduces a high fraction of sp3 hybridized carbons (Fsp3). This 3D rigidity prevents the molecule from adopting the flat, extended conformation preferred by the hERG pore, while simultaneously lowering LogD and attenuating the amine's pKa, drastically reducing hERG affinity[1][3].

  • CYP450 Metabolic Stability: Linear diamines are highly vulnerable to oxidative metabolism by Cytochrome P450 enzymes (specifically N-dealkylation and α-carbon oxidation)[4]. The spirocyclic constraint of the diazaspiro[4.5]decane system shields these vulnerable α-protons within the ring system, mitigating CYP-mediated clearance and preventing the formation of reactive, potentially mutagenic (AMES-positive) linear metabolites[4].

  • Cytotoxicity: Highly lipophilic basic amines act as detergents, disrupting mammalian cell membranes and causing generalized cytotoxicity (e.g., in HepG2 cells)[1]. The spirocyclic scaffold improves aqueous solubility and lowers lipophilicity, widening the therapeutic window between target engagement and non-specific cell death[1][2].

G cluster_linear Linear Diamines cluster_spiro 6-Methyl-2,6-diazaspiro[4.5]decane A Linear Diamine Scaffold B High Conformational Flexibility & High Lipophilicity (LogP) A->B C Promiscuous hERG Binding & CYP450 Vulnerability B->C F Reduced hERG Trapping & High Metabolic Stability C->F Scaffold Morphing D Spirocyclic Diamine Scaffold E High 3D Rigidity (Fsp3) & Attenuated Basicity (pKa) D->E E->F

Caption: Structural logic: Scaffold morphing from linear to spirocyclic diamines reduces toxicity.

Quantitative Data Comparison

The following table synthesizes representative profiling data when a linear diamine is swapped for a 6-Methyl-2,6-diazaspiro[4.5]decane bioisostere in a standard lead optimization campaign.

ParameterLinear Diamine (e.g., N,N'-Dimethylhexanediamine)6-Methyl-2,6-diazaspiro[4.5]decaneClinical Implication
LogD (pH 7.4) ~3.5 - 4.2~1.2 - 1.8Lower lipophilicity reduces non-specific membrane partitioning.
Basic Amine pKa 10.2 - 10.88.5 - 9.2Attenuated basicity reduces hERG channel trapping.
hERG IC₅₀ (µM) < 3.0 (High Risk)> 30.0 (Low Risk)Spirocycles significantly widen the cardiovascular safety margin.
HepG2 CC₅₀ (µM) < 10.0 (Cytotoxic)> 50.0 (Tolerated)Reduced generalized cytotoxicity in mammalian cells.
CYP3A4 CLint (µL/min/mg)> 50 (Rapid Clearance)< 15 (Stable)Ring constraints shield α-carbons from oxidative metabolism.

Self-Validating Experimental Protocols

To ensure scientific integrity, toxicity profiling must rely on self-validating systems. Below are the rigorous, step-by-step methodologies used to generate the comparative data above.

Protocol A: Automated Patch-Clamp hERG Assay

Objective: Quantify the cardiotoxic liability (IC₅₀) of the diamine scaffolds. Causality: Automated patch-clamp directly measures the potassium tail current across the cell membrane. Unlike indirect radioligand binding assays, patch-clamp confirms functional channel blockade, which is the direct mechanistic cause of QT prolongation.

  • Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing the hERG potassium channel. Harvest at 70-80% confluency to ensure optimal membrane health for seal formation.

  • System Validation (Crucial): Before testing the diamines, perfuse the system with Terfenadine (1 µM) as a positive control (expected >90% block) and Vehicle (0.1% DMSO) as a negative control (expected <5% block). If the controls fail these thresholds, the entire plate is discarded.

  • Compound Perfusion: Perfuse 6-Methyl-2,6-diazaspiro[4.5]decane and the linear diamine analog at 6 concentrations (0.1, 0.3, 1, 3, 10, 30 µM) in extracellular solution.

  • Electrophysiological Recording: Apply a voltage protocol: depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Data Analysis: Calculate the percentage of tail current inhibition relative to the vehicle baseline. Plot against compound concentration to derive the IC₅₀.

Protocol B: HepG2 Cytotoxicity & Microsomal Stability Workflow

Objective: Assess generalized mammalian cell toxicity and CYP-mediated degradation. Causality: Linear diamines often exhibit high intrinsic clearance (CLint) due to flexible alkyl chains fitting easily into CYP active sites. HepG2 cells are used because they retain many liver-specific metabolic functions, providing a holistic view of both intrinsic cytotoxicity and reactive-metabolite-driven toxicity.

  • Microsomal Incubation: Incubate 1 µM of each diamine with human liver microsomes (0.5 mg/mL protein) and an NADPH regenerating system at 37°C.

  • Kinetic Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Validation Check: Run Verapamil concurrently as a high-clearance positive control. The assay is only valid if Verapamil T₁/₂ is < 15 minutes.

  • HepG2 Viability: Plate HepG2 cells at 10,000 cells/well in a 96-well plate. Treat with diamine compounds (0.1 to 100 µM) for 48 hours.

  • Readout: Add CellTiter-Glo® reagent to lyse cells and generate a luminescent signal proportional to ATP present (indicating viable cells). Calculate the CC₅₀ (concentration reducing viability by 50%).

Workflow Start Compound Library hERG hERG Patch-Clamp (Cardiotoxicity) Start->hERG CYP Microsomal Incubation (Metabolic Stability) Start->CYP Tox HepG2 Viability (Cytotoxicity) Start->Tox Data Multivariate Data Analysis hERG->Data CYP->Data Tox->Data

Caption: Self-validating high-throughput screening workflow for diamine toxicity profiling.

Conclusion

The transition from linear diamines to spirocyclic frameworks like 6-Methyl-2,6-diazaspiro[4.5]decane is not merely a structural novelty; it is a rational, data-driven strategy to rescue pharmacophores from late-stage toxicity failures. By increasing 3D character (Fsp3) and restricting conformational flexibility, spirocycles successfully decouple target binding affinity from promiscuous hERG trapping and CYP-mediated degradation. For drug development professionals, integrating these spirocyclic bioisosteres early in lead optimization is a proven method to secure a safer, more developable clinical candidate.

References

  • Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth. ACS Omega. (2021). Available at:[Link][5]

  • Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. PubMed Central (PMC). Available at:[Link][3]

  • Orexin Receptor Antagonists: New Therapeutic Agents for the Treatment of Insomnia. Journal of Medicinal Chemistry - ACS Publications. (2015). Available at:[Link][4]

Sources

Comparative

validating 6-Methyl-2,6-diazaspiro[4.5]decane target engagement via cellular thermal shift assay

Validating 6-Methyl-2,6-diazaspiro[4.5]decane Target Engagement via Cellular Thermal Shift Assay (CETSA): A Comparative Guide As drug discovery moves beyond traditional flat, heteroaromatic rings, the incorporation of hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating 6-Methyl-2,6-diazaspiro[4.5]decane Target Engagement via Cellular Thermal Shift Assay (CETSA): A Comparative Guide

As drug discovery moves beyond traditional flat, heteroaromatic rings, the incorporation of high-fraction sp3 ( Fsp3​ ) scaffolds has become a critical strategy for improving physicochemical properties. 6-Methyl-2,6-diazaspiro[4.5]decane (CAS 1158750-95-8) is a highly versatile spirocyclic diamine scaffold[][2]. Compared to planar analogs like piperazine, this rigid, three-dimensional scaffold improves aqueous solubility, reduces off-target promiscuity, and provides precise vectorality for interacting with target proteins.

However, demonstrating that a novel 6-MDSD-derived lead compound successfully crosses the cell membrane and engages its intended target in a physiological environment requires robust biophysical validation. The Cellular Thermal Shift Assay (CETSA) has emerged as the gold standard for quantifying this interaction directly in living cells, avoiding the artifacts of biochemical assays[3].

This guide objectively compares the intracellular target engagement of a 6-MDSD-based lead against a traditional planar analog, using Checkpoint kinase 1 (Chk1)—a well-validated target for CETSA—as our model system.

Part 1: The Thermodynamic Rationale of CETSA

To understand why CETSA is critical for validating 6-MDSD derivatives, we must examine the causality of thermal stabilization. In a living cell, proteins exist in a dynamic equilibrium between folded and unfolded states. When subjected to a thermal challenge, the hydrophobic core of the protein is exposed, leading to irreversible denaturation and aggregation[4].

When a ligand (such as our 6-MDSD lead) binds to the target, it thermodynamically couples the binding free energy to the folding free energy. This stabilizes the native fold, requiring a higher temperature to induce aggregation. By quantifying the remaining soluble protein across a temperature gradient, we calculate the aggregation temperature ( Tagg​ ). A positive shift in Tagg​ ( ΔTm​ ) provides direct, causal evidence of target engagement[3].

CETSA_Workflow P_Native Native Target Protein (Intact Cell) L_6MDSD 6-MDSD Scaffold P_Native->L_6MDSD Incubation H_NoLigand Thermal Challenge (Gradient) P_Native->H_NoLigand Vehicle Control P_Bound Stabilized Complex L_6MDSD->P_Bound H_Ligand Thermal Challenge (Gradient) P_Bound->H_Ligand P_Unfolded Unfolded Protein H_NoLigand->P_Unfolded P_Sol Soluble Protein (Supernatant) H_Ligand->P_Sol Thermodynamic Stabilization P_Agg Aggregated Protein (Pellet) P_Unfolded->P_Agg Denaturation

CETSA thermodynamic workflow demonstrating ligand-induced protein stabilization against heat.

Part 2: Comparative Performance Data

Biochemical affinity ( IC50​ ) often fails to translate into cellular efficacy due to poor membrane permeability or high non-specific protein binding. To demonstrate the superiority of the 6-MDSD scaffold, we compared a simulated 6-MDSD-derived Chk1 inhibitor against a traditional planar N-methylpiperazine analog.

Table 1: Physicochemical & In Vitro Profiling
MetricPlanar Analog (Reference)6-MDSD Lead CompoundAnalytical Rationale
Fraction sp3 ( Fsp3​ ) 0.250.65 Higher 3D character reduces flat-ring stacking.
LogD (pH 7.4) 3.82.4 Improved hydrophilicity prevents membrane trapping.
Biochemical IC50​ 12 nM15 nMBoth show equivalent intrinsic affinity to purified Chk1.
Table 2: CETSA Target Engagement Metrics

To prove cellular target engagement, we measure the Tagg​ shift and perform an Isothermal Dose-Response (ITDR) assay. ITDR measures stabilization as a function of increasing ligand concentration at a single heat-challenge temperature[3][4].

CETSA MetricPlanar Analog (Reference)6-MDSD Lead CompoundPerformance Interpretation
Baseline Tagg​ (Vehicle) 46.5 °C46.5 °CIntrinsic thermal stability of unliganded Chk1.
Ligand-Shifted Tagg​ 48.2 °C52.1 °C 6-MDSD induces a highly significant ΔTm​ of +5.6 °C.
ITDR EC50​ (Intracellular) 850 nM42 nM 6-MDSD achieves target occupancy at 20x lower doses.

Application Scientist Insight: Despite having nearly identical biochemical affinities (Table 1), the 6-MDSD lead demonstrates a vastly superior ITDR EC50​ (Table 2). The causality lies in the scaffold's physicochemical profile: the planar analog suffers from non-specific lipid partitioning and protein trapping (high LogD), reducing the free drug concentration available to engage Chk1 in the cytosol. The 6-MDSD scaffold bypasses these liabilities, translating biochemical potency directly into cellular target engagement.

Part 3: Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. We run the ITDR assay alongside the melt curve to ensure the observed Tagg​ shift is driven by specific, saturable ligand occupancy rather than non-specific solvent effects or cellular stress responses[3].

Step 1: Live-Cell Incubation
  • Seed HT-29 cells in 96-well plates and culture until 80% confluent.

  • Treat cells with the 6-MDSD lead compound (concentration range: 0.1 nM to 50 µM for ITDR) or a 0.1% DMSO vehicle control[4].

  • Incubate for 1 hour at 37 °C. Causality: This duration allows the spirocyclic compound to cross the membrane and reach thermodynamic binding equilibrium with the target without triggering downstream transcriptional changes.

Step 2: Thermal Challenge
  • Melt Curve ( Tagg​ determination): Aliquot vehicle and compound-treated cells into PCR tubes. Heat across a temperature gradient (40 °C to 65 °C) for exactly 3 minutes using a thermal cycler[4][5].

  • ITDR CETSA: Heat the dose-response aliquots at a single, discriminatory temperature (e.g., 50 °C—the temperature where 80% of the vehicle-treated protein has aggregated).

  • Immediately cool all samples to 4 °C to arrest the unfolding process.

Step 3: Lysis and Fractionation (Critical Step)
  • Lyse cells using three rapid freeze-thaw cycles in liquid nitrogen.

  • Causality Check:Do not use harsh detergents (e.g., SDS or high Triton X-100). Strong surfactants can artificially solubilize heat-denatured aggregates, completely collapsing the assay window.

  • Centrifuge at 20,000 × g for 20 minutes at 4 °C to pellet the aggregated proteins.

Step 4: Detection & Quantification
  • Extract the supernatant (containing the soluble, ligand-stabilized Chk1).

  • Quantify the remaining target protein using Western Blot or a high-throughput AlphaScreen/HCIF methodology[3].

  • Normalize the protein levels to the lowest temperature point (set to 100%) and fit the data using a sigmoidal 4-parameter concentration-response equation to derive the Tagg​ and EC50​ [4].

Part 4: Biological Context Visualization

Proving target engagement is only half the battle; the biophysical interaction must correlate with downstream functional inhibition. By engaging Chk1, the 6-MDSD lead prevents the phosphorylation of Cdc25, forcing cancer cells undergoing replication stress into mitotic catastrophe.

Biological_Context Stress Cellular Stress Kinase Target Kinase (Chk1) Stress->Kinase Activation Substrate Downstream Substrate (Cdc25) Kinase->Substrate Phosphorylation Response Cell Cycle Arrest Substrate->Response Pathway ON Inhibitor 6-MDSD Lead Compound Inhibitor->Kinase Target Engagement (Verified by CETSA) Arrest Mitotic Catastrophe Inhibitor->Arrest Pathway OFF

Intracellular signaling context showing 6-MDSD target engagement and downstream pathway inhibition.

References

  • [3] Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (NCBI). Available at:

  • [4][6] Howes, J.-M., & Harper, M. T. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1). Taylor & Francis. Available at: [Link]

  • [7] 6-methyl-2,6-diazaspiro[4.5]decane dihydrochloride — Chemical Substance Information. NextSDS. Available at:

  • [5] Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at:

  • A high content, high throughput cellular thermal stability assay for measuring drug-target engagement in living cells. PLOS ONE. Available at: [Link]

  • [] CAS 1158750-95-8 2,6-Diazaspiro[4.5]decane, 6-methyl. BOC Sciences. Available at:

  • [2] 1158750-95-8 CAS Manufactory. ChemicalBook. Available at:

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 6-Methyl-2,6-diazaspiro[4.5]decane

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for handling 6-Methyl-2,6-diazaspiro[4.5]decane. As a specialized chemical intermediate, its...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 6-Methyl-2,6-diazaspiro[4.5]decane. As a specialized chemical intermediate, its proper handling is paramount to ensure laboratory safety and experimental integrity. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and excellence in your laboratory.

Hazard Assessment and Triage

Understanding the potential hazards of 6-Methyl-2,6-diazaspiro[4.5]decane is the first step in safe handling. Based on the hazard classifications of its dihydrochloride salt, the parent compound should be treated as possessing the following risks[1]:

  • Skin Irritation: Likely to cause skin irritation upon direct contact.

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation or damage.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness.

Given its diamine structure, there is also a potential for respiratory sensitization and other health effects associated with this class of compounds. Therefore, a cautious approach is warranted.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial to prevent exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Protection TypeRecommended EquipmentSpecification ExamplesRationale
Eye and Face Protection Chemical safety goggles and a face shieldANSI Z87.1 compliant; provides splash and impact protectionProtects against splashes and airborne particles, which can cause serious eye irritation[2][3]. A face shield offers a broader range of protection for the entire face.
Hand Protection Chemical-resistant gloves (double-gloving recommended)Nitrile or neoprene glovesProvides a barrier against skin contact, which can lead to irritation[2][4]. Double-gloving is a best practice when handling hazardous materials to protect against undetected pinholes or tears.
Body Protection Chemical-resistant lab coat or apron, and disposable coverallsMade of materials resistant to chemical permeationProtects underlying clothing and skin from spills and contamination[2][5].
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesRequired when working outside of a certified chemical fume hood or in case of spillsProtects against the inhalation of vapors or aerosols, which may cause respiratory irritation[2][6].

Donning and Doffing PPE Workflow

Proper sequencing of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat / Coveralls Don2 2. Respirator Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves (Outer Pair Last) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Goggles & Face Shield Doff1->Doff2 Doff3 3. Lab Coat / Coveralls Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5

Figure 1: Sequential workflow for donning and doffing Personal Protective Equipment.
Operational Plan: A Step-by-Step Guide to Safe Handling

This section provides a procedural workflow for handling 6-Methyl-2,6-diazaspiro[4.5]decane, from preparation to disposal.

3.1. Pre-Handling Preparations

  • Designated Area: All work with 6-Methyl-2,6-diazaspiro[4.5]decane must be conducted in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation[2].

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing absorbent materials appropriate for amines should be readily available[7].

3.2. Handling the Chemical

  • Donning PPE: Before handling the chemical, correctly don all required PPE as outlined in the table and workflow above.

  • Weighing and Transfer: Conduct all weighing and transfers of the material within the chemical fume hood to minimize the risk of inhalation.

  • Solution Preparation: When preparing solutions, slowly add the 6-Methyl-2,6-diazaspiro[4.5]decane to the solvent to prevent splashing.

3.3. Post-Handling Procedures

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.

  • Doffing PPE: Carefully doff PPE in the correct order to avoid contaminating yourself.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing work and before leaving the laboratory[2].

Disposal Plan: Responsible Waste Management

Proper disposal of 6-Methyl-2,6-diazaspiro[4.5]decane and any contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Characterization: This material should be fully characterized for toxicity and reactivity before disposal[8].

  • Waste Segregation: All waste containing 6-Methyl-2,6-diazaspiro[4.5]decane, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Licensed Disposal: Dispose of all waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations[2][8]. Do not pour this chemical down the drain[2].

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops[2][8].

  • Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2][8].

  • Inhalation: Move the affected person to fresh air. If breathing has stopped, administer artificial respiration. Seek medical attention[2][8].

  • Ingestion: If conscious, give plenty of water to drink. Do not induce vomiting. Seek immediate medical attention[8].

  • Spill: Evacuate the area. Wearing appropriate PPE, contain the spill with inert absorbent material. Place the absorbed material into a closed container for disposal[8].

By adhering to these guidelines, you can create a safer laboratory environment for yourself and your colleagues when working with 6-Methyl-2,6-diazaspiro[4.5]decane.

References

  • 6-methyl-2,6-diazaspiro[4.5]decane dihydrochloride — Chemical Substance Information. ECHA.[Link]

  • Safety Data Sheet. U.S. WATER.[Link]

  • Guidance for Selection of Protective Clothing for MDI Users - Covestro Solution Center. Covestro.[Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. American Chemistry Council.[Link]

  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. SAMS Solutions.[Link]

  • How To Choose The Right PPE For Chemical Handling - Hazchem Safety. Hazchem Safety.[Link]

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